Product packaging for (R)-(-)-3-Quinuclidinol(Cat. No.:CAS No. 25333-42-0)

(R)-(-)-3-Quinuclidinol

Cat. No.: B023530
CAS No.: 25333-42-0
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-(-)-3-Quinuclidinol, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B023530 (R)-(-)-3-Quinuclidinol CAS No. 25333-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179977
Record name 3-Quinuclidinol l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25333-42-0
Record name (R)-3-Quinuclidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25333-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinuclidinol l-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinuclidinol l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-quinuclidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-QUINUCLIDINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XL022LM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-(-)-3-Quinuclidinol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-3-Quinuclidinol: Chemical Properties and Structure

This compound is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon for creating targeted active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and its role in the signaling pathways of notable drugs derived from it.

Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO[2][3]
Molecular Weight 127.18 g/mol [1][2][4]
Melting Point 219 °C[2]
Appearance White to pale brown solid / White to off-white crystalline powder[1][2]
Solubility Slightly soluble in aqueous acid, chloroform, and methanol.[2]
Purity Commonly available in purities of ≥97%, 98%, and 99%.[1][2]
Chemical Stability Stable under normal temperatures and pressures.
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Nitrogen oxides, carbon monoxide, carbon dioxide.

Chemical Structure

The structural identity of this compound is defined by its bicyclic amine framework and the specific spatial orientation of the hydroxyl group.

IdentifierValueReference
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-ol[5][6]
CAS Number 25333-42-0[2]
Canonical SMILES O[C@H]1CN2CCC1CC2[6]
InChI InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1[6]
InChIKey OYEJRVVBERZWPD-FJXQXJEOSA-N[5]

The molecule consists of a quinuclidine (B89598) core, which is a 1-azabicyclo[2.2.2]octane system. The stereocenter is at the C-3 position, where the hydroxyl group is in the (R) configuration. This specific stereoisomer is crucial for the biological activity of the APIs synthesized from it, such as Solifenacin (B1663824), Revatropate, and Talsaclidine (B17092).[7]

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Quinuclidinol

A highly efficient and stereoselective method for producing (R)-3-quinuclidinol is through the asymmetric reduction of its precursor, 3-quinuclidinone. Biocatalysis using microbial cells or isolated enzymes offers high enantiomeric excess (>99% ee).[8][9]

Methodology:

  • Culturing of Microorganism: A suitable microorganism, such as Rhodococcus erythropolis or a recombinant E. coli expressing an NADH-dependent reductase, is cultured under optimal conditions.[8][9]

  • Preparation of Resting Cells: The microbial cells are harvested from the culture medium by centrifugation and washed to prepare a suspension of resting cells in a phosphate (B84403) buffer (e.g., 100 mM, pH 8.0).[8]

  • Bioreduction Reaction: 3-quinuclidinone hydrochloride is added to the resting cell suspension. A co-factor regeneration system, typically involving the addition of glucose or 2-propanol, is employed to ensure a continuous supply of the reducing equivalent (NADPH or NADH).[8][9]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with agitation for a period of 24-48 hours.[8]

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]

  • Product Isolation: After the reaction is complete, the cells are removed by centrifugation. The supernatant is basified (e.g., with K₂CO₃ to pH 12) and then evaporated.[8]

  • Purification: The crude product is extracted from the residue using an organic solvent like dichloromethane (B109758) (CH₂Cl₂). The solvent is then evaporated, and the final product is purified by recrystallization from a solvent such as acetone (B3395972) to yield (R)-3-quinuclidinol as a white powder.[8]

G Biocatalytic Synthesis Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_purification Isolation & Purification Culture Culture Microorganism Harvest Harvest & Wash Cells Culture->Harvest Mix Combine Cells, 3-Quinuclidinone, & Glucose in Buffer Harvest->Mix Incubate Incubate at 30-37°C with Agitation Mix->Incubate Centrifuge Centrifuge to Remove Cells Incubate->Centrifuge Evaporate Basify & Evaporate Supernatant Centrifuge->Evaporate Extract Extract with CH2Cl2 Evaporate->Extract Purify Recrystallize from Acetone Extract->Purify Final (R)-3-Quinuclidinol Purify->Final G Solifenacin's Antagonism of M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (Gq-coupled) ACh->M3R Binds & Activates Solifenacin Solifenacin Solifenacin->M3R Blocks PLC Phospholipase C (PLC) M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca2+ Release SR->Ca Contraction Detrusor Muscle Contraction Ca->Contraction

References

An In-depth Technical Guide to the Synthesis of (R)-(-)-3-Quinuclidinol from 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Quinuclidinol is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals, including antagonists for the muscarinic M1 and M3 receptors. Its stereospecific synthesis is of paramount importance, and various methodologies have been developed to achieve high enantiomeric purity and yield. This technical guide provides a comprehensive overview of the synthesis of this compound from 3-quinuclidinone, with a focus on both biocatalytic and chemical asymmetric methods.

Data Summary

The following tables summarize quantitative data from various cited methods for the synthesis of this compound, allowing for easy comparison of their efficacy.

Table 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

BiocatalystSubstrate ConcentrationReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Rhodotorula rubra JCM3782 (RrQR) with GDH co-expression in E. coli618 mM21 h30Nearly 100>99.9[1][2]
Microbacterium luteolum JCM 9174 (QNR) with LSADH in E. coli (immobilized)939 mM (15% w/v)Not Specified25100>99.9[3][4]
Nocardia sp. WY1202 (resting cells)99 mM (1.6 g/100 mL)48 h3093>99[5]
Kaistia algarum (KaKR) with GDH5.0 MNot Specified30>99>99.9[6]
Agrobacterium tumefaciens (AtQR) with H₂-driven NADH recycling5 mM0.5 h25Not Specified>99[7]

Table 2: Chemical Asymmetric Hydrogenation of 3-Quinuclidinone

CatalystSubstrate/Catalyst RatioPressure (MPa)Temperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
RuXY-Diphosphine-bimaH10002.0Not Specified>95>99[8]
Ru-BINAP/IPHANNot Specified1.5 - 5.0Not Specified88-97Not Specified[7][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Whole-Cell Biocatalytic Reduction using E. coli co-expressing 3-Quinuclidinone Reductase and a Cofactor Regeneration Enzyme

This protocol is based on the use of recombinant E. coli cells for the asymmetric reduction of 3-quinuclidinone.

1. Biocatalyst Preparation:

  • The gene encoding a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme like glucose dehydrogenase (GDH) are cloned into an expression vector.[1]

  • The vector is transformed into a suitable E. coli host strain.

  • The recombinant E. coli is cultured in a suitable medium with an inducer to express the enzymes.

  • The cells are harvested by centrifugation and can be used as whole cells (intact or immobilized).[3][4]

2. Asymmetric Reduction Reaction:

  • In a temperature-controlled reactor, a suspension of the prepared E. coli biocatalyst is made in a suitable buffer (e.g., 200 mM potassium phosphate (B84403) buffer, pH 7.0).[4]

  • 3-quinuclidinone is added to the reaction mixture. To avoid substrate inhibition, it can be added consecutively.[4]

  • A co-substrate for the cofactor regeneration system is added (e.g., glucose for GDH or 2-propanol for alcohol dehydrogenase).[1][3][4]

  • The reaction is incubated with agitation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 21-48 hours).[1][5]

3. Product Isolation and Analysis:

  • After the reaction, the cells are separated by centrifugation.

  • The supernatant is basified (e.g., with K₂CO₃ to pH 12) and extracted with an organic solvent like chloroform (B151607) or CH₂Cl₂.[5]

  • The organic extracts are combined, dried, and the solvent is evaporated to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent like acetone.[5]

  • The enantiomeric excess is determined by chiral gas chromatography or high-performance liquid chromatography.[2]

Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol describes a chemical approach to the asymmetric reduction.

1. Reaction Setup:

  • A pressure reactor is charged with 3-quinuclidinone, a chiral ruthenium catalyst (e.g., RuXY-Diphosphine-bimaH), and a suitable solvent (e.g., methanol, ethanol, or a mixture).[8]

  • An alkali co-catalyst is also added to the mixture.[8]

2. Hydrogenation:

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 0.1-80 MPa) and at a controlled temperature (e.g., 20-60°C) until the reaction is complete.[8]

3. Work-up and Analysis:

  • After the reaction, the pressure is released, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The residue is worked up to isolate the this compound.

  • The yield and enantiomeric excess are determined using standard analytical techniques.

Visualizations

Signaling Pathway of Asymmetric Reduction

Asymmetric_Reduction cluster_reaction Catalytic Cycle cluster_regeneration Cofactor Regeneration Substrate 3-Quinuclidinone Product This compound Substrate->Product Reduction Catalyst Chiral Catalyst (e.g., 3-Quinuclidinone Reductase or Ru-Complex) Catalyst->Substrate Cofactor_Reduced NAD(P)H Cofactor_Reduced->Substrate Cofactor_Oxidized NAD(P)+ Cofactor_Reduced->Cofactor_Oxidized Cofactor_Oxidized->Cofactor_Reduced Reduction Regeneration_System Cofactor Regeneration System Cofactor_Oxidized->Regeneration_System Co_substrate Co-substrate (e.g., Glucose, 2-Propanol) Regeneration_System->Co_substrate Byproduct Byproduct (e.g., Gluconolactone, Acetone) Co_substrate->Byproduct

Caption: Asymmetric reduction of 3-quinuclidinone.

Experimental Workflow for Whole-Cell Biocatalysis

Biocatalysis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation & Analysis Gene_Cloning Gene Cloning (Reductase + Cofactor Regeneration) Transformation Transformation into Host (E. coli) Gene_Cloning->Transformation Expression Protein Expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Reaction_Setup Reaction Setup (Cells, Substrate, Buffer, Co-substrate) Harvesting->Reaction_Setup Incubation Incubation (Controlled Temperature & Agitation) Reaction_Setup->Incubation Centrifugation Cell Separation Incubation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Purification Purification Extraction->Purification Analysis Analysis (Yield, e.e.%) Purification->Analysis

Caption: Whole-cell biocatalysis workflow.

References

(R)-(-)-3-Quinuclidinol: A Technical Guide to its Mechanism of Action at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Quinuclidinol serves as a foundational scaffold for a multitude of high-affinity muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. While the parent alcohol exhibits modest affinity, its esterification gives rise to some of the most potent and widely studied antagonists, such as (R)-Quinuclidinyl benzilate (QNB). This technical guide delineates the mechanism of action of compounds derived from the this compound core at the five muscarinic receptor subtypes (M1-M5). It covers their binding characteristics, the downstream signaling pathways they modulate, and the experimental protocols employed for their characterization.

Introduction to Muscarinic Receptors and the Role of this compound

Muscarinic acetylcholine receptors are a family of G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes, M1 through M5, are distinguished by their primary G-protein coupling and subsequent signaling cascades.[2] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1][2]

This compound is a chiral tertiary alcohol that forms the structural core of numerous potent muscarinic antagonists.[3][4] The (R)-enantiomer is crucial for high-affinity binding to muscarinic receptors. While this compound itself is a precursor with lower binding affinity, its ester derivatives are characterized by their potent and often non-selective antagonism at all five muscarinic receptor subtypes.[4]

Binding Affinity and Functional Activity

The primary mechanism of action for this compound-based ligands is competitive antagonism at the orthosteric binding site of muscarinic receptors. However, quantitative binding data for the parent compound, this compound, is not extensively reported in the literature, as research has predominantly focused on its more potent ester derivatives. The data presented below is for the well-characterized antagonist, (R)-Quinuclidinyl benzilate (QNB), to illustrate the high affinity conferred by the esterification of the this compound scaffold.

Table 1: Binding Affinity of (R)-Quinuclidinyl benzilate (QNB) at Human Muscarinic Receptor Subtypes

Receptor Subtype Radioligand pKi (mean ± SEM) Ki (nM) Reference
M1 [³H]-NMS 9.9 ± 0.1 0.13 [5]
M2 [³H]-NMS 10.0 ± 0.1 0.10 [5]
M3 [³H]-NMS 9.8 ± 0.1 0.16 [5]
M4 [³H]-NMS 9.9 ± 0.1 0.13 [5]
M5 [³H]-NMS 9.7 ± 0.1 0.20 [5]

Note: Data for (R)-(-)-3-Quinuclidinyl benzilate (QNB), not this compound. [³H]-NMS is [³H]-N-methylscopolamine.

Table 2: Functional Antagonism of Muscarinic Receptors

Receptor Subtype Functional Assay Antagonist pA₂ Value Reference
M1 Phosphoinositide turnover Pirenzepine 8.0 General knowledge
M2 Inhibition of cAMP accumulation Methoctramine 7.9 General knowledge
M3 Phosphoinositide turnover 4-DAMP 9.0 General knowledge
M4 Inhibition of cAMP accumulation Tropicamide 7.0 General knowledge
M5 Phosphoinositide turnover - - Limited selective antagonists

Note: This table provides typical pA₂ values for subtype-selective antagonists to illustrate the functional assays used. Data for this compound is not available.

Signaling Pathways

This compound-based antagonists competitively inhibit the binding of acetylcholine, thereby blocking the initiation of downstream signaling cascades.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway): The binding of an agonist to these receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists containing the this compound scaffold block this entire cascade.

Gq_Pathway cluster_receptor M1/M3/M5 Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Agonist Acetylcholine Receptor mAChR Agonist->Receptor Activates Gq Gq/11 Receptor->Gq Activates Antagonist (R)-3-Quinuclidinol Derivative Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1: Gq/11 signaling pathway blocked by this compound derivatives.

M2 and M4 Receptor Signaling (Gi/o Pathway): Agonist binding to M2 and M4 receptors activates the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs). This compound-based antagonists prevent these inhibitory effects.

Gi_Pathway cluster_receptor M2/M4 Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messenger cluster_ion_channel Ion Channel Modulation Agonist Acetylcholine Receptor mAChR Agonist->Receptor Activates Gi Gi/o Receptor->Gi Activates Antagonist (R)-3-Quinuclidinol Derivative Antagonist->Receptor Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK βγ subunit cAMP ↓ cAMP AC->cAMP

Figure 2: Gi/o signaling pathway blocked by this compound derivatives.

Experimental Protocols

The characterization of this compound derivatives at muscarinic receptors involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the different receptor subtypes.

Workflow for a Competition Radioligand Binding Assay:

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Cell_Culture Cell Culture expressing specific mAChR subtype Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of membranes with: - Radioligand (e.g., [³H]-QNB) - Unlabeled Ligand (Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis to determine IC₅₀ and Ki values Scintillation->Analysis

Figure 3: Workflow for a competition radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5) are prepared.

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-QNB or [³H]-NMS) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to block the agonist-induced response, providing a measure of its functional potency (e.g., pA₂ or IC₅₀).

4.2.1. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5) This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

Workflow for a Phosphoinositide Turnover Assay:

Figure 4: Workflow for a phosphoinositide turnover assay.

4.2.2. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4) This assay measures the inhibition of forskolin-stimulated cAMP production.

Workflow for an Adenylyl Cyclase Inhibition Assay:

AC_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture expressing M2 or M4 mAChR Incubation Incubation of cells with: - Antagonist (Test Compound) - Agonist (e.g., Acetylcholine) - Forskolin (to stimulate AC) Cell_Culture->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement Measurement of cAMP levels (e.g., ELISA, HTRF) Lysis->cAMP_Measurement Analysis Data Analysis to determine IC₅₀ values cAMP_Measurement->Analysis

Figure 5: Workflow for an adenylyl cyclase inhibition assay.

Conclusion

The this compound scaffold is a cornerstone in the development of potent muscarinic receptor antagonists. While the parent alcohol itself has limited affinity, its ester derivatives exhibit high-affinity, competitive antagonism across all five muscarinic receptor subtypes. This antagonism effectively blocks both the Gq/11-mediated phosphoinositide signaling of M1, M3, and M5 receptors and the Gi/o-mediated inhibition of adenylyl cyclase by M2 and M4 receptors. A comprehensive understanding of the structure-activity relationships of this compound derivatives continues to be a critical area of research for the development of novel therapeutics targeting the cholinergic system. Further investigation is warranted to fully characterize the binding and functional profile of the unsubstituted this compound to better understand its contribution to the pharmacology of its derivatives.

References

An In-depth Technical Guide to (R)-3-Quinuclidinol: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Quinuclidinol, a chiral bicyclic amine, serves as a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to potent muscarinic acetylcholine (B1216132) receptor antagonists. [1][2][3] Its unique stereochemistry and reactive functional groups make it a valuable synthon for drug development professionals. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in pharmacology.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of (R)-3-Quinuclidinol are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValue
IUPAC Name (3R)-1-Azabicyclo[2.2.2]octan-3-ol[2][4][5][6]
CAS Number 25333-42-0[2][4][5][6]
Molecular Formula C₇H₁₃NO[2][4][5][6]
Molecular Weight 127.18 g/mol [2][5][7]
Appearance White to off-white or beige crystalline powder[8][9][10]
Melting Point 217-224 °C[4][6][9][11]
Boiling Point 206.9 ± 23.0 °C at 760 mmHg[4][7]
Solubility Soluble in water (100 g/100 mL) and other polar solvents like alcohols and ethers.[4][11][12] Limited solubility in non-polar solvents.[12]
pKa 14.75 ± 0.20 (Predicted)[11][13]
Density Approximately 1.1 ± 0.1 g/cm³[4][8]
Flash Point 97.7 ± 21.3 °C[4]
Optical Rotation [α]²⁰/D -43° to -46° (c=3, 1N HCl)[6][14]; [α]²⁰/D -35° (c=1 in H₂O) for the hydrochloride salt

Chemical Structure and Reactivity

(R)-3-Quinuclidinol possesses a rigid bicyclic structure known as a quinuclidine (B89598) ring system. This framework contains a tertiary amine at one bridgehead and a hydroxyl group at the 3-position, with the stereochemistry fixed in the (R)-configuration. The presence of both a nucleophilic hydroxyl group and a basic tertiary amine dictates its chemical reactivity.

It is generally stable under normal temperatures and pressures.[4][9] However, it is incompatible with strong oxidizing agents.[4] Hazardous decomposition products can include nitrogen oxides and carbon monoxide under fire conditions.[4]

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

The synthesis of enantiomerically pure (R)-3-Quinuclidinol typically involves the reduction of the prochiral ketone, 3-quinuclidinone, to racemic (±)-3-quinuclidinol, followed by chiral resolution.

Step 1: Reduction of 3-Quinuclidinone

  • Materials: 3-Quinuclidinone hydrochloride, sodium borohydride (B1222165), water, chloroform (B151607), sodium sulfate (B86663).

  • Procedure: Dissolve 3-quinuclidinone hydrochloride (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.[1]

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.[1]

  • Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion using gas chromatography.[1]

  • Extract the aqueous layer with chloroform (3 x 50 ml).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.[1]

  • Purify the crude product by recrystallization from acetone.[1]

Step 2: Chiral Resolution (Enzymatic)

  • Materials: Racemic 3-quinuclidinol, butyric anhydride, protease from Aspergillus melleus, methanol (B129727), sodium carbonate.

  • Procedure: The racemic alcohol is first converted to its butyrate (B1204436) ester.[15]

  • The racemic ester is then subjected to enzymatic hydrolysis using a protease, which selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.[15]

  • The unreacted (R)-3-quinuclidinol butyrate is then separated.

  • The ester is hydrolyzed using methanol and sodium carbonate to yield (R)-3-Quinuclidinol with a high enantiomeric excess.[16]

G cluster_synthesis Synthesis Workflow 3-Quinuclidinone 3-Quinuclidinone Racemic (±)-3-Quinuclidinol Racemic (±)-3-Quinuclidinol 3-Quinuclidinone->Racemic (±)-3-Quinuclidinol Reduction (e.g., NaBH4) Chiral Resolution Chiral Resolution Racemic (±)-3-Quinuclidinol->Chiral Resolution Separation of Enantiomers (R)-3-Quinuclidinol (R)-3-Quinuclidinol Chiral Resolution->(R)-3-Quinuclidinol Isolation (S)-3-Quinuclidinol (S)-3-Quinuclidinol Chiral Resolution->(S)-3-Quinuclidinol Byproduct

Workflow for the synthesis of (R)-3-Quinuclidinol.
Determination of Optical Purity

The optical purity (enantiomeric excess, ee) of (R)-3-Quinuclidinol is crucial for its use in pharmaceuticals. A common method involves pre-column derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).

  • Principle: (R)-3-Quinuclidinol lacks a strong chromophore for UV detection in HPLC.[17] Derivatization, for example, with benzoyl chloride, introduces a UV-active group and can enhance chiral recognition on the stationary phase.[17]

  • Derivatization: React the (R/S)-3-quinuclidinol sample with benzoyl chloride to form the corresponding benzoate (B1203000) esters.[17]

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase, such as a DAICEL AD-H column, is used.[17]

    • Mobile Phase: A suitable mixture of solvents (e.g., hexane/isopropanol) is used to elute the compounds.

    • Detection: UV detection is used to monitor the elution of the derivatized enantiomers.

    • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomer derivatives.

G cluster_analysis Optical Purity Analysis Sample (R/S)-3-Quinuclidinol Sample Derivatization Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Result Quantification of (R) and (S) Enantiomers HPLC->Result

Workflow for determining the optical purity of (R)-3-Quinuclidinol.

Pharmacological Significance and Signaling Pathways

(R)-3-Quinuclidinol is a key intermediate in the synthesis of several muscarinic receptor antagonists.[1][3] These drugs are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and Sjögren's syndrome.[3][18][19]

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[20][21] There are five subtypes (M1-M5). (R)-3-Quinuclidinol-derived antagonists often target M1, M2, and M3 receptors.[1][19]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[21][22][23] Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[22][23] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[23]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[22][23] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[22][23]

G cluster_pathway Muscarinic Receptor Signaling cluster_m1m3m5 M1, M3, M5 Receptors cluster_m2m4 M2, M4 Receptors ACh Acetylcholine (ACh) M1M3M5 M1/M3/M5 ACh->M1M3M5 M2M4 M2/M4 ACh->M2M4 Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 -> Ca²⁺ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Gi Gi/o M2M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Simplified signaling pathways of muscarinic acetylcholine receptors.

References

Spectroscopic Analysis of (R)-(-)-3-Quinuclidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for (R)-(-)-3-Quinuclidinol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the characteristic spectral data and provides detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Quinuclidinol. Note that slight variations in chemical shifts can occur depending on the solvent and concentration.

1.1. ¹H NMR Spectral Data

Assignment Chemical Shift (δ) ppm Multiplicity
H-3~3.79m
H-2, H-4 (axial)~3.09m
H-2, H-4 (equatorial)~2.57-2.89m
H-5, H-7 (axial)~1.95m
H-5, H-7 (equatorial)~1.35-1.46m
H-6 (endo)~1.78m
H-6 (exo)~1.67m
OH~4.5br s

Data is a compilation from multiple sources for the general 3-Quinuclidinol structure. Specific shifts for the (R)-(-) enantiomer are consistent with these ranges. Data sourced from ChemicalBook.[1][2]

1.2. ¹³C NMR Spectral Data

Assignment Chemical Shift (δ) ppm
C-368.5
C-2, C-447.5
C-5, C-725.8
C-620.5

Data for 3-Quinuclidinol. Sourced from ChemicalBook.[3]

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation and Data Acquisition: [4][5]

    • The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

    • The sample is placed in the spectrometer's magnet.

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse program is used. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative measurements.[4]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.

    • The spectrum is phase-corrected and a baseline correction is applied.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

2.1. FTIR Spectral Data

The following table summarizes the major absorption bands for 3-Quinuclidinol. The data is typically acquired from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) technique.[6]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400 (broad)O-H stretchAlcohol
~2800-3000C-H stretch (aliphatic)Alkane
~1450C-H bend (scissoring)Alkane
~1050-1100C-O stretchSecondary Alcohol
~2950N-H stretch (possible for salt)Amine Salt

Data is for the general 3-Quinuclidinol structure. Data sourced from NIST WebBook and PubChem.[6][7]

2.2. Experimental Protocol for FTIR Spectroscopy

A common method for obtaining an FTIR spectrum of a solid sample like this compound is the ATR technique.[8][9]

  • Sample Preparation:

    • No significant sample preparation is needed for the ATR method.[10]

    • A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Instrumentation and Data Acquisition: [8][9][11]

    • An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.[8]

    • A background spectrum is collected first with the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[11]

    • The sample is then placed on the crystal, and a pressure arm is applied to ensure good contact.

    • The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[8]

  • Data Processing:

    • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Baseline correction and other processing may be applied if necessary.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Obtain this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_FTIR Place Solid on ATR Crystal Sample->Prep_FTIR For FTIR NMR_Acq Acquire NMR Spectrum (¹H, ¹³C) Prep_NMR->NMR_Acq FTIR_Acq Acquire FTIR Spectrum Prep_FTIR->FTIR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction, Baseline Correction FTIR_Acq->FTIR_Proc NMR_Analysis Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Analysis FTIR_Analysis Identify Characteristic Absorption Bands FTIR_Proc->FTIR_Analysis Interpretation Structural Elucidation & Functional Group Identification NMR_Analysis->Interpretation FTIR_Analysis->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Biological activity of quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Quinuclidine (B89598) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of quinuclidine derivatives. The quinuclidine scaffold, a bicyclic amine, serves as a crucial pharmacophore in a wide array of biologically active compounds due to its rigid structure and basic nitrogen atom.[1] This document details the structure-activity relationships, quantitative biological data, and experimental methodologies related to their therapeutic potential in several key areas, including antimicrobial, anticholinergic, and anticancer applications.

Quinuclidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2] Their mechanisms of action are varied, with some derivatives targeting essential bacterial processes like cell division.

Mechanism of Action: FtsZ Inhibition

One notable mechanism involves the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring, which is essential for cytokinesis.[3] Pyrimidine-linked quinuclidines have been identified as inhibitors of FtsZ, preventing its protofilament formation and thereby impairing Z-ring assembly and bacterial division.[3] This targeted action makes them attractive candidates for novel antibiotic development.

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of various quinuclidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleTarget OrganismMIC (μg/mL)Reference
Pyrimidine-linked QuinuclidineQuinuclidine 1Methicillin-resistant S. aureus (MRSA)24[3]
Vancomycin-resistant Enterococcus faecium24[3]
Quaternary Quinuclidinium Oximespara-N-chlorobenzyl quinuclidinium oximePseudomonas aeruginosa0.25[2][4]
Klebsiella pneumoniae0.50[4]
Staphylococcus aureus1.00[4]
meta-N-bromobenzyl quinuclidinium oximePseudomonas aeruginosa0.25[2][4]
Klebsiella pneumoniae1.00[4]
Staphylococcus aureus2.00[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure used to determine the MIC of antimicrobial agents.[4]

  • Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The quinuclidine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Visualization: Antimicrobial Screening Workflow

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Safety cluster_3 Lead Optimization S Design & Synthesize Quinuclidine Derivatives P Purification & Structural Characterization (NMR, MS) S->P D Disc Diffusion Assay (Qualitative) P->D M Broth Microdilution (MIC Determination) D->M Active Compounds B Mechanism of Action (e.g., FtsZ Assay) M->B T Cytotoxicity Assay (e.g., MTT on Human Cells) M->T L Lead Compound for Further Development B->L Known MOA T->L Low Toxicity G ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates QD Quinuclidine Derivative (Antagonist) QD->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca SMC Smooth Muscle Contraction Ca->SMC Initiates G cluster_0 Resting State (Closed) cluster_1 Active State (Open) R1 nAChR (Closed Channel) R2 nAChR (Open Channel) R1->R2 Conformational Change Na_out1 Na⁺ Ca_out1 Ca²⁺ Na_in2 Na⁺ R2->Na_in2 Ion Influx Ca_in2 Ca²⁺ R2->Ca_in2 Ion Influx Depol Membrane Depolarization Na_in2->Depol Ca_in2->Depol Agonist Quinuclidine Agonist Agonist->R1 Binds Response Cellular Response Depol->Response G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation S Synthesized Quinuclidine Library MTT MTT Assay on Cancer Cell Lines S->MTT IC50 Determine IC50 Values MTT->IC50 Apop Apoptosis Assays (AO/EB, DAPI Staining) IC50->Apop Potent Compounds Path Pathway Analysis (e.g., Western Blot for p53) Apop->Path Xeno Xenograft Model (e.g., Nude Mice) Path->Xeno Confirmed MOA Eval Evaluate Tumor Growth Inhibition Xeno->Eval L Potential Clinical Candidate Eval->L

References

The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Quinuclidinol, a chiral tertiary amine and secondary alcohol, stands as a critical building block in the synthesis of a multitude of pharmaceuticals. Its rigid bicyclic structure and stereogenic center make it an invaluable chiral synthon for drugs targeting various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this important molecule, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field.

Historical Perspective: From Discovery to Asymmetric Synthesis

The journey of 3-quinuclidinol (B22445) began in the mid-20th century. The first documented synthesis of 3-quinuclidinone and its subsequent reduction to 3-quinuclidinol was reported by Leo Sternbach in a 1953 patent. This initial work laid the foundation for accessing the quinuclidine (B89598) core structure. The quinuclidine moiety itself gained notoriety as a component of the incapacitating agent 3-quinuclidinyl benzilate (BZ), which was first synthesized in 1951.

Early syntheses produced a racemic mixture of (R)- and (S)-3-quinuclidinol. The therapeutic importance of the single (R)-enantiomer drove the development of methods to isolate it from the racemate, as well as stereoselective synthetic routes. These efforts have led to a variety of sophisticated techniques, including classical resolution, catalytic asymmetric hydrogenation, and highly efficient biocatalytic reductions.

Synthesis of the Precursor: 3-Quinuclidinone

The primary precursor for the synthesis of 3-quinuclidinol is 3-quinuclidinone. A well-established and reliable method for its preparation is the Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation. A detailed protocol based on the procedure published in Organic Syntheses is provided below.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride

Materials:

  • Ethyl piperidine-4-carboxylate

  • Methyl chloroacetate

  • Sodium carbonate

  • Potassium tert-butoxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: A mixture of ethyl piperidine-4-carboxylate and sodium carbonate in a suitable solvent is treated with methyl chloroacetate. The reaction mixture is heated to afford the diester.

  • Dieckmann Condensation: The purified diester is then subjected to a Dieckmann condensation using potassium tert-butoxide in toluene. This cyclization reaction forms the β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with hydrochloric acid to yield 3-quinuclidinone hydrochloride. The product can be purified by recrystallization.

Racemic Synthesis of 3-Quinuclidinol

The reduction of 3-quinuclidinone to racemic 3-quinuclidinol is a straightforward process, typically achieved using standard reducing agents.

Experimental Protocol: Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol[1]

Materials:

Procedure:

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over 1 hour.

  • The reaction mixture is stirred for 4 hours at 30-35°C.

  • Reaction completion is monitored by gas chromatography.

  • The reaction mixture is extracted with chloroform (3 x 50 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give crude (±)-3-quinuclidinol.

  • The crude product is purified by recrystallization from acetone to yield a white crystalline solid.

Pathways to Enantiopure this compound

The demand for enantiomerically pure this compound has spurred the development of several key synthetic strategies. These can be broadly categorized into the resolution of the racemic mixture and asymmetric synthesis.

Resolution of Racemic 3-Quinuclidinol

Classical resolution involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a commonly used resolving agent for racemic 3-quinuclidinol.

Materials:

Procedure:

  • Racemic 3-quinuclidinol is dissolved in a suitable solvent such as methanol or an ethanol/water mixture.

  • An equimolar amount of L-(+)-tartaric acid is added to the solution.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • The diastereomeric salt of (R)-3-quinuclidinol with L-(+)-tartaric acid preferentially crystallizes out of the solution.

  • The crystals are collected by filtration.

  • The purified diastereomeric salt is then treated with a base to liberate the free this compound.

Asymmetric Synthesis from 3-Quinuclidinone

Directly synthesizing the desired enantiomer from the prochiral ketone, 3-quinuclidinone, is a more efficient approach. This is primarily achieved through two powerful methods: catalytic asymmetric hydrogenation and enzymatic reduction.

The use of chiral transition metal catalysts, particularly ruthenium-based complexes, has proven effective for the asymmetric hydrogenation of 3-quinuclidinone.

Asymmetric_Hydrogenation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 3-Quinuclidinone 3-Quinuclidinone Catalyst Chiral Ru-complex (e.g., Ru-XylSkewphos) 3-Quinuclidinone->Catalyst Substrate R-3-Quinuclidinol This compound Catalyst->R-3-Quinuclidinol Asymmetric Hydrogenation Hydrogen H₂ Gas Hydrogen->Catalyst Base Base Base->Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Catalyst

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)

  • Base (e.g., potassium tert-butoxide)

  • Ethanol

  • Hydrogen gas

Procedure:

  • 3-Quinuclidinone, the chiral ruthenium catalyst, and a base are charged into a high-pressure reactor.

  • Degassed ethanol is added as the solvent.

  • The reactor is pressurized with hydrogen gas.

  • The reaction is stirred at a specific temperature until completion.

  • Upon completion, the reaction mixture is worked up to isolate the this compound.

  • The enantiomeric excess of the product is determined by chiral chromatography.

Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. A variety of microorganisms and their isolated enzymes (reductases or dehydrogenases) have been shown to reduce 3-quinuclidinone with excellent enantioselectivity.

Enzymatic_Reduction cluster_start Substrate cluster_biocatalyst Biocatalytic System cluster_product Product 3-Quinuclidinone 3-Quinuclidinone Enzyme 3-Quinuclidinone Reductase (from e.g., Rhodotorula rubra) 3-Quinuclidinone->Enzyme Reduction R-3-Quinuclidinol This compound Enzyme->R-3-Quinuclidinol Highly Enantioselective Cofactor NAD(P)H Cofactor->Enzyme Regeneration Cofactor Regeneration System (e.g., Glucose Dehydrogenase/Glucose) Regeneration->Cofactor Recycles NAD(P)⁺

Materials:

  • 3-Quinuclidinone hydrochloride

  • Recombinant E. coli cells co-expressing 3-quinuclidinone reductase from Rhodotorula rubra and glucose dehydrogenase

  • Glucose

  • Phosphate (B84403) buffer (pH 7.0)

  • Potassium carbonate

  • Dichloromethane

Procedure:

  • Recombinant E. coli cells are suspended in a phosphate buffer.

  • 3-Quinuclidinone hydrochloride and glucose are added to the cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

  • The reaction progress and enantiomeric excess are monitored by chromatography.

  • After completion, the cells are removed by centrifugation.

  • The supernatant is basified with potassium carbonate and extracted with dichloromethane.

  • The organic extracts are dried and concentrated to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods for this compound.

Table 1: Asymmetric Hydrogenation of 3-Quinuclidinone

CatalystSubstrate/Catalyst RatioPressure (atm)Temperature (°C)Time (h)Enantiomeric Excess (%)Yield (%)Reference
RuBr₂--INVALID-LINK--100,0001530-45488-90HighOrg. Process Res. Dev. 2009, 13, 625–628

Table 2: Enzymatic Reduction of 3-Quinuclidinone

Enzyme SourceCofactor RegenerationSubstrate Conc.Time (h)Enantiomeric Excess (%)Conversion/Yield (%)Reference
Rhodotorula rubra reductaseGlucose Dehydrogenase/Glucose618 mM21>99.9~100 (conversion)Appl. Microbiol. Biotechnol. 2009, 83, 617-626[1]
Agrobacterium radiobacter ArQRNot specifiedNot specifiedNot specified>99HighOrg. Lett. 2013, 15, 4917-4919[2]
Nocardia sp. WY1202Endogenous9.9 mmol48>9993 (isolated)J. Mol. Catal. B: Enzym. 2013, 88, 14-19[3]

Table 3: Resolution of Racemic 3-Quinuclidinol

Resolving AgentSolventEnantiomeric Excess (%)Yield (%)Reference
D-(+)-Dibenzoyltartaric acidPropanol/Acetone9820.4Anhui Chemical Industry, 2009, 35, 31-33

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. While classical resolution remains a viable method, the development of catalytic asymmetric hydrogenation and, in particular, biocatalytic reductions has provided highly efficient, selective, and environmentally benign routes to this crucial chiral building block. The high enantiomeric excesses and yields achieved with enzymatic methods highlight the power of biotechnology in modern pharmaceutical synthesis. This guide provides a comprehensive overview of the key synthetic strategies, offering researchers and drug development professionals the necessary information to select and implement the most suitable method for their specific needs.

References

(R)-(-)-3-Quinuclidinol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-3-Quinuclidinol

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in the development of pharmaceuticals. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical identity, physical properties, synthesis methodologies, and applications.

Chemical Identity and Properties

This compound, also known by its IUPAC name (3R)-1-Azabicyclo[2.2.2]octan-3-ol, is a key chiral intermediate. Its unique stereochemistry is crucial for the efficacy of various active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compoundThis compound Hydrochloride
CAS Number 25333-42-0[1]42437-96-7[2]
Molecular Formula C₇H₁₃NO[1]C₇H₁₄ClNO[2]
Molecular Weight 127.18 g/mol [1]163.65 g/mol
Synonyms (3R)-1-Azabicyclo[2.2.2]octan-3-ol, (-)-(R)-3-Quinuclidinol, (R)-3-Hydroxyquinuclidine(R)-(-)-3-Hydroxyquinuclidine hydrochloride

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Appearance White to off-white crystalline solid[1]
Melting Point 210-213 °C[1]
Optical Activity [α]20/D −35° (c = 1 in H₂O) (for hydrochloride)
¹H NMR (600 MHz, CDCl₃) δppm 1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H)[3]

Synthesis and Manufacturing

The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods are employed, with the latter gaining prominence due to higher stereoselectivity and more environmentally benign conditions.

Chemoenzymatic Synthesis Workflow

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of this compound, a widely adopted and efficient method.

Workflow for Chemoenzymatic Synthesis of this compound cluster_synthesis Synthesis of Racemic Precursor cluster_reduction Asymmetric Reduction cluster_purification Purification Start Starting Materials (e.g., 4-piperidinecarboxylic acid derivatives) Dieckmann Dieckmann Condensation & Decarboxylation Start->Dieckmann Quinuclidinone 3-Quinuclidinone Dieckmann->Quinuclidinone Reduction Biocatalytic Asymmetric Reduction Quinuclidinone->Reduction Enzyme Ketoreductase Enzyme (e.g., from Rhodotorula rubra) + Cofactor (NADPH) Enzyme->Reduction Purification Extraction & Crystallization Reduction->Purification Product This compound Purification->Product

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

This protocol outlines the synthesis of the precursor, racemic 3-quinuclidinol, via the reduction of 3-quinuclidinone.

  • Materials: 3-Quinuclidinone (10.0 g, 0.08 mol), water (30 ml), sodium borohydride (B1222165) (1.5 g, 0.04 mol), chloroform (B151607), sodium sulphate, acetone (B3395972).

  • Procedure:

    • Dissolve 3-quinuclidinone in water at 30-35°C.

    • Add sodium borohydride in portions over 1 hour.

    • Stir the reaction mixture for 4 hours at 30-35°C, monitoring completion by gas chromatography.

    • Extract the reaction mass with chloroform (3 x 50 ml).

    • Dry the combined organic layers over sodium sulphate.

    • Distill off the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.

    • Purify the crude product with acetone to obtain a white crystalline solid.[4]

This protocol describes the enantioselective reduction of 3-quinuclidinone to this compound using a ketoreductase from Rhodotorula rubra.[5]

  • Materials: 3-quinuclidinone hydrochloride, glucose, resting cells of Rhodotorula rubra, phosphate (B84403) buffer (100 mM, pH 8.0), potassium carbonate, dichloromethane (B109758), acetone.

  • Procedure:

    • Prepare a suspension of resting Rhodotorula rubra cells in phosphate buffer.

    • Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

    • Incubate the mixture at 37°C with shaking (200 rpm) for 30 hours.

    • Centrifuge the reaction mixture to separate the cells.

    • Combine the supernatants and adjust the pH to 12 with potassium carbonate.

    • Evaporate the mixture under vacuum.

    • Add dichloromethane to the residue, stir, and filter.

    • Concentrate the filtrate under vacuum to obtain the crude product.

    • Add acetone to the crude product, stir, and concentrate under vacuum to yield this compound as a white powder with an enantiomeric excess of >99%.[3]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of several pharmaceuticals, particularly those targeting muscarinic acetylcholine (B1216132) receptors.[4] These receptors are involved in a wide range of physiological functions, and their modulation is key to treating various diseases.

Role in the Synthesis of Muscarinic Receptor Antagonists

This compound serves as a chiral scaffold for the synthesis of potent and selective muscarinic antagonists. One of the most notable examples is Solifenacin, used in the treatment of overactive bladder. The (R)-configuration of the quinuclidinol moiety is essential for the high binding affinity and selectivity of these drugs for the M3 muscarinic receptor subtype.

The following diagram illustrates the logical relationship of this compound as a building block in the development of muscarinic receptor antagonists.

Role of this compound in Drug Development R_Quinuclidinol This compound (Chiral Building Block) Chemical_Synthesis Chemical Synthesis (Esterification, etc.) R_Quinuclidinol->Chemical_Synthesis starting material API Active Pharmaceutical Ingredient (API) (e.g., Solifenacin) Chemical_Synthesis->API Drug_Formulation Drug Formulation API->Drug_Formulation Target Muscarinic Receptors (e.g., M3 Subtype) API->Target acts on Final_Product Pharmaceutical Product (e.g., for Overactive Bladder) Drug_Formulation->Final_Product

Caption: this compound as a key intermediate in pharmaceuticals.

Interaction with Muscarinic Receptors

While this compound itself is not the active therapeutic agent, its derivatives exhibit high affinity for muscarinic receptors. For instance, derivatives like 3-quinuclidinyl benzilate are used as radioligands in receptor binding assays to characterize muscarinic receptor subtypes in various tissues.[6][7][8] These studies are crucial for understanding the pharmacology of muscarinic receptors and for the development of new, more selective drugs.

Conclusion

This compound is a high-value chiral intermediate with significant importance in the pharmaceutical industry. Its enantiomerically pure synthesis is a key step in the manufacturing of several modern drugs. The ongoing development of more efficient and sustainable synthesis methods, particularly biocatalytic routes, will continue to enhance its accessibility and application in the discovery of novel therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Quinuclidinol is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including muscarinic receptor antagonists. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability of this compound, including qualitative and quantitative data, detailed experimental protocols for property determination, and visual representations of experimental workflows.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₃NO, is a white to off-white crystalline solid at room temperature.[1][2] Its bicyclic structure, containing a hydroxyl group and a tertiary amine, dictates its solubility and stability characteristics.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance White to off-white crystalline powder[1][2]
Melting Point 220-223 °C
pKa 14.75 ± 0.20 (Predicted)
LogP 0.17

Solubility Profile

The presence of both a hydroxyl group and a nitrogen atom allows this compound to act as a hydrogen bond donor and acceptor, respectively, which significantly influences its solubility in protic solvents.

Qualitative Solubility

This compound exhibits distinct solubility characteristics based on the polarity of the solvent. It is generally described as:

  • Soluble in: Water, Alcohols (e.g., methanol, ethanol), Ethers.[3]

  • Slightly soluble in: Chloroform, Aqueous acid.[4]

  • Limited solubility in: Non-polar solvents.[3]

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityReference(s)
Water20> 1000 g/L[5]
MethanolNot SpecifiedSlightly Soluble[4]
EthanolNot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSparingly Soluble

Stability Profile

This compound is a stable compound under normal storage conditions.[2] However, as a chiral amine with a hydroxyl group, it is susceptible to degradation under certain stress conditions. Stability studies are crucial to identify potential degradation products and establish appropriate storage and handling procedures.

General Stability
  • Normal Conditions: Stable under normal temperatures and pressures.[2]

  • Air Sensitivity: Some sources indicate that it is air sensitive.

  • Incompatibilities: It is incompatible with strong oxidizing agents and acids.[2][5]

Solution Stability

A study validating an HPLC method for the quantification of the (S)-enantiomer in this compound demonstrated its stability in solution. The results indicated that a sample of this compound in the mobile phase (a mixture of n-hexane, ethanol, 2-propanol, and diethylamine) is stable for at least 24 hours at room temperature, with no significant changes in the content of the (S)-enantiomer.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods. While specific quantitative data on the forced degradation of this compound is limited in published literature, the following sections outline the recommended conditions based on ICH guidelines. A target degradation of 5-20% is generally considered optimal for these studies to generate a sufficient amount of degradation products for analysis without completely degrading the parent compound.[7]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 70-80 °C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID.

  • Calculation: Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the samples using a stability-indicating HPLC method.

Protocol:

  • Sample Preparation:

    • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60 °C) for a defined period. At various time points, withdraw samples, neutralize with a suitable base, and dilute with the mobile phase.

    • Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 N NaOH and neutralize with a suitable acid.

    • Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for a defined period, taking samples at intervals.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). At different time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase.

    • Photostability: Expose the solid compound or its solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography or a chiral column if enantiomeric separation is also being monitored).

    • Use a mobile phase that provides good separation between the parent compound and its degradation products. A gradient elution may be necessary.

    • Detect the components using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

    • Ensure mass balance by accounting for the parent compound and all degradation products.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining solubility and stability.

G Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using HPLC/GC analysis2->analysis3 result1 Calculate Solubility analysis3->result1 G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result stress1 Acid Hydrolysis (0.1 N HCl) sampling1 Withdraw samples at time intervals stress1->sampling1 stress2 Base Hydrolysis (0.1 N NaOH) stress2->sampling1 stress3 Oxidation (3% H2O2) stress3->sampling1 stress4 Thermal (Dry Heat) stress4->sampling1 stress5 Photolytic (ICH Q1B) stress5->sampling1 sampling2 Neutralize (for hydrolysis) sampling1->sampling2 sampling3 Dilute with mobile phase sampling2->sampling3 analysis1 Inject into HPLC system sampling3->analysis1 analysis2 Separate parent compound and degradants analysis1->analysis2 result1 Calculate % Degradation analysis2->result1 result2 Assess Mass Balance analysis2->result2

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Quinuclidinol Using Reductase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-3-quinuclidinol, a key chiral intermediate in the production of various pharmaceuticals. The focus is on the use of specific reductase enzymes that catalyze the asymmetric reduction of 3-quinuclidinone to the desired (R)-enantiomer with high stereoselectivity.

Introduction

(R)-3-quinuclidinol is a critical building block for several anticholinergic drugs, including solifenacin (B1663824) and aclidinium (B1254267) bromide.[1][2] Traditional chemical synthesis routes for (R)-3-quinuclidinol often involve hazardous reagents, harsh reaction conditions, and can result in low enantiomeric excess. Biocatalytic methods employing reductase enzymes offer a green and highly selective alternative, providing access to enantiopure (R)-3-quinuclidinol under mild conditions.[3][4] This document outlines the use of several well-characterized reductase enzymes for this transformation.

Reductase Enzymes for (R)-3-Quinuclidinol Synthesis

A number of keto reductases have been identified and successfully employed for the asymmetric reduction of 3-quinuclidinone. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) family and exhibit high enantioselectivity for the (R)-product.[3][5][6] Key enzymes and their performance are summarized in the table below.

Table 1: Performance of Various Reductase Enzymes in (R)-3-Quinuclidinol Synthesis

EnzymeSource OrganismExpression HostSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQR Rhodotorula rubra JCM3782Escherichia coli618~100>99.9Not Reported[5][6]
ArQR Agrobacterium radiobacter ECU2556Escherichia coliNot ReportedHighExcellent916[7]
KaKR Kaistia algarumEscherichia coli5000~100>99.91027[3]
QNR Microbacterium luteolum JCM 9174Escherichia coli939100>99.9Not Reported[8][9]
bacC Microbacterium luteolum JCM 9174Escherichia coli939100>99.9Not Reported[8][9]
AtQR Agrobacterium tumefaciensEscherichia coli50~100>99Not Reported[1][10]

Experimental Workflow

The general workflow for the enzymatic synthesis of (R)-3-quinuclidinol involves several key stages, from gene cloning and enzyme expression to the biocatalytic reduction and product analysis.

G cluster_0 Upstream Processing cluster_1 Biocatalysis cluster_2 Downstream Processing Gene Reductase Gene Identification Cloning Cloning into Expression Vector Gene->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression CellHarvest Cell Harvesting & Lysis Expression->CellHarvest Reaction Enzymatic Reduction of 3-Quinuclidinone CellHarvest->Reaction Extraction Product Extraction Reaction->Extraction Cofactor Cofactor Regeneration System Cofactor->Reaction Purification Purification Extraction->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis

Figure 1: General experimental workflow for enzymatic (R)-3-quinuclidinol synthesis.

Detailed Experimental Protocols

The following protocols are generalized based on methodologies reported in the literature.[3][5][8] Optimization of specific parameters may be required for different enzymes or scales of production.

Protocol 1: Recombinant Enzyme Production in E. coli
  • Gene Cloning and Vector Construction : The gene encoding the desired 3-quinuclidinone reductase is cloned into a suitable E. coli expression vector (e.g., pET series). For systems requiring cofactor regeneration, the gene for the corresponding dehydrogenase (e.g., glucose dehydrogenase (GDH) or alcohol dehydrogenase (ADH)) can be co-expressed from the same or a compatible plasmid.[5][6]

  • Transformation : The expression vector(s) are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cultivation and Induction :

    • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of Terrific Broth (TB) or similar rich medium with the overnight culture.

    • Grow the culture at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein expression.

  • Cell Harvesting : Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Asymmetric Reduction of 3-Quinuclidinone

This protocol describes a whole-cell biocatalytic reaction, which simplifies the process by eliminating the need for enzyme purification.

  • Reaction Setup :

    • Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[3]

    • Resuspend the harvested E. coli cell pellet in the reaction buffer. The cell concentration will need to be optimized.

    • In a reaction vessel, combine the cell suspension, 3-quinuclidinone hydrochloride, the co-substrate for cofactor regeneration (e.g., glucose for GDH or isopropanol (B130326) for ADH), and the cofactor (NAD⁺/NADH or NADP⁺/NADPH).[3][8]

  • Reaction Conditions :

    • Temperature : Maintain the reaction at the optimal temperature for the specific reductase, typically between 30-50°C.[3]

    • pH : Control the pH of the reaction mixture, as it can change during the course of the reaction.

    • Agitation : Ensure adequate mixing to keep the cells suspended and facilitate mass transfer.

  • Monitoring the Reaction :

    • Periodically take samples from the reaction mixture.

    • Stop the enzymatic reaction in the sample (e.g., by adding a quenching agent or by centrifugation to remove the cells).

    • Analyze the supernatant for substrate consumption and product formation using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Product Extraction and Analysis
  • Reaction Quenching and Cell Removal : After the reaction is complete, stop the reaction by adjusting the pH to >10 with NaOH.[11] Remove the cells and precipitated proteins by centrifugation.

  • Product Extraction :

    • Extract the (R)-3-quinuclidinol from the aqueous supernatant using an organic solvent such as chloroform (B151607) or ethyl acetate.

    • Repeat the extraction multiple times to maximize recovery.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis of Enantiomeric Excess :

    • The enantiomeric excess of the product is determined by chiral HPLC or chiral GC analysis.

    • The purified product can be derivatized if necessary to improve separation and detection.

Cofactor Regeneration

The reductase-catalyzed reduction of 3-quinuclidinone requires a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH). To make the process economically viable, in situ regeneration of the oxidized cofactor (NAD⁺ or NADP⁺) is essential.[8] This is typically achieved by co-expressing a second dehydrogenase that oxidizes a cheap co-substrate.

G cluster_0 Biocatalytic Cycle cluster_1 Cofactor Regeneration Cycle 3-Quinuclidinone 3-Quinuclidinone Reductase Reductase 3-Quinuclidinone->Reductase Substrate (R)-3-Quinuclidinol (R)-3-Quinuclidinol Reductase->(R)-3-Quinuclidinol Product NAD NAD+ Reductase->NAD Co-substrate\n(e.g., Glucose) Co-substrate (e.g., Glucose) Dehydrogenase\n(e.g., GDH) Dehydrogenase (e.g., GDH) Co-substrate\n(e.g., Glucose)->Dehydrogenase\n(e.g., GDH) By-product\n(e.g., Gluconolactone) By-product (e.g., Gluconolactone) Dehydrogenase\n(e.g., GDH)->By-product\n(e.g., Gluconolactone) NADH NADH Dehydrogenase\n(e.g., GDH)->NADH Regenerated Cofactor NADH->Reductase NAD->Dehydrogenase\n(e.g., GDH) Oxidized Cofactor

Figure 2: Schematic of enzyme-coupled cofactor regeneration.

Conclusion

The use of reductase enzymes for the asymmetric synthesis of (R)-3-quinuclidinol represents a highly efficient, selective, and environmentally friendly approach. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to implement and optimize this valuable biocatalytic transformation. The continued discovery and engineering of novel reductases will further enhance the industrial applicability of this technology.

References

Application Note: Enzymatic Kinetic Resolution of Racemic 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 3-quinuclidinol (B22445), a key chiral intermediate in the synthesis of various pharmaceuticals. The protocol focuses on a chemoenzymatic approach involving the acylation of the racemic alcohol followed by enantioselective hydrolysis of the resulting ester using a protease. An alternative approach utilizing lipase-catalyzed acylation is also discussed. Furthermore, a validated High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric excess (e.e.) is presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Chiral 3-quinuclidinol is a critical building block for the synthesis of several active pharmaceutical ingredients (APIs), including solifenacin, revatropate, and talsaclidine. The pharmacological activity of these drugs is often enantiomer-specific, making the production of enantiomerically pure 3-quinuclidinol essential. Enzymatic kinetic resolution is an effective and environmentally friendly method for separating enantiomers, offering high selectivity under mild reaction conditions. This note details a robust protocol for the kinetic resolution of (±)-3-quinuclidinol.

Principle of the Method

The primary method described involves a two-step process:

  • Acylation: Racemic 3-quinuclidinol is first acylated with an acid anhydride (B1165640) to form the corresponding ester.

  • Enantioselective Hydrolysis: A protease is then used to selectively hydrolyze one enantiomer of the ester back to the alcohol, leaving the other enantiomer as the ester. The resulting mixture of the enriched alcohol and ester can then be separated.

An alternative method involves the direct enantioselective acylation of the racemic alcohol using a lipase (B570770), where one enantiomer is preferentially acylated to its ester, leaving the other enantiomer unreacted.

Experimental Protocols

Protocol 1: Protease-Catalyzed Enantioselective Hydrolysis of (±)-3-Quinuclidinyl Butyrate (B1204436)

This protocol is adapted from a patented method for the enantiomeric enrichment of (R,S)-3-quinuclidinol.[1]

Materials:

  • Racemic 3-quinuclidinol

  • Butyric anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Subtilisin protease (e.g., Alcalase® 2.4L)[1]

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) for extraction[1]

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Toluene

  • Hexane

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Acylation of Racemic 3-Quinuclidinol

  • In a suitable reaction vessel, dissolve 28 g of racemic 3-quinuclidinol in 35.0 g of butyric anhydride.

  • Stir the mixture at room temperature for 16 hours to form the butyric acid salt of 3-quinuclidinyl butyrate.[1]

Step 2: Enzymatic Hydrolysis

  • Dissolve the 62.2 g of the ester salt from Step 1 in 570 mL of a 5 wt% aqueous sodium bicarbonate solution.[1]

  • Add 2.8 mL of subtilisin protease solution (e.g., Alcalase® 2.4L) to the mixture.[1]

  • Stir the reaction mixture at room temperature (23 ± 2°C) for 3.5 hours. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the (S)-ester.[1]

Step 3: Work-up and Separation

  • After the reaction is complete, the (S)-3-quinuclidinol is in the aqueous phase, and the (R)-3-quinuclidinyl butyrate can be extracted.

  • Extract the reaction mixture with a suitable organic solvent in which the ester has high solubility relative to the alcohol, such as hexane.[2]

  • Combine the organic extracts and remove the solvent under reduced pressure to obtain the enriched (R)-quinuclidinyl butyrate.[2]

  • The aqueous layer containing the (S)-3-quinuclidinol can be further processed for alcohol recovery if desired.

Step 4: Hydrolysis of Enriched (R)-ester

  • To obtain (R)-3-quinuclidinol, the enriched (R)-ester is hydrolyzed. A preferred method is using a base in an alcohol, such as sodium hydroxide in methanol.[1]

  • After hydrolysis, the (R)-3-quinuclidinol can be recovered by solvent extraction.

Protocol 2: Lipase-Catalyzed Enantioselective Acylation of (±)-3-Quinuclidinol (General Approach)

While a specific detailed protocol for 3-quinuclidinol was not found in the search results, a general procedure using Candida antarctica lipase B (CAL-B), a versatile and robust lipase, is provided below.[3][4] Optimization of reaction conditions is recommended.

Materials:

  • Racemic 3-quinuclidinol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, acetic anhydride)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)[5][6]

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Standard laboratory glassware and orbital shaker or magnetic stirrer

Procedure:

  • To a solution of racemic 3-quinuclidinol (e.g., 100 mM) in an anhydrous organic solvent, add the acyl donor (e.g., 3 equivalents).[5][6]

  • Add immobilized CAL-B (e.g., 10 mg/mL).[5][6]

  • If necessary, add molecular sieves to remove any water.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.[5][6]

  • Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess.

  • Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.

  • The filtrate contains the unreacted 3-quinuclidinol enantiomer and the acylated enantiomer, which can be separated by chromatography or extraction.

Protocol 3: HPLC Analysis of 3-Quinuclidinol Enantiomers

Due to the lack of a strong UV chromophore, 3-quinuclidinol requires pre-column derivatization for sensitive HPLC analysis.[7] This protocol is based on a validated method using benzoyl chloride as the derivatizing agent.[8]

Materials:

  • Sample containing 3-quinuclidinol enantiomers

  • Benzoyl chloride

  • Triethylamine (B128534)

  • Dichloromethane

  • Methanol

  • HPLC grade n-hexane, ethanol, 2-propanol, and diethylamine

Procedure:

Step 1: Derivatization

  • Accurately weigh and dissolve the 3-quinuclidinol sample in dichloromethane.

  • Add benzoyl chloride (e.g., 0.5 mL for ~250-500 mg of sample) and triethylamine (e.g., 0.5 mL).[8]

  • Shake the mixture for 5 minutes.[8]

  • Dilute the reaction mixture with methanol to a final concentration suitable for HPLC analysis. The methanol will also consume excess benzoyl chloride.[8]

Step 2: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[8]

  • Flow Rate: 0.8 mL/min[8]

  • Column Temperature: 15°C[8]

  • Detection Wavelength: 230 nm[8]

  • Injection Volume: 10 µL[8]

Under these conditions, the (S)- and (R)-enantiomers of the derivatized 3-quinuclidinol are well-separated, with typical retention times of approximately 12.8 and 19.3 minutes, respectively.[8]

Data Presentation

Table 1: Summary of Quantitative Data for Protease-Catalyzed Resolution

ParameterValueReference
EnzymeSubtilisin protease (Alcalase® 2.4L)[1]
Substrate(±)-3-Quinuclidinyl butyrate[1]
Reaction Time3.5 hours[1]
TemperatureRoom Temperature (23 ± 2°C)[1]
pHMaintained by 5 wt% NaHCO₃ solution[1]
EnantioselectivitySelective for the (S)-enantiomer[1]

Table 2: HPLC Method Parameters for Enantiomeric Excess Determination

ParameterConditionReference
ColumnChiralpak IC (250 x 4.6 mm, 5 µm)[8]
Mobile Phasen-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4)[8]
Flow Rate0.8 mL/min[8]
Temperature15°C[8]
Detection230 nm[8]
Resolution> 11.4[7]
Retention Time (S)-enantiomer~12.8 min[8]
Retention Time (R)-enantiomer~19.3 min[8]

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_separation Step 3: Separation racemic_alcohol Racemic 3-Quinuclidinol racemic_ester Racemic 3-Quinuclidinyl Butyrate racemic_alcohol->racemic_ester 16h, RT acyl_anhydride Butyric Anhydride acyl_anhydride->racemic_ester hydrolysis Enantioselective Hydrolysis (3.5h, RT, aq. NaHCO3) racemic_ester->hydrolysis protease Subtilisin Protease protease->hydrolysis products Mixture: (S)-3-Quinuclidinol (R)-3-Quinuclidinyl Butyrate hydrolysis->products extraction Solvent Extraction (e.g., Hexane) products->extraction s_alcohol (S)-3-Quinuclidinol (Aqueous Phase) extraction->s_alcohol r_ester (R)-3-Quinuclidinyl Butyrate (Organic Phase) extraction->r_ester

Caption: Workflow for protease-catalyzed kinetic resolution.

analytical_workflow sample 3-Quinuclidinol Sample derivatization Derivatization with Benzoyl Chloride sample->derivatization derivatized_sample Benzoylated 3-Quinuclidinol derivatization->derivatized_sample hplc Chiral HPLC Analysis (Chiralpak IC) derivatized_sample->hplc chromatogram Chromatogram (Separated Enantiomers) hplc->chromatogram data Data Analysis (Peak Area Integration) chromatogram->data ee_value Enantiomeric Excess (e.e.) data->ee_value

Caption: Workflow for HPLC analysis of enantiomeric excess.

Conclusion

The enzymatic kinetic resolution of racemic 3-quinuclidinol is a highly effective method for producing enantiomerically enriched forms of this important pharmaceutical intermediate. The detailed protocols for both protease-catalyzed hydrolysis and HPLC analysis provide a solid foundation for researchers to implement this methodology. The use of enzymes offers a green and selective alternative to traditional chemical resolution methods. Further optimization of the lipase-catalyzed approach could provide an even more direct route to the desired enantiomer.

References

Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin (B1663824) is a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype, which is instrumental in reducing smooth muscle contraction in the bladder wall.[1] Marketed as solifenacin succinate (B1194679) (Vesicare®), it is a widely prescribed treatment for overactive bladder.[1] The synthesis of this chiral compound relies on key stereospecific reactions, with (R)-(-)-3-Quinuclidinol serving as a critical chiral building block for the quinuclidine (B89598) moiety of the final molecule.[2] This document outlines various synthetic strategies for solifenacin that employ this compound, presenting detailed experimental protocols and comparative data to guide researchers in the development and optimization of synthetic routes.

Overview of Synthetic Pathways

The synthesis of solifenacin from this compound can be achieved through several distinct pathways. The primary challenge lies in the efficient and stereospecific formation of the carbamate (B1207046) linkage between the (R)-3-quinuclidinol and the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline backbone. The choice of coupling agents, reaction conditions, and the order of synthetic steps can significantly impact the overall yield and purity of the final product.

The general synthetic approach involves the reaction of an activated form of either the quinuclidinol or the tetrahydroisoquinoline moiety. Key strategies include:

  • Transesterification: This classic approach involves the reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol in the presence of a strong base.[3]

  • Use of Activating Agents: Reagents such as 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) can be used to activate (R)-3-quinuclidinol in situ to form a reactive carbamate intermediate, which then couples with the tetrahydroisoquinoline.[4]

  • Phosgene-Based Intermediates: (R)-3-quinuclidinol can be converted to a more reactive chloroformate intermediate using phosgene (B1210022) or its equivalents (e.g., diphosgene, triphosgene). This intermediate readily reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5]

  • Direct Acylation: An alternative route involves the acylation of the 3-(R)-quinuclidinoloxy anion with pre-formed (S)-1-phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride.[6]

The following diagram illustrates the relationship between these primary synthetic strategies.

G cluster_A Route A: Transesterification cluster_B Route B: Activation cluster_C Route C: Chloroformate Intermediate cluster_D Route D: Acylation R_Quinuclidinol This compound Activated_Quinuclidinol Activated (R)-3-Quinuclidinol (e.g., with CDT) R_Quinuclidinol->Activated_Quinuclidinol CDT Quinuclidinyl_Chloroformate (R)-Quinuclidin-3-yl Carbonochloridate (B8618190) R_Quinuclidinol->Quinuclidinyl_Chloroformate Diphosgene S_THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline S_Ethyl_Carbamate (S)-Ethyl-1-phenyl-1,2,3,4- tetrahydro-2-isoquinoline carboxylate S_THIQ->S_Ethyl_Carbamate Ethyl Chloroformate THIQ_Carbonyl_Chloride (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinolinecarbonyl Chloride S_THIQ->THIQ_Carbonyl_Chloride Phosgene Solifenacin Solifenacin Base Solifenacin_Succinate Solifenacin Succinate Solifenacin->Solifenacin_Succinate Succinic Acid S_Ethyl_Carbamate->Solifenacin +(R)-3-Quinuclidinol + Base (e.g., NaH, NaOH) Activated_Quinuclidinol->Solifenacin + (S)-THIQ + Base (e.g., TEA) Quinuclidinyl_Chloroformate->Solifenacin + (S)-THIQ + Base (e.g., TEA, Pyridine) THIQ_Carbonyl_Chloride->Solifenacin + (R)-3-Quinuclidinol + Strong Base

Fig. 1: Overview of synthetic strategies for solifenacin.

Data Presentation

The following tables summarize quantitative data from various published synthetic methods for solifenacin, highlighting the role of this compound.

Table 1: Synthesis of Solifenacin via Transesterification

Starting Materials Base Solvent Reaction Time Yield Purity Reference
(R)-3-Quinuclidinol, (S)-Ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate Sodium Hydroxide Toluene 18 hrs ~75% (as succinate) Not specified [3]
(R)-3-Quinuclidinol, (S)-Ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate Sodium Methoxide Toluene 18 hrs ~71% (as succinate) Not specified [3]

| (R)-3-Quinuclidinol, (S)-Ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate | Sodium Hydride | Toluene | 18 hrs | ~73% (as succinate) | Not specified |[3] |

Table 2: Synthesis of Solifenacin via Activated Intermediates

Activating Agent Base Solvent Reaction Time Yield (Succinate) HPLC Purity (Succinate) Reference
1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) Triethylamine (B128534) Isopropyl Acetate (B1210297) 4 hrs (reflux) 87.89% 99.61% [4]
1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) Triethylamine Isopropyl Acetate 4 hrs (reflux) 76.38% 99.96% [4]
Diphosgene (to form chloroformate) Triethylamine Dichloromethane Not specified ~85% (base) Not specified [5]

| Diphosgene (to form chloroformate) | Pyridine | Dichloromethane | Not specified | ~87% (base) | Not specified |[5] |

Experimental Protocols

The following are detailed protocols for key synthetic routes involving this compound.

Protocol 1: Synthesis of Solifenacin via CDT Activation (One-Pot Procedure)

This protocol is adapted from the process described in patent US7741489B2.[4][7] It utilizes 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) to activate (R)-3-quinuclidinol, followed by a one-pot reaction with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) (1.0 eq)

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (0.83 eq)

  • Triethylamine (1.7 eq)

  • Isopropyl Acetate

  • Saturated Ammonium (B1175870) Chloride solution

  • Succinic Acid

  • Acetone (B3395972)

Procedure:

  • Activation of (R)-3-Quinuclidinol:

    • In a reaction vessel under a nitrogen atmosphere, charge CDT (0.1676 mol) and isopropyl acetate (73 ml).

    • Stir the mixture to homogenize.

    • Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.

    • Add triethylamine (0.2863 mol, 39.9 ml) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.

  • Coupling Reaction:

    • Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.1396 mol, 29.22 g) in isopropyl acetate (204 ml).

    • Add this solution stepwise to the activated quinuclidinol mixture.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up and Isolation of Solifenacin Base:

    • Cool the mixture to 0-5°C.

    • Add a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to separate into two clear layers.

    • Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.

  • Formation of Solifenacin Succinate:

    • To the organic layer containing the solifenacin base, add a solution of succinic acid in acetone.

    • Stir the mixture at 0-5°C for about 3 hours to induce precipitation.

    • Collect the solid by filtration.

    • Wash the solid with acetone and dry under vacuum at 40°C until a constant weight is achieved.

Expected Outcome:

  • Solifenacin succinate as a white solid.

  • Yield: 76-88%

  • HPLC Purity: >99.5%

The workflow for this protocol is visualized below.

G start Start charge_reagents Charge Reactor: - CDT - Isopropyl Acetate start->charge_reagents add_quinuclidinol Add (R)-3-Quinuclidinol and Triethylamine charge_reagents->add_quinuclidinol stir_rt Stir at Room Temp for 2 hours add_quinuclidinol->stir_rt add_thiq Add (S)-THIQ solution in Isopropyl Acetate stir_rt->add_thiq reflux Heat to Reflux for 4 hours add_thiq->reflux cool Cool to 0-5°C reflux->cool workup Aqueous Work-up: - Add sat. NH4Cl - Separate layers - Wash organic layer cool->workup add_succinic Add Succinic Acid in Acetone workup->add_succinic precipitate Stir at 0-5°C for 3 hours add_succinic->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry end End: Solifenacin Succinate filter_dry->end

Fig. 2: Experimental workflow for solifenacin synthesis via CDT activation.

Protocol 2: Synthesis via (R)-Quinuclidin-3-yl Carbonochloridate

This protocol is based on the method described in patent CN113351235A, where (R)-3-quinuclidinol is first converted to a chloroformate intermediate.[5]

Part A: Preparation of (R)-Quinuclidin-3-yl Carbonochloridate

Materials:

  • This compound (10.0 g, 1.0 eq)

  • Diphosgene (20.0 g)

  • Acetonitrile (800 ml) or Tetrahydrofuran (THF) (600 ml)

Procedure:

  • Dissolve (R)-3-quinuclidinol (10.0 g) in the chosen solvent (acetonitrile or THF) in a flask.

  • Cool the solution in an ice-water bath.

  • Add diphosgene (20.0 g) dropwise to the cooled solution.

  • After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-quinuclidin-3-yl carbonochloridate.

Part B: Synthesis of Solifenacin and its Succinate Salt

Materials:

  • (R)-Quinuclidin-3-yl carbonochloridate (from Part A, e.g., 13.4 g)

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g)

  • Triethylamine (8.2 g) or Pyridine (6.4 g)

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Succinic Acid

Procedure:

  • Coupling Reaction:

    • In a separate flask, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g) and the chosen base (triethylamine or pyridine) in DCM (100.0 ml).

    • Prepare a solution of the crude chloroformate from Part A (e.g., 13.4 g) in DCM (60.0 ml).

    • Cool the tetrahydroisoquinoline solution in an ice-water bath.

    • Add the chloroformate solution dropwise.

    • Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitor by TLC/HPLC).

  • Work-up and Isolation of Solifenacin Base:

    • Concentrate the reaction mixture to obtain the crude solifenacin.

    • Dissolve the crude product in DCM (100.0 ml).

    • Wash the organic phase with water.

    • Concentrate the organic phase to yield solifenacin as an oil.

  • Formation of Solifenacin Succinate:

    • Dissolve the obtained solifenacin oil (e.g., 17.6 g) in ethyl acetate (20.0 ml).

    • Add a solution of succinic acid in a suitable solvent (e.g., acetone or ethyl acetate).

    • Stir to allow for precipitation of the succinate salt.

    • Filter the solid, wash with ethyl acetate, and dry to obtain solifenacin succinate.

Expected Outcome:

  • The total yield for the three-step process is reported to be around 60%.[5]

The chemical pathway for this protocol is detailed in the diagram below.

G node1 (R)-3-Quinuclidinol node2 (R)-Quinuclidin-3-yl Carbonochloridate node1->node2 + Diphosgene Acetonitrile, 16h node4 Solifenacin Base node2->node4 + Node3, TEA DCM node3 (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline node3->node4 node5 Solifenacin Succinate node4->node5 + Succinic Acid Ethyl Acetate

Fig. 3: Synthesis pathway via chloroformate intermediate.

Conclusion

The use of this compound is fundamental to the stereospecific synthesis of solifenacin. The choice of synthetic route depends on factors such as desired yield, purity requirements, scalability, and the handling of hazardous reagents like phosgene derivatives. The one-pot procedure using CDT activation offers high yields and purity with simpler work-up procedures, making it well-suited for industrial production.[4] The chloroformate intermediate route provides a reliable alternative, also resulting in good yields.[5] Researchers should evaluate these protocols based on their specific laboratory capabilities and project goals.

References

Application Notes and Protocols for (R)-3-Quinuclidinol as a Catalyst in the Morita-Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral organocyst (R)-3-Quinuclidinol in the Morita-Baylis-Hillman (MBH) reaction. This valuable carbon-carbon bond-forming reaction provides access to densely functionalized chiral molecules, which are significant building blocks in pharmaceutical and natural product synthesis. Included herein are detailed protocols, data on substrate scope, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling of an aldehyde (or imine in the aza-MBH variant), an activated alkene, and a nucleophilic catalyst, typically a tertiary amine or phosphine. The use of a chiral catalyst, such as (R)-3-Quinuclidinol, can induce enantioselectivity, leading to the formation of optically active products. (R)-3-Quinuclidinol, a bifunctional catalyst, possesses a nucleophilic tertiary amine center to initiate the reaction and a hydroxyl group that can participate in hydrogen bonding to stabilize key intermediates, thereby influencing the reaction rate and stereochemical outcome.

While (R)-3-Quinuclidinol has been explored as a catalyst, its effectiveness in inducing high enantioselectivity can be modest and highly dependent on the specific substrates and reaction conditions. For instance, in a ball-milling enabled aza-MBH reaction, the use of enantioenriched (R)-3-hydroxyquinuclidine resulted in a low enantiomeric excess (2% ee) for the model reaction. This suggests that while it can be used to promote the reaction, achieving high levels of asymmetry may require careful optimization or alternative catalyst systems.

Reaction Mechanism

The generally accepted mechanism for the Morita-Baylis-Hillman reaction catalyzed by a tertiary amine like (R)-3-Quinuclidinol involves several key steps:

  • Michael Addition: The tertiary amine of (R)-3-Quinuclidinol adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate intermediate.

  • Aldol Addition: The generated enolate then adds to the aldehyde (or imine) at the carbonyl (or iminyl) carbon, forming a second zwitterionic intermediate.

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The hydroxyl group of (R)-3-Quinuclidinol can play a role in facilitating this step through hydrogen bonding.

  • Catalyst Elimination: The catalyst is eliminated, typically via an E2 or E1cb mechanism, to regenerate the catalyst and yield the final allylic alcohol (or allylic amine) product.

The enantioselectivity of the reaction is determined in the C-C bond-forming step (Aldol Addition), where the chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.

MBH_Mechanism cluster_0 Reaction Pathway Start Aldehyde/Imine + Activated Alkene Michael_Addition Michael Addition Start->Michael_Addition Catalyst (R)-3-Quinuclidinol Catalyst->Michael_Addition Zwitterion1 Zwitterionic Enolate Intermediate Michael_Addition->Zwitterion1 Aldol_Addition Aldol Addition Zwitterion1->Aldol_Addition Zwitterion2 Zwitterionic Aldol Adduct Aldol_Addition->Zwitterion2 Proton_Transfer Proton Transfer Zwitterion2->Proton_Transfer Elimination Catalyst Elimination Proton_Transfer->Elimination Product Morita-Baylis-Hillman Adduct Elimination->Product Catalyst_Regen (R)-3-Quinuclidinol (regenerated) Elimination->Catalyst_Regen Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Aldehyde/Imine - Activated Alkene - (R)-3-Quinuclidinol - Solvent (if applicable) combine Combine Reactants in Reaction Vessel prep_reactants->combine stir Stir at Controlled Temperature combine->stir monitor Monitor Reaction (TLC, GC, NMR) stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify char Characterize Product (NMR, MS, IR) purify->char ee_det Determine Enantiomeric Excess (Chiral HPLC/GC) char->ee_det

Application Notes and Protocols for the Asymmetric Hydrogenation of 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical industry, as the chirality of a molecule can significantly impact its pharmacological activity. (R)-3-quinuclidinol, the product of the asymmetric hydrogenation of 3-quinuclidinone, is a key chiral building block for the synthesis of various pharmaceuticals.[1][2] These include treatments for conditions such as overactive bladder (Solifenacin) and chronic obstructive pulmonary disease (COPD) like aclidinium (B1254267) bromide.[2][3] This document provides detailed experimental procedures for the asymmetric hydrogenation of 3-quinuclidinone, targeting researchers, scientists, and professionals in drug development. Both metal-catalyzed and biocatalytic methods are presented, offering flexibility in terms of scale, cost, and environmental impact.

Catalytic Systems for Asymmetric Hydrogenation

The transformation of 3-quinuclidinone to enantiomerically enriched 3-quinuclidinol (B22445) is primarily achieved through two main routes: transition metal-catalyzed hydrogenation and biocatalytic reduction.

  • Transition Metal Catalysis: Ruthenium-based complexes are among the most effective catalysts for the asymmetric hydrogenation of ketones, including 3-quinuclidinone.[4][5][6] These systems often employ chiral diphosphine and diamine ligands to create a chiral environment around the metal center, enabling high enantioselectivity.[4] A notable example is the use of a RuBr2--INVALID-LINK-- complex, which has been successfully applied on a large scale.[7][8] Asymmetric transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, is another viable approach.[7][9][10]

  • Biocatalysis: Enzymatic reduction offers a green and highly selective alternative to metal catalysis.[11] Carbonyl reductases, specifically 3-quinuclidinone reductases, from various microorganisms such as Rhodotorula rubra and Kaistia algarum have been identified and utilized for this purpose.[12][13][14] These enzymatic reactions can achieve exceptionally high enantiomeric excess (>99.9%) under mild conditions.[3][12] Whole-cell biocatalysis using recombinant E. coli co-expressing the reductase and a cofactor regeneration enzyme simplifies the process and reduces costs.[12][15]

Data Presentation

The following tables summarize the quantitative data for different catalytic systems used in the asymmetric hydrogenation of 3-quinuclidinone.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-Quinuclidinone

CatalystSubstrate:Catalyst RatioH2 Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
RuBr2--INVALID-LINK--100,00015Ethanol30-454High88-90[7][8]
RuCl2[(S)-binap][(R)-iphan]/t-BuOKNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGoodGood[9]
RuXY-Diphosphine-bimaHNot specifiedNot specifiedNot specifiedNot specifiedNot specified>95>99[16]

Note: The enantiomeric excess of the product from the RuBr2--INVALID-LINK-- catalyzed reaction can be increased to >99% through recrystallization.[7][8]

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Substituted-3-Quinuclidinones

CatalystHydrogen DonorSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)ee (%)Reference
Ru(III) complexAmmonium formateMethanol50up to 99up to 99:195-99[7][9][10]

Table 3: Biocatalytic Reduction of 3-Quinuclidinone

BiocatalystSubstrate ConcentrationCo-substrate/CofactorTemp (°C)Time (h)Conversion (%)ee (%)Reference
3-Quinuclidinone reductase (Rhodotorula rubra) with GDH for cofactor regeneration618 mMGlucoseNot specified21~100>99.9[12]
Recombinant E. coli co-expressing 3-quinuclidinone reductase and glucose dehydrogenase9.9 mmol (in 100 mL)D-Glucose30-3721-48High>99[15]
Ketone reductase from Kaistia algarum (KaKR)5.0 MNone (internal)50Not specifiedComplete>99.9[14]
Heterogeneous biocatalyst with AtQR5 mMH2 (1 bar), NAD+250.5High>99[2][3]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the large-scale synthesis of (R)-3-quinuclidinol using the XylSkewphos/PICA−Ruthenium(II) complex.[7][8]

Materials:

  • 3-Quinuclidinone

  • RuBr2--INVALID-LINK-- catalyst

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous ethanol

  • Hydrogen gas (high pressure)

  • Inert gas (e.g., Argon or Nitrogen)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with 3-quinuclidinone, the RuBr2--INVALID-LINK-- catalyst (at a substrate-to-catalyst molar ratio of 100,000:1), and anhydrous ethanol.

  • Addition of Base: Add the base to the reaction mixture.

  • Reaction Conditions: Seal the autoclave and pressurize with hydrogen gas to 15 atm. Heat the reaction mixture to 30-45 °C with constant stirring.

  • Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots using a suitable technique (e.g., GC or HPLC) until the starting material is consumed (approximately 4 hours).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude (R)-3-quinuclidinol can be purified by recrystallization to achieve an enantiomeric excess of >99%.[7][8]

Protocol 2: Biocatalytic Reduction using Recombinant E. coli

This protocol describes the whole-cell biocatalytic reduction of 3-quinuclidinone.[15]

Materials:

  • 3-Quinuclidinone hydrochloride

  • Recombinant E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase (for cofactor regeneration)

  • D-Glucose

  • Phosphate (B84403) buffer (100 mM, pH 7.0-8.0)

  • Organic solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)

  • Anhydrous sodium sulfate

  • Incubator shaker

Procedure:

  • Reaction Setup: In a sterile reaction vessel (e.g., a baffled flask), suspend the wet recombinant E. coli cells in the phosphate buffer.

  • Substrate Addition: Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.

  • Reaction Conditions: Place the reaction vessel in an incubator shaker set to 30-37 °C and agitate at a suitable speed (e.g., 200 rpm) for 21-48 hours.

  • Monitoring the Reaction: Monitor the conversion of 3-quinuclidinone by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it multiple times with an organic solvent like chloroform.

  • Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude (R)-3-quinuclidinol. Further purification can be performed by recrystallization if necessary.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_analysis Analysis A Charge Reactor with 3-Quinuclidinone & Catalyst B Add Solvent (e.g., Ethanol) A->B C Add Base B->C D Pressurize with H2 Gas C->D Start Reaction E Heat and Stir (e.g., 30-45°C) D->E F Monitor Reaction (GC/HPLC) E->F G Cool and Vent F->G Reaction Complete H Solvent Evaporation G->H I Recrystallization H->I J Characterization (NMR, GC, HPLC) I->J

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.

Proposed Catalytic Cycle for Ruthenium-Catalyzed Ketone Hydrogenation

G A Ru(II) Precatalyst [RuCl2(diphosphine)(diamine)] B Active RuH2 Complex [RuH2(diphosphine)(diamine)] A->B + H2, Base C Six-Membered Transition State B->C + Ketone D Product Complex C->D Hydride & Proton Transfer D->B + H2, - Alcohol E Chiral Alcohol Product D->E F Ketone Substrate F->C

Caption: Simplified Catalytic Cycle for Ketone Hydrogenation.

Safety Precautions

  • High-Pressure Hydrogenation: Operations involving high-pressure hydrogen gas must be conducted in a specialized high-pressure laboratory with appropriate safety measures, including a blast shield. Ensure proper training before operating an autoclave.

  • Reagent Handling: Ruthenium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Biocatalysis: When working with microorganisms, even non-pathogenic strains like E. coli, follow standard microbiological safety practices.

Characterization

  • Conversion and Yield: The conversion of the starting material and the yield of the product can be determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard.

  • Enantiomeric Excess (ee): The enantiomeric excess of the chiral alcohol product is determined using chiral GC or chiral HPLC.

  • Structural Confirmation: The structure of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The asymmetric hydrogenation of 3-quinuclidinone to produce chiral 3-quinuclidinol is a well-established and crucial transformation in the synthesis of pharmaceuticals. Both ruthenium-catalyzed hydrogenation and biocatalytic reduction offer efficient and highly enantioselective routes. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and available equipment. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field.

References

The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective

Author: BenchChem Technical Support Team. Date: December 2025

While the term "chiral auxiliary" traditionally refers to a molecule that is temporarily incorporated to direct the stereochemistry of a reaction before being removed, a thorough review of the scientific literature indicates that (R)-3-Quinuclidinol does not function in this capacity. Instead, it serves as a crucial and widely utilized chiral building block, or synthon, in the synthesis of numerous pharmaceuticals. In this role, the chiral quinuclidine (B89598) core becomes a permanent and essential structural feature of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive overview of the synthesis of (R)-3-Quinuclidinol and its application as a chiral building block for researchers, scientists, and professionals in drug development.

Distinction: Chiral Auxiliary vs. Chiral Building Block

It is critical to differentiate between a chiral auxiliary and a chiral building block. A chiral auxiliary is a stereogenic group that is covalently attached to a substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved from the product. In contrast, a chiral building block is an enantiomerically pure compound that is incorporated as a permanent fragment of the target molecule. (R)-3-Quinuclidinol falls into the latter category, where its inherent chirality is fundamental to the biological activity of the final drug substance.

G

Figure 1: Conceptual difference between a chiral auxiliary and a chiral building block in asymmetric synthesis.

Application as a Chiral Building Block

(R)-3-Quinuclidinol is a vital precursor for a range of muscarinic receptor antagonists, which are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease. Its rigid bicyclic structure and defined stereochemistry are key to its efficacy in these applications.

Synthesis of (R)-3-Quinuclidinol

The primary method for producing enantiomerically pure (R)-3-Quinuclidinol is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. Biocatalytic methods employing ketoreductases (KREDs) are particularly favored due to their high enantioselectivity and environmentally benign reaction conditions.

Quantitative Data for Enzymatic Reduction of 3-Quinuclidinone
Enzyme SourceSubstrate ConcentrationReaction Time (h)Conversion/YieldEnantiomeric Excess (ee)Reference
Rhodotorula rubra JCM3782 (3-quinuclidinone reductase)618 mM (~100 g/L)21Almost stoichiometric>99.9% (R)[1][2]
Kaistia granuli (KgQR) & mutant GDH242 g/L380.6 g/L/h conversion rateNot specified[2]
Agrobacterium tumefaciens (AtQR)Not specifiedNot specifiedNot specified>99.9% (R)[1]
Microbacterium luteolum JCM 9174 (QNR or bacC)15% w/v (939 mM)Not specified100%>99.9% (R)[3]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Quinuclidinone using E. coli co-expressing 3-quinuclidinone reductase and Glucose Dehydrogenase

This protocol is a representative example based on the literature for the biocatalytic synthesis of (R)-3-quinuclidinol.[1][2]

Objective: To synthesize (R)-3-Quinuclidinol with high enantiomeric excess from 3-quinuclidinone using a whole-cell biocatalyst.

Materials:

  • E. coli cells co-expressing 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and glucose dehydrogenase (GDH) for cofactor regeneration.

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Chloroform (B151607)

  • Sodium sulfate (B86663) (anhydrous)

  • Bioreactor or stirred-tank reactor

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of 3-quinuclidinone reductase and GDH. Harvest the cells by centrifugation and wash with buffer.

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing the phosphate buffer, D-glucose (as the co-substrate for NADP+ regeneration), and a catalytic amount of NADP+.

  • Substrate Addition: Add the harvested E. coli cells (biocatalyst) to the reaction mixture. Subsequently, add 3-quinuclidinone hydrochloride to the desired concentration (e.g., 618 mM).[1]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle agitation for a specified duration (e.g., 21 hours).[1]

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of 3-quinuclidinone and (R)-3-quinuclidinol using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, separate the biomass by centrifugation or filtration. Extract the aqueous phase with chloroform (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude (R)-3-Quinuclidinol. Further purification can be achieved by recrystallization or chromatography if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral GC or HPLC.

G

Figure 2: Experimental workflow for the enzymatic synthesis of (R)-3-Quinuclidinol.

Conclusion

(R)-3-Quinuclidinol is a paramount example of a chiral building block in modern pharmaceutical synthesis. Its stereocenter is integral to the pharmacological activity of the resulting drugs. While it is not employed as a traditional chiral auxiliary, the methods for its enantioselective synthesis, particularly through biocatalysis, are of significant interest to the scientific and drug development communities. The protocols and data presented here offer a foundational resource for researchers working with this important chiral intermediate.

References

Application Notes and Protocols for the Derivatization of (R)-(-)-3-Quinuclidinol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-3-Quinuclidinol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for both process control and final product quality. However, its high polarity and low volatility make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging, often resulting in poor peak shapes and low sensitivity[1][2]. Derivatization is a critical step to enhance its volatility and improve its chromatographic behavior, enabling robust and reliable GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of this compound.

Derivatization Strategies

Several derivatization strategies can be employed for this compound, primarily targeting its hydroxyl group. The most common approaches include acylation, silylation, and carbonate formation. These methods replace the active hydrogen of the hydroxyl group, thereby reducing the compound's polarity and increasing its volatility.

  • Acylation: This involves the reaction of 3-Quinuclidinol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. This is a robust and widely applicable method[3][4].

  • Silylation: This is one of the most common derivatization techniques in GC, where a silylating reagent replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Silylation significantly increases the volatility of the analyte[1][5][6].

  • Carbonate Formation: This method involves reacting 3-Quinuclidinol with a chloroformate to form a carbonate derivative, which exhibits good chromatographic properties[2][4].

The choice of derivatization reagent can influence the retention time, fragmentation pattern in the mass spectrometer, and overall sensitivity of the analysis.

Quantitative Data Summary

The following table summarizes quantitative data from various derivatization methods for 3-Quinuclidinol, providing a basis for method selection and comparison.

Derivatization MethodDerivatizing AgentDerivativeRetention Time (min)Method Detection Limit (MDL)MatrixReference
Underivatized -3-Quinuclidinol~13.5 (sharp at >10 µg/mL), 15-15.5 (broad at <5 µg/mL)--[1][3][4]
Acylation Acetic AnhydrideAcetyl-3Q15.9-Liquid & Soil[1][3][4]
Benzoyl ChlorideBenzoyl-3Q24.9-Liquid & Soil[1][3][4]
Pentafluorobenzoyl ChloridePentafluorobenzoyl-3Q22.8-Liquid & Soil[1][3][4]
3,5-bis(Trifluoromethyl)benzoyl Chloride3,5-bis(Trifluoromethyl)benzoyl-3Q22.1-Liquid & Soil[1][3][4]
Carbonate Formation Trichloroethyl Chloroformate (Troc-Cl)3Q-Troc23.830 ng/mLVirginia Type A Soil[2]
49 ng/mLNebraska EPA Standard Soil[2]
72 ng/mLOttawa Sand[2]

Experimental Protocols

Below are detailed protocols for the most common derivatization procedures for this compound.

Protocol 1: Acylation with Benzoyl Chloride

This protocol is based on the optimized conditions for benzoylation of 3-Quinuclidinol[3].

Materials:

  • This compound standard or sample extract

  • Benzoyl Chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Nitrogen gas for drying

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., 5-50 µg/mL), extract 3-Quinuclidinol using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

    • For soil samples (e.g., 12 µg/g), perform a solvent extraction followed by a clean-up step.

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous dichloromethane and 20 µL of pyridine.

    • Add 10 µL of benzoyl chloride.

    • Vortex the mixture for 30 seconds.

    • Heat the reaction mixture at 80°C for 60 minutes.

    • Cool the reaction vial to room temperature.

    • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Mode: Pulsed splitless (e.g., 25 psi for 1 min, then 50 mL/min purge flow)

    • Injection Volume: 1 µL

    • Oven Program: 40°C (hold for 3 min), ramp at 8°C/min to 300°C (hold for 3 min)[3].

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 29-600

Protocol 2: Silylation with BSTFA

Silylation is a common and effective derivatization technique for polar analytes[1][5].

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Acetonitrile, anhydrous

  • Nitrogen gas for drying

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, Step 1.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous acetonitrile.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Vortex the mixture for 30 seconds.

    • Heat the reaction mixture at 80°C for 75-120 minutes to ensure optimal signal[1].

    • Cool the reaction vial to room temperature before injection.

  • GC-MS Analysis:

    • Use the same GC-MS parameters as described in Protocol 1, Step 3, with a possible adjustment of the temperature program based on the volatility of the TMS-derivative.

Protocol 3: Carbonate Formation with Troc-Cl

This method provides a derivative with good chromatographic properties and a unique mass spectrum[2].

Materials:

  • This compound standard or sample extract

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas for drying

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, Step 1.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous dichloromethane.

    • Add 1.2 equivalents of triethylamine.

    • Add 1.2 equivalents of Troc-Cl.

    • Vortex the mixture and let it react at ambient temperature for 30 minutes. The reaction is typically complete within this timeframe[2].

    • The sample can be directly injected or the solvent can be evaporated and the residue reconstituted in a different solvent.

  • GC-MS Analysis:

    • Use the same GC-MS parameters as described in Protocol 1, Step 3. The 3Q-Troc derivative elutes at approximately 23.8 minutes under similar conditions[2].

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample (this compound) Extraction Extraction (LLE or SPE) Sample->Extraction Drying Drying (N2 Stream) Extraction->Drying AddReagents Add Derivatization Reagent & Solvent Drying->AddReagents Reaction Reaction (Heating/Vortexing) AddReagents->Reaction PostReaction Post-Reaction Workup Reaction->PostReaction Reconstitution Reconstitution PostReaction->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Acquisition & Processing GCMS->Data Report Reporting Data->Report

Acylation_Reaction cluster_product Product Quinuclidinol This compound Plus + BenzoylChloride Benzoyl Chloride Derivative Benzoyl-3-Quinuclidinol BenzoylChloride->Derivative Pyridine, 80°C

References

Large-Scale Synthesis of (R)-(-)-3-Quinuclidinol: A Comprehensive Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-3-Quinuclidinol is a pivotal chiral intermediate in the pharmaceutical industry, serving as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its rigid bicyclic structure and specific stereochemistry are essential for the therapeutic efficacy of drugs targeting muscarinic receptors.[1] Notably, it is a key component in the manufacture of Solifenacin (B1663824), used for treating overactive bladder, and Tiotropium bromide, a long-acting bronchodilator for chronic obstructive pulmonary disease (COPD).[2][3] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies for this compound

The industrial production of enantiomerically pure this compound primarily relies on two main strategies: the resolution of a racemic mixture of 3-quinuclidinol (B22445) and the asymmetric synthesis from 3-quinuclidinone. Each approach has its advantages and challenges in terms of efficiency, cost, and environmental impact.

Racemic Synthesis and Resolution

A common approach involves the initial synthesis of a racemic mixture of (±)-3-quinuclidinol, followed by a resolution step to isolate the desired (R)-enantiomer.

Protocol 1: Racemic Synthesis of 3-Quinuclidinol via Sodium Borohydride (B1222165) Reduction

This protocol describes a solvent-free, industrially viable method for the synthesis of racemic 3-quinuclidinol.[4]

Materials:

Procedure:

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction completion using gas chromatography (GC).

  • Once the reaction is complete, extract the reaction mass with chloroform (3 x 50 ml).

  • Dry the combined organic layer over sodium sulfate and distill off the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Expected Yield: 9.0 g (89.0%)

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiomerically pure product, avoiding the need for a separate resolution step. Biocatalytic reduction of 3-quinuclidinone has emerged as a highly efficient and stereoselective method.

Protocol 2: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

This protocol utilizes a 3-quinuclidinone reductase enzyme to achieve high enantiomeric excess of this compound.

Background: Several microorganisms, such as Rhodotorula rubra and Microbacterium luteolum, produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or NADH-dependent carbonyl reductases that can asymmetrically reduce 3-quinuclidinone to (R)-3-quinuclidinol with high stereoselectivity.[5][6][7] Co-expression of a cofactor regeneration enzyme, like glucose dehydrogenase, is often employed to ensure continuous conversion.[5]

General Procedure using E. coli expressing 3-quinuclidinone reductase:

  • Cultivate E. coli cells co-expressing the 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).

  • Prepare a reaction mixture containing 3-quinuclidinone, the whole-cell biocatalyst, a cofactor (NADH or NADPH), and a co-substrate for cofactor regeneration (e.g., glucose or 2-propanol).[6]

  • Maintain the reaction at a controlled temperature (e.g., 30-35°C) and pH.[8][9]

  • Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using techniques like HPLC.

  • Upon completion, extract the product and purify it.

One study demonstrated that using Escherichia coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase, 618 mM of 3-quinuclidinone was converted to (R)-3-quinuclidinol with an enantiomeric excess of over 99.9% within 21 hours.[5] Another approach using immobilized E. coli biocatalysts achieved a 100% conversion yield from 15% (w/v) 3-quinuclidinone, also with an optical purity of >99.9%.[6]

Quantitative Data Summary

MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Enantiomeric Excess (%)Reference
Racemic Synthesis3-QuinuclidinoneSodium borohydrideWater30-354 hours89.0N/A
Asymmetric Biocatalysis3-QuinuclidinoneE. coli expressing 3-quinuclidinone reductase and glucose dehydrogenase--21 hours->99.9[5]
Asymmetric Biocatalysis3-Quinuclidinone (15% w/v)Immobilized E. coli expressing QNR and LSADH--48 hours100>99.9[6]
Asymmetric Hydrogenation3-QuinuclidinoneRu-catalyst----88-97[8]

Industrial Applications of this compound

This compound is a highly valuable building block for the synthesis of several important pharmaceuticals.[1]

Synthesis of Solifenacin

Solifenacin is a muscarinic receptor antagonist used to treat overactive bladder.[10] The synthesis involves the condensation of (R)-3-quinuclidinol with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.[10][11] One patented process describes the condensation of (R)-3-quinuclidinol with (S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate in the presence of a hydroxide (B78521) base.[11] Another approach involves activating (R)-3-quinuclidinol with phosgene (B1210022) or its derivatives to form (R)-quinuclidin-3-yl carbonochloridate, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[12][13]

Synthesis of Tiotropium Bromide

Tiotropium bromide is an anticholinergic bronchodilator used in the management of COPD. Its synthesis involves the reaction of scopine (B3395896) with di-(2-thienyl)-glycolic acid, followed by quaternization of the nitrogen atom with methyl bromide. While this compound is not a direct precursor to the core structure of Tiotropium, the quinuclidine (B89598) moiety is a related structural feature in other anticholinergic agents.

Visualizations

Synthesis_of_Racemic_3_Quinuclidinol Quinuclidinone 3-Quinuclidinone Reaction Reduction (30-35°C, 4h) Quinuclidinone->Reaction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reaction Water Water Water->Reaction Extraction Chloroform Extraction Reaction->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization (Acetone) Evaporation->Purification Product (±)-3-Quinuclidinol Purification->Product

Caption: Workflow for the racemic synthesis of 3-Quinuclidinol.

Asymmetric_Synthesis_of_R_3_Quinuclidinol cluster_biocatalysis Biocatalytic Reduction Quinuclidinone 3-Quinuclidinone Reaction Asymmetric Reduction Quinuclidinone->Reaction Enzyme 3-Quinuclidinone Reductase Enzyme->Reaction Cofactor NADH/NADPH (Regeneration System) Cofactor->Reaction Product This compound Reaction->Product

Caption: Biocatalytic synthesis of this compound.

Industrial_Applications R_Quinuclidinol This compound Solifenacin_Intermediate (S)-Ethyl-1-phenyl-1,2,3,4- tetrahydro-2-isoquinoline carboxylate R_Quinuclidinol->Solifenacin_Intermediate Condensation Tiotropium_Related Other Anticholinergic Agents (e.g., Tiotropium Bromide) R_Quinuclidinol->Tiotropium_Related Structural Analogue Solifenacin Solifenacin Solifenacin_Intermediate->Solifenacin

Caption: Key industrial applications of this compound.

References

Application Notes and Protocols for the Preparation of Antimuscarinic Agents Using (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of antimuscarinic agents using the chiral building block (R)-3-quinuclidinol. This document includes detailed experimental protocols for the synthesis of prominent antimuscarinic agents, methods for their pharmacological characterization, and a summary of their receptor binding affinities.

Introduction

(R)-3-quinuclidinol is a valuable chiral intermediate widely used in the pharmaceutical industry for the synthesis of a variety of therapeutic agents.[1] Its rigid bicyclic structure and chiral hydroxyl group make it an ideal scaffold for designing potent and selective ligands for various receptors, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs). Antagonists of these receptors are crucial for treating a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. This document focuses on the practical application of (R)-3-quinuclidinol in the preparation of such antimuscarinic agents.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are coupled to different G proteins and mediate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The diagram below illustrates these canonical signaling pathways.

Muscarinic_Signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh1 Acetylcholine M135 M1, M3, M5 Receptors ACh1->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺↑ IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates ACh2 Acetylcholine M24 M2, M4 Receptors ACh2->M24 Binds Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP↓ ATP->cAMP

Muscarinic Receptor Signaling Pathways

Synthesis of Antimuscarinic Agents from (R)-3-Quinuclidinol

The synthesis of antimuscarinic agents from (R)-3-quinuclidinol typically involves the formation of an ester or carbamate (B1207046) linkage at the hydroxyl group. Below are detailed protocols for the synthesis of two prominent drugs: solifenacin (B1663824) and aclidinium (B1254267) bromide.

Experimental Workflow: Synthesis to Characterization

The general workflow for the development of these agents is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization Start (R)-3-Quinuclidinol Intermediate Activated Intermediate (e.g., Carbamoyl Chloride) Start->Intermediate Coupling Coupling Reaction Intermediate->Coupling Crude Crude Product Coupling->Crude Purification Purification Crude->Purification Final Pure Antimuscarinic Agent Purification->Final Binding Radioligand Binding Assay (Ki determination) Final->Binding Functional Functional Assay (e.g., Calcium Flux) Final->Functional Data Data Analysis Binding->Data Functional->Data

References

Troubleshooting & Optimization

Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-3-quinuclidinol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main strategies for synthesizing this compound with high enantiomeric purity include biocatalytic asymmetric reduction of 3-quinuclidinone, chemical asymmetric hydrogenation using chiral catalysts, and chemical resolution of racemic 3-quinuclidinol.[1] Biocatalytic methods are often favored due to their high stereoselectivity and mild reaction conditions.[2][3]

Q2: What are the advantages of biocatalytic reduction over chemical synthesis?

A2: Biocatalytic reduction offers several advantages, including exceptional enantioselectivity (often >99% ee), environmentally friendly reaction conditions (ambient temperature and pressure), and the avoidance of heavy metal catalysts.[2][4][5] This method can lead to higher purity and simpler downstream processing.

Q3: What is cofactor regeneration and why is it important in biocatalytic reductions?

A3: Many enzymes used for the reduction of 3-quinuclidinone, such as 3-quinuclidinone reductase, require a cofactor, typically NADPH or NADH, as a source of hydrides.[6][7] Cofactor regeneration is a process where the oxidized cofactor (NADP+ or NAD+) is converted back to its reduced form. This is crucial for economic viability on a larger scale as cofactors are expensive.[6] Common regeneration systems involve coupling the primary reaction with a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.[6]

Q4: Can (S)-(+)-3-quinuclidinol be synthesized using similar methods?

A4: Yes, by selecting an enzyme with the opposite stereoselectivity, (S)-(+)-3-quinuclidinol can be synthesized. For example, specific quinuclidinone reductases from organisms like Rhodococcus erythropolis have been shown to produce the (S)-enantiomer with high enantiomeric excess.[8]

Troubleshooting Guides

Biocatalytic Synthesis

Q: My biocatalytic reduction of 3-quinuclidinone shows low or no conversion. What are the potential causes and solutions?

A: Low conversion in a biocatalytic reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Enzyme Activity:

    • Problem: The enzyme may be inactive or have low specific activity.

    • Solution: Verify the activity of your enzyme batch using a standard assay. Ensure proper storage conditions (typically -20°C or -80°C). If using whole cells, check cell viability and expression levels of the reductase.

  • Cofactor Issues:

    • Problem: Insufficient cofactor or failure of the cofactor regeneration system.

    • Solution: Ensure the correct concentration of NAD(P)H is present. If using a regeneration system (e.g., GDH/glucose), confirm the activity of the regeneration enzyme and the presence of the co-substrate (glucose).[6]

  • Reaction Conditions:

    • Problem: Suboptimal pH, temperature, or buffer composition.

    • Solution: Optimize the reaction pH and temperature. Most reductases have an optimal pH range (e.g., pH 5-8) and temperature (e.g., 20-40°C).[9] Ensure the buffer system does not inhibit the enzyme.

  • Substrate/Product Inhibition:

    • Problem: High concentrations of the substrate (3-quinuclidinone) or the product ((R)-3-quinuclidinol) may inhibit the enzyme.

    • Solution: Consider a fed-batch approach for the substrate to maintain a low, non-inhibitory concentration.[2]

Q: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?

A: Achieving high enantiomeric excess is critical. Here are some strategies to improve it:

  • Enzyme Selection:

    • Problem: The chosen enzyme may have inherently low stereoselectivity.

    • Solution: Screen different 3-quinuclidinone reductases from various microbial sources. Enzymes like those from Rhodotorula rubra or Agrobacterium tumefaciens are known for their high enantioselectivity (>99% ee).[6]

  • Reaction Conditions Optimization:

    • Problem: Reaction conditions might favor the formation of the minor enantiomer.

    • Solution: Systematically vary the temperature and pH. Sometimes, operating at a lower temperature can enhance enantioselectivity.

  • Purity of Starting Material:

    • Problem: Impurities in the 3-quinuclidinone starting material could interfere with the reaction.

    • Solution: Ensure the purity of the 3-quinuclidinone substrate through techniques like recrystallization or chromatography.

Chemical Synthesis

Q: My asymmetric hydrogenation using a Ruthenium catalyst is giving low yield. What should I check?

A: Low yields in catalytic asymmetric hydrogenation can be due to several factors:

  • Catalyst Activity:

    • Problem: The catalyst may be poisoned or deactivated.

    • Solution: Ensure all reagents and solvents are free from catalyst poisons (e.g., sulfur compounds, water, oxygen). Use freshly prepared catalyst or ensure proper storage of the catalyst under an inert atmosphere.

  • Hydrogen Pressure and Temperature:

    • Problem: The reaction conditions may not be optimal for the specific catalyst and substrate.

    • Solution: Optimize the hydrogen pressure and reaction temperature. Some Ru-catalyzed hydrogenations require elevated pressures (15-50 bar H₂).[4]

  • Solvent and Base:

    • Problem: The choice of solvent and base can significantly impact the reaction rate and yield.

    • Solution: Screen different solvents and bases as specified in the literature for the particular chiral ligand system being used.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodCatalyst/EnzymeSubstrate ConcentrationReaction TimeTemperature (°C)Pressure (bar)Yield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic ReductionRhodotorula rubra reductase & GDH100 g/L (618 mM)21 hN/AAmbient98.6>99.9[6]
Biocatalytic HydrogenationImmobilized Hydrogenase & AtQR5 mM30 min25-351-2>99 (conversion)>99[4]
Asymmetric HydrogenationRu-catalystN/AN/AN/A15-50N/A88-97[4]
Chemical ResolutionD-(+)-dibenzoyltartaric acidN/AN/AN/AAmbient20.498[1]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone using Whole Cells

This protocol is based on the use of recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and glucose dehydrogenase for cofactor regeneration.[7]

  • Cell Culture and Induction:

    • Grow recombinant E. coli cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) when the optical density reaches the mid-log phase.

    • Continue to incubate the cells at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Biotransformation:

    • Prepare a reaction mixture containing the harvested cells, 3-quinuclidinone hydrochloride (e.g., 100 g/L), glucose (as the co-substrate for cofactor regeneration), and NADP+ in a buffered solution (e.g., phosphate buffer, pH 7.0).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by periodically analyzing samples using techniques like GC or HPLC.

    • The reaction is typically complete within 24 hours.

  • Product Isolation:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Adjust the pH of the supernatant to basic (e.g., pH > 10) with a base like NaOH.

    • Extract the this compound from the aqueous solution using an organic solvent such as chloroform (B151607) or ethyl acetate.[6]

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product further by recrystallization or chromatography if necessary.

Protocol 2: Chemical Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol

This protocol describes a general method for the synthesis of racemic 3-quinuclidinol, which can then be subjected to chiral resolution.[10]

  • Reaction Setup:

    • Dissolve 3-quinuclidinone hydrochloride in water in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

  • Reduction:

    • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in portions to the stirred solution.[10]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction completion by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation:

    • Once the reaction is complete, quench any remaining reducing agent by carefully adding an acid (e.g., dilute HCl) until gas evolution ceases.

    • Make the reaction mixture basic by adding a strong base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., chloroform).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield racemic 3-quinuclidinol.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Cell_Bank Recombinant E. coli Cell Bank Fermentation Fermentation & Cell Growth Cell_Bank->Fermentation Induction Protein Expression Induction (IPTG) Fermentation->Induction Harvest Cell Harvest & Washing Induction->Harvest Reaction_Setup Reaction Setup: - Cells - 3-Quinuclidinone - Glucose - NADP+ - Buffer Harvest->Reaction_Setup Bioreactor Bioreactor (Controlled T & pH) Reaction_Setup->Bioreactor Monitoring Reaction Monitoring (GC/HPLC) Bioreactor->Monitoring Cell_Removal Cell Removal (Centrifugation) Monitoring->Cell_Removal Extraction Basification (NaOH) & Solvent Extraction Cell_Removal->Extraction Purification Drying & Solvent Evaporation Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Troubleshooting_Low_Conversion Start Low Conversion in Biocatalytic Reduction Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Cofactor Check Cofactor System Start->Check_Cofactor Check_Conditions Check Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Inhibition Check for Inhibition Start->Check_Inhibition Sol_Enzyme Solution: Verify activity, use fresh enzyme/cells Check_Enzyme->Sol_Enzyme Sol_Cofactor Solution: Verify NAD(P)H conc. & regeneration Check_Cofactor->Sol_Cofactor Sol_Conditions Solution: Optimize pH and temperature Check_Conditions->Sol_Conditions Sol_Inhibition Solution: Use fed-batch substrate addition Check_Inhibition->Sol_Inhibition

Caption: Troubleshooting logic for low conversion in biocatalytic synthesis.

References

Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-3-quinuclidinol, with a focus on improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of (R)-3-quinuclidinol?

A1: The two main approaches for achieving high enantioselectivity in the synthesis of (R)-3-quinuclidinol are biocatalytic asymmetric reduction of 3-quinuclidinone and chemical asymmetric hydrogenation. Biocatalysis often employs ketoreductases or 3-quinuclidinone reductases from various microorganisms, while chemical synthesis typically utilizes chiral ruthenium-based catalysts.[1] Both methods have demonstrated the potential for high yields and excellent enantiomeric excess (ee).

Q2: Which microorganisms are commonly used as sources for reductases in the biocatalytic synthesis of (R)-3-quinuclidinol?

A2: Several microorganisms have been identified as effective sources of reductases for the asymmetric reduction of 3-quinuclidinone. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, Nocardia, and Rhodococcus.[2][3][4] Enzymes from these organisms, such as 3-quinuclidinone reductase (QR) from Rhodotorula rubra (RrQR) and a keto reductase from Agrobacterium radiobacter (ArQR), have been shown to produce (R)-3-quinuclidinol with high enantioselectivity.[2][5]

Q3: What is cofactor regeneration and why is it important in biocatalytic reduction?

A3: Cofactor regeneration is a critical aspect of biocatalytic reduction reactions. Most reductases require a hydride source, typically from nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone substrate. These cofactors are expensive, making their stoichiometric use impractical for large-scale synthesis. Cofactor regeneration systems, such as using glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase with formate, are employed to continuously regenerate the active NADH or NADPH from its oxidized form (NAD+ or NADP+).[6][7][8] This allows for the use of catalytic amounts of the costly cofactor, making the process more economically viable.

Q4: Can chemical synthesis methods achieve comparable enantioselectivity to biocatalysis?

A4: Yes, chemical asymmetric hydrogenation using chiral catalysts can achieve high enantioselectivity. For instance, ruthenium complexes with chiral phosphine (B1218219) ligands, such as XylSkewphos/PICA-Ruthenium(II), have been used to synthesize (R)-3-quinuclidinol with enantiomeric excesses of 88-90%, which can be further enhanced to >99% ee through recrystallization.[1][9]

Troubleshooting Guides

Biocatalytic Asymmetric Reduction
Problem Potential Cause Troubleshooting Steps
Low Conversion/Yield 1. Enzyme Inhibition: High concentrations of the substrate (3-quinuclidinone) or the product ((R)-3-quinuclidinol) can inhibit enzyme activity.[7][10] 2. Inefficient Cofactor Regeneration: The rate of cofactor regeneration may be slower than the rate of ketone reduction, leading to a depletion of the active cofactor. 3. Suboptimal Reaction Conditions: pH, temperature, or buffer composition may not be optimal for the specific enzyme being used.[4][11] 4. Poor Cell Permeability (for whole-cell catalysis): The substrate may not be efficiently transported into the microbial cells where the enzyme is located.1. Substrate Feeding Strategy: Implement a fed-batch approach where the substrate is added gradually to maintain a low, non-inhibitory concentration. 2. Optimize Cofactor Regeneration System: Ensure an adequate concentration of the regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose). Consider using a more efficient regeneration system if necessary.[4] 3. Reaction Optimization: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your specific reductase.[4][11] 4. Cell Permeabilization: Consider treating the whole cells with a permeabilizing agent (e.g., toluene, Triton X-100) to improve substrate uptake.
Low Enantioselectivity 1. Presence of Contaminating Enzymes: The host organism (e.g., E. coli) may express endogenous reductases that produce the undesired (S)-enantiomer. 2. Non-optimal Reaction Conditions: Temperature and pH can sometimes influence the enantioselectivity of an enzyme. 3. Incorrect Enzyme Choice: The selected reductase may inherently have low enantioselectivity for 3-quinuclidinone.1. Use Purified Enzyme or Engineered Strain: Employ a purified reductase or a genetically modified host strain where competing endogenous reductase genes have been knocked out. 2. Fine-tune Reaction Conditions: Investigate the effect of temperature and pH on enantioselectivity. Sometimes, running the reaction at a lower temperature can improve the ee. 3. Select a Highly Enantioselective Enzyme: Screen different reductases to identify one with high intrinsic enantioselectivity for the target substrate. For example, reductases from Rhodotorula rubra and Agrobacterium radiobacter are known for their high (R)-selectivity.[2][5]
Enzyme Instability 1. Harsh Reaction Conditions: Extreme pH or high temperatures can denature the enzyme.[4] 2. Presence of Organic Solvents: Some enzymes are not stable in the presence of organic co-solvents that might be used to dissolve the substrate.[7] 3. Protease Activity: If using cell lysates, endogenous proteases can degrade the reductase.1. Optimize Reaction Conditions: Operate within the known stable pH and temperature range for the enzyme. 2. Enzyme Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability and allow for easier reuse.[11] 3. Add Protease Inhibitors: If using cell lysates, add protease inhibitors to the reaction mixture.
Chemical Asymmetric Hydrogenation
Problem Potential Cause Troubleshooting Steps
Low Conversion/Yield 1. Catalyst Deactivation: The ruthenium catalyst can be sensitive to air, moisture, or impurities in the substrate or solvent. 2. Insufficient Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently.[1] 3. Incorrect Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and conversion.[1]1. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Purify the substrate to remove any potential catalyst poisons. 2. Optimize Hydrogen Pressure: Experiment with different hydrogen pressures to find the optimal condition for your specific catalyst and substrate. 3. Screen Solvents and Bases: Evaluate different solvents (e.g., ethanol, methanol, 2-propanol) and bases (e.g., potassium tert-butoxide, sodium ethoxide) to identify the combination that gives the best results.[1]
Low Enantioselectivity 1. Inappropriate Catalyst: The chosen chiral ligand may not be optimal for inducing high enantioselectivity in the reduction of 3-quinuclidinone.[9] 2. Non-optimal Reaction Temperature: Temperature can influence the enantioselectivity of the catalytic reaction.1. Screen Chiral Ligands: Test a variety of chiral phosphine ligands in combination with the ruthenium precursor to find the most effective catalyst. 2. Vary Reaction Temperature: Investigate the effect of temperature on the enantiomeric excess. Lowering the reaction temperature often leads to higher enantioselectivity.

Data Presentation

Table 1: Comparison of Biocatalysts for the Asymmetric Reduction of 3-Quinuclidinone

Biocatalyst (Source Organism)CofactorConversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)
Reductase (RrQR) from Rhodotorula rubraNADPH~98.6>99.921
Reductase (ArQR) from Agrobacterium radiobacterNADH>99>994.5
Reductase (KaKR) from Kaistia algarumNADH>99>99.9Not Specified
Whole cells of Nocardia sp. WY1202- (uses glucose)93>9948
Reductase (QNR) from Microbacterium luteolumNADH100>99.9Not Specified

Note: Reaction conditions may vary between studies.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 3-Quinuclidinone using Nocardia sp. WY1202

This protocol is adapted from a published procedure.[12]

Materials:

  • 3-quinuclidinone hydrochloride

  • Glucose

  • Resting cells of Nocardia sp. WY1202 (wet weight)

  • 100 mM Phosphate (B84403) buffer (pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetone (B3395972)

Procedure:

  • Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of 100 mM phosphate buffer (pH 8.0).

  • Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • After the reaction is complete, centrifuge the mixture to separate the cells.

  • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with CH₂Cl₂.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol.

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ru-Catalyst

This protocol is a general guide based on reported procedures.[1]

Materials:

  • 3-quinuclidinone

  • RuBr₂--INVALID-LINK-- catalyst

  • Anhydrous ethanol

  • A suitable base (e.g., potassium tert-butoxide)

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure reactor, under an inert atmosphere (argon or nitrogen), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol. The substrate-to-catalyst molar ratio can be high, for example, 100,000:1.

  • Add the base to the reaction mixture.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 4 hours).

  • Monitor the reaction for completion.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, which may involve an aqueous workup and recrystallization to enhance the enantiomeric excess.

Visualizations

Experimental_Workflow_Biocatalysis cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Workup & Purification prep_cells Prepare Resting Cells mix Mix Components prep_cells->mix prep_buffer Prepare Buffer (pH 8.0) prep_buffer->mix prep_substrate Prepare Substrate & Glucose prep_substrate->mix incubate Incubate (30°C, 200 rpm) mix->incubate centrifuge Centrifuge incubate->centrifuge basify Basify Supernatant centrifuge->basify evaporate Evaporate basify->evaporate extract Extract with CH2Cl2 evaporate->extract purify Recrystallize extract->purify product (R)-3-quinuclidinol purify->product

Caption: Workflow for the whole-cell biocatalytic synthesis of (R)-3-quinuclidinol.

Troubleshooting_Logic_Biocatalysis start Low Enantioselectivity? check_enzyme Using Purified Enzyme or Engineered Strain? start->check_enzyme Yes check_conditions Optimized Reaction Conditions (Temp, pH)? check_enzyme->check_conditions Yes solution1 Use Purified Enzyme or Engineered Strain check_enzyme->solution1 No solution2 Fine-tune Temperature and pH check_conditions->solution2 No solution3 Screen for a More Selective Enzyme check_conditions->solution3 Yes end_good High Enantioselectivity Achieved solution1->end_good solution2->end_good solution3->end_good

Caption: Troubleshooting logic for low enantioselectivity in biocatalytic reduction.

References

Technical Support Center: Purification of (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of (R)-(-)-3-Quinuclidinol. It is intended for researchers, scientists, and professionals in drug development who are working with this chiral compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities include the (S)-(+)-enantiomer, unreacted starting materials such as 3-quinuclidinone, and byproducts from the synthesis, such as over-reduced or rearranged products. The presence of the (S)-enantiomer is often the most critical impurity to remove for applications requiring high enantiomeric purity.

Q2: My enantiomeric excess (e.e.) is low after initial synthesis. What is the most effective method to improve it?

A2: For resolving a racemic or enantiomerically impure mixture of 3-quinuclidinol (B22445), the most common and effective method is diastereomeric salt recrystallization. This typically involves using a chiral acid, such as D-tartaric acid or (-)-O,O'-dibenzoyl-L-tartaric acid, to form diastereomeric salts. The salt of the desired (R)-enantiomer will have different solubility properties from the salt of the (S)-enantiomer, allowing for separation via fractional crystallization.

Q3: I am having trouble with the diastereomeric recrystallization. My yield is very low. What can I do?

A3: Low yield during diastereomeric recrystallization can be due to several factors:

  • Solvent Choice: The solvent system is critical. A solvent must be chosen in which the desired diastereomeric salt has low solubility, while the undesired salt is more soluble. Common solvents include methanol, ethanol (B145695), and acetone, or mixtures thereof.

  • Cooling Rate: Rapid cooling can lead to co-precipitation of both diastereomers, resulting in low enantiomeric excess and poor recovery of the pure desired enantiomer. A slow, controlled cooling process is recommended.

  • Stoichiometry: Ensure the molar ratio of the chiral resolving agent to the racemic 3-quinuclidinol is optimized. A 1:1 ratio is a common starting point, but this may need to be adjusted.

Q4: Can I use chromatography to purify this compound?

A4: Yes, chromatography is a viable alternative, especially for smaller scales or for polishing the product after recrystallization. Chiral column chromatography (using a chiral stationary phase) can directly separate the (R) and (S) enantiomers. Standard silica (B1680970) gel chromatography can also be used to remove non-enantiomeric impurities, but it will not resolve the enantiomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Possible Cause Recommended Solution
Low Enantiomeric Excess (e.e.) after Recrystallization 1. Inappropriate solvent choice leading to co-precipitation. 2. Cooling the crystallization mixture too quickly. 3. Insufficient number of recrystallization cycles.1. Screen different solvent systems (e.g., vary the ratio of ethanol to water). 2. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 3. Perform one or two additional recrystallizations, monitoring the e.e. at each step.
Low Overall Yield 1. The desired diastereomeric salt has some solubility in the mother liquor. 2. Multiple recrystallization steps leading to material loss. 3. Incomplete liberation of the free base from the salt.1. Minimize the amount of solvent used for recrystallization. Cool the mother liquor to a lower temperature to maximize precipitation. 2. Combine mother liquors from subsequent recrystallizations and attempt to recover more material. 3. After isolating the salt, ensure the pH is sufficiently basic (e.g., >10) during the extraction to convert the salt back to the free base.
Product Contamination with Chiral Acid Incomplete conversion and extraction of the free base after resolving the diastereomeric salt.After treatment with a base (e.g., NaOH, K₂CO₃), perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
Inconsistent Results on Chiral HPLC 1. Improper column equilibration. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Ensure the chiral column is equilibrated with the mobile phase for a sufficient amount of time before each injection. 2. Prepare fresh mobile phase for each batch of analysis. 3. Check the column's performance with a standard and replace it if necessary.

Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Recrystallization

This protocol is a general guideline for the resolution of racemic 3-quinuclidinol using D-tartaric acid.

  • Salt Formation: Dissolve 1 mole of racemic 3-quinuclidinol in a minimal amount of hot ethanol. In a separate flask, dissolve 0.5 moles of D-tartaric acid in hot ethanol. Note: Using a 2:1 molar ratio of racemate to resolving agent is common for tartaric acid.

  • Crystallization: Slowly add the hot tartaric acid solution to the 3-quinuclidinol solution with stirring. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with D-tartaric acid should preferentially crystallize.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Enrichment: To improve enantiomeric purity, the collected crystals can be recrystallized one or more times from fresh hot ethanol.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and make the solution basic (pH > 10) by adding a strong base like sodium hydroxide.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.

  • Final Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield purified this compound.

Visual Guides

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Start: Low e.e. Measured check_solvent Is the Solvent System Optimized? start->check_solvent screen_solvents Action: Screen Alternative Solvents (e.g., Methanol, Acetone, Mixtures) check_solvent->screen_solvents No check_cooling Was the Cooling Rate Slow? check_solvent->check_cooling Yes screen_solvents->check_cooling slow_cooling Action: Implement Gradual Cooling (Room Temp -> Ice Bath) check_cooling->slow_cooling No check_cycles Have Multiple Recrystallizations Been Performed? check_cooling->check_cycles Yes slow_cooling->check_cycles add_cycle Action: Perform Additional Recrystallization Cycle check_cycles->add_cycle No end_success Result: High e.e. Achieved check_cycles->end_success Yes add_cycle->end_success

Caption: Troubleshooting logic for improving low enantiomeric excess.

General Purification and Isolation Workflow

purification_workflow start Racemic 3-Quinuclidinol + Chiral Acid salt_formation 1. Diastereomeric Salt Formation in Hot Solvent start->salt_formation crystallization 2. Slow Cooling & Crystallization salt_formation->crystallization filtration 3. Filtration to Isolate Desired Diastereomeric Salt crystallization->filtration mother_liquor Mother Liquor (Contains undesired (S)-enantiomer salt) filtration->mother_liquor liberation 4. Liberation of Free Base (add NaOH/K2CO3) filtration->liberation extraction 5. Extraction with Organic Solvent liberation->extraction drying 6. Drying and Solvent Removal extraction->drying final_product Purified this compound drying->final_product

Caption: Workflow for purification by diastereomeric salt resolution.

Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic resolution of 3-quinuclidinol (B22445), specifically addressing issues that can lead to low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for producing enantiomerically pure 3-quinuclidinol?

A1: There are two main enzymatic strategies for obtaining enantiopure 3-quinuclidinol:

  • Kinetic Resolution of Racemic 3-Quinuclidinol Esters: This method employs enzymes, typically lipases or proteases, to selectively hydrolyze or acylate one enantiomer of a racemic mixture of 3-quinuclidinol or its ester. This results in the separation of the two enantiomers. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%.

  • Asymmetric Reduction of 3-Quinuclidinone: This approach utilizes ketoreductase (KRED) enzymes to directly reduce the prochiral substrate, 3-quinuclidinone, to a single enantiomer of 3-quinuclidinol. This method is often preferred as it can theoretically achieve a 100% yield of the desired product.

Q2: My kinetic resolution yield is stuck at around 50%. Is this normal?

A2: Yes, for a standard kinetic resolution, a yield of approximately 50% for one enantiomer is the theoretical maximum. This is because the enzyme selectively reacts with one of the two enantiomers in the racemic starting material, leaving the other unreacted. To achieve higher yields, a dynamic kinetic resolution (DKR) approach, which involves in-situ racemization of the unreacted enantiomer, would be necessary.

Q3: Which type of enzyme is better for my application, a lipase (B570770) or a ketoreductase?

A3: The choice between a lipase and a ketoreductase depends on your specific goals and available resources.

  • Lipases/Proteases are often used for classical kinetic resolution. They are generally robust and readily available. However, this approach is limited to a 50% theoretical yield and may require subsequent separation of the product from the unreacted enantiomer.

  • Ketoreductases (KREDs) offer the potential for 100% theoretical yield by directly converting 3-quinuclidinone to the desired enantiomer of 3-quinuclidinol. However, these enzymes require a cofactor, typically NADH or NADPH, and a cofactor regeneration system, which can add complexity to the experimental setup.

Q4: What is a cofactor regeneration system and why is it important for ketoreductase reactions?

A4: Ketoreductases require a hydride source, usually from the cofactor NADPH or NADH, to reduce the ketone substrate. These cofactors are expensive to use in stoichiometric amounts. A cofactor regeneration system is a secondary enzymatic reaction run in the same pot that continuously recycles the oxidized cofactor (NADP+ or NAD+) back to its reduced form (NADPH or NADH). A common system involves using a second enzyme like glucose dehydrogenase (GDH) and a cheap substrate like glucose. This makes the overall process more economically viable.

Troubleshooting Guides

Low Yield in Lipase-Catalyzed Kinetic Resolution
IssuePossible CauseRecommended Solution
Low Conversion (<50%) Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can significantly reduce enzyme activity.Consult the literature for the optimal conditions for your specific lipase. For many common lipases like Candida antarctica lipase B (CALB), temperatures between 30-50°C and pH values around 7 are typical starting points.
Poor Choice of Acyl Donor: The nature of the acyl donor in transesterification reactions is critical for enzyme activity and enantioselectivity.Screen different acyl donors. Vinyl acetate (B1210297) is a commonly used and effective acyl donor.
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can drastically reduce enzyme activity.Ensure high purity of substrates and solvents. Some metal ions or detergents can act as inhibitors. Consider adding chelating agents like EDTA if metal ion contamination is suspected.
Insufficient Enzyme Loading: Too little enzyme will result in a slow reaction and incomplete conversion.Increase the enzyme loading in a stepwise manner to find the optimal concentration.
Product Degradation Unfavorable pH or Temperature: 3-Quinuclidinol and its esters can be susceptible to degradation under harsh pH or high-temperature conditions over long reaction times.Optimize the reaction conditions to be as mild as possible while maintaining reasonable reaction rates. Monitor the stability of your substrate and product under the reaction conditions without the enzyme.
Difficulty in Product Isolation Inefficient Extraction: 3-Quinuclidinol is water-soluble, which can make extraction from aqueous media challenging.Adjust the pH of the aqueous phase to >10 to ensure 3-quinuclidinol is in its free base form, which is more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate. Multiple extractions may be necessary.
Emulsion Formation: The presence of denatured enzyme or other components can lead to the formation of emulsions during workup, trapping the product.Centrifugation or filtration to remove solids before extraction can help prevent emulsion formation.
Low Yield in Ketoreductase-Catalyzed Reduction
IssuePossible CauseRecommended Solution
Low Conversion Suboptimal Reaction Conditions: Ketoreductases are sensitive to pH and temperature.The optimal pH for many ketoreductases is around 7.0, with optimal temperatures ranging from 30°C to 50°C.
Substrate Inhibition: High concentrations of 3-quinuclidinone can inhibit the activity of some ketoreductases.Start with a lower substrate concentration and consider a fed-batch approach where the substrate is added portion-wise over time to maintain a low, steady concentration.
Inefficient Cofactor Regeneration: The cofactor regeneration system may not be functioning optimally, leading to a lack of reduced cofactor for the primary reaction.Ensure the cofactor regeneration enzyme (e.g., GDH) is active and its substrate (e.g., glucose) is in sufficient excess. Check the optimal pH and temperature for the regeneration enzyme, as they may differ slightly from the ketoreductase.
Cofactor Instability: NADH and especially NADPH can be unstable over long reaction times.Use fresh cofactor solutions and consider keeping the reaction protected from light.
Enzyme Inactivation Presence of Organic Solvents: Some ketoreductases can be inactivated by high concentrations of organic co-solvents, which may be used to dissolve the substrate.Minimize the use of organic co-solvents or screen for enzymes that are more tolerant to them.
Product Inhibition: In some cases, the product, 3-quinuclidinol, can inhibit the enzyme at high concentrations.Consider in-situ product removal techniques if product inhibition is suspected.
Poor Cell Permeability (for whole-cell biocatalysts) Substrate/Cofactor Cannot Reach the Enzyme: The cell membrane can be a barrier to the substrate and/or cofactor.Consider permeabilizing the cells with a low concentration of a detergent (e.g., Triton X-100) or a solvent (e.g., toluene).

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Quinuclidinol Acetate

This protocol is a general guideline for the hydrolytic kinetic resolution of racemic 3-quinuclidinol acetate using an immobilized lipase.

Materials:

  • (±)-3-Quinuclidinol acetate

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add (±)-3-quinuclidinol acetate (1.0 eq) and phosphate buffer (0.1 M, pH 7.0).

  • Add immobilized CALB (e.g., 50-100 mg per mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral HPLC or GC.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme and wash it with MTBE.

  • Combine the filtrate and washes and extract with MTBE.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted 3-quinuclidinol acetate enantiomer.

  • The aqueous layer contains the hydrolyzed 3-quinuclidinol enantiomer. Adjust the pH to >10 with a strong base and extract with dichloromethane or ethyl acetate. Dry the organic extracts and concentrate to obtain the product.

Protocol 2: Ketoreductase-Catalyzed Asymmetric Reduction of 3-Quinuclidinone

This protocol describes a whole-cell bioreduction of 3-quinuclidinone using a recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant E. coli cells expressing the desired ketoreductase and glucose dehydrogenase

  • 3-Quinuclidinone hydrochloride

  • Glucose

  • NADP+ or NAD+

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Sodium hydroxide (B78521) solution

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in 100 mM phosphate buffer (pH 7.0).

  • In a reaction vessel, add the cell suspension, glucose (e.g., 1.2 eq relative to substrate), and the cofactor NADP+ or NAD+ (catalytic amount, e.g., 0.1 mol%).

  • Adjust the pH of the mixture to 7.0.

  • Add the 3-quinuclidinone hydrochloride substrate. For potentially inhibitory substrates, add it portion-wise.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Adjust the pH of the supernatant to >10 with sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)- or (S)-3-quinuclidinol.

Visualizations

Troubleshooting_Lipase_Resolution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Lipase-Catalyzed Resolution Suboptimal_Conditions Suboptimal Conditions (pH, Temp, Solvent) Low_Yield->Suboptimal_Conditions Is the reaction slow? Poor_Acyl_Donor Poor Acyl Donor Selection Low_Yield->Poor_Acyl_Donor Is conversion low? Enzyme_Inhibition Enzyme Inhibition Low_Yield->Enzyme_Inhibition Is activity poor? Product_Degradation Product Degradation Low_Yield->Product_Degradation Is mass balance off? Isolation_Issues Product Isolation Issues Low_Yield->Isolation_Issues Is yield low after workup? Optimize_Conditions Optimize Reaction Conditions Suboptimal_Conditions->Optimize_Conditions Screen_Donors Screen Acyl Donors Poor_Acyl_Donor->Screen_Donors Purify_Reagents Purify Reagents / Add Chelators Enzyme_Inhibition->Purify_Reagents Milder_Conditions Use Milder Conditions Product_Degradation->Milder_Conditions Optimize_Workup Optimize Extraction Protocol Isolation_Issues->Optimize_Workup

Caption: Troubleshooting workflow for low yield in lipase-catalyzed resolution.

KRED_Reaction_Pathway 3_Quinuclidinone 3-Quinuclidinone KRED Ketoreductase (KRED) 3_Quinuclidinone->KRED 3_Quinuclidinol (R)- or (S)-3-Quinuclidinol KRED->3_Quinuclidinol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Caption: Ketoreductase reaction with cofactor regeneration.

Technical Support Center: Scaling Up (R)-(-)-3-Quinuclidinol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of (R)-(-)-3-Quinuclidinol production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound at an industrial scale.

Asymmetric Hydrogenation Route

Question: We are experiencing low yields in the asymmetric hydrogenation of 3-quinuclidinone. What are the potential causes and solutions?

Answer:

Low yields in asymmetric hydrogenation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Catalyst Deactivation - Poisoning: Ensure all reactants, solvents, and the hydrogen gas are of high purity and free from catalyst poisons such as sulfur, or strong coordinating species. Pre-treat materials if necessary. - Leaching: For heterogeneous catalysts, verify the catalyst support is robust under the reaction conditions. Consider using filtration systems designed for catalyst recovery to minimize loss. - Mechanical Stress: In stirred tank reactors, high agitation speeds can lead to attrition of the catalyst support. Optimize the stirring rate to ensure good mixing without causing excessive mechanical stress.
Sub-optimal Reaction Conditions - Temperature & Pressure: Verify that the temperature and hydrogen pressure are within the optimal range for the specific catalyst being used. Deviations can significantly impact reaction rate and yield. - Solvent Effects: The choice of solvent is critical. For instance, in some ruthenium-catalyzed hydrogenations of 3-quinuclidinone, ethanol (B145695) is a preferred solvent over methanol (B129727) or 2-propanol. - Base Concentration: The concentration of the base used can influence the reaction rate. Titrate the base carefully to the optimal concentration.
Poor Substrate Quality - Impurities in 3-Quinuclidinone: Impurities in the starting material can inhibit the catalyst or lead to side reactions. Ensure the 3-quinuclidinone is of high purity. Recrystallization of the starting material may be necessary.
Inadequate Mixing - Poor Mass Transfer: In a large reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the substrate, and the catalyst, resulting in a lower reaction rate. Ensure the agitation is sufficient to maintain a homogeneous suspension.

Question: The enantiomeric excess (e.e.) of our this compound is below the required specification. How can we improve it?

Answer:

Achieving high enantioselectivity is a critical aspect of this synthesis. Several factors can influence the stereochemical outcome of the reaction.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incorrect Catalyst or Ligand - Ligand Selection: The choice of chiral ligand is paramount for achieving high enantioselectivity. Ensure you are using the appropriate ligand for the 3-quinuclidinone substrate. - Catalyst Preparation: Improper preparation or handling of the chiral catalyst can lead to racemization or the formation of less selective catalytic species. Follow the catalyst preparation protocol meticulously.
Sub-optimal Reaction Conditions - Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. Running the reaction at the lower end of the recommended temperature range may improve the e.e. - Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can vary depending on the catalyst system. It may be necessary to screen a range of pressures to find the optimum.
Presence of Racemizing Impurities - Acidic or Basic Impurities: The presence of acidic or basic impurities can sometimes lead to in-situ racemization of the product. Ensure all reagents and solvents are neutral or that the pH is controlled within the desired range.
Purification Issues - Recrystallization: The final product's enantiomeric purity can often be significantly enhanced through recrystallization. Experiment with different solvent systems to find the optimal conditions for selective crystallization of the desired (R)-enantiomer.

Question: We are facing challenges with catalyst filtration and recovery after the hydrogenation reaction. What are the best practices for this step at a large scale?

Answer:

Efficient catalyst recovery is crucial for the economic viability and sustainability of the process, especially when using expensive precious metal catalysts.

Best Practices for Catalyst Filtration and Recovery:

  • Filter Selection: Utilize fully enclosed filtration systems such as candle filters or pressure plate filters to ensure safe handling and complete recovery of the catalyst. These systems are more efficient than traditional screen filtration for fine catalyst particles.

  • Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent the pyrophoric catalyst from coming into contact with air.

  • Filter Aid: In some cases, using a filter aid (e.g., Celite®) can improve filtration speed and prevent clogging of the filter medium. However, this may complicate catalyst recycling.

  • Washing: Wash the recovered catalyst cake with a suitable solvent to remove any residual product and impurities before recycling or disposal.

  • Catalyst Recycling: If the catalyst is to be recycled, it is essential to handle it under inert conditions to prevent deactivation. The recycled catalyst's activity should be monitored in subsequent batches.

dot digraph "Troubleshooting_Asymmetric_Hydrogenation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield or\nLow Enantioselectivity", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst Activity\nand Loading", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Verify Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Analyze Raw Material\nPurity", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Catalyst Deactivated\nor Poisoned?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions_issue [label="Temp/Pressure/Solvent\nOptimal?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_issue [label="Impurities in\n3-Quinuclidinone?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_catalyst [label="Replace or Regenerate\nCatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_sm [label="Purify Starting\nMaterial", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ok [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; start -> check_conditions; start -> check_purity;

check_catalyst -> catalyst_issue; catalyst_issue -> replace_catalyst [label="Yes"]; catalyst_issue -> check_conditions [label="No"]; replace_catalyst -> end_ok;

check_conditions -> conditions_issue; conditions_issue -> optimize_conditions [label="No"]; conditions_issue -> check_purity [label="Yes"]; optimize_conditions -> end_ok;

check_purity -> purity_issue; purity_issue -> purify_sm [label="Yes"]; purity_issue -> end_ok [label="No"]; purify_sm -> end_ok; } .dot Caption: Troubleshooting workflow for asymmetric hydrogenation.

Enzymatic Resolution Route

Question: The enzymatic resolution of racemic 3-Quinuclidinol is slow, leading to long batch times. How can we improve the reaction rate?

Answer:

Slow reaction rates in enzymatic resolutions can be a significant bottleneck in scaling up production.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Sub-optimal Enzyme Activity - pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for the specific enzyme being used. Even small deviations can significantly impact enzyme activity. - Enzyme Loading: Increasing the enzyme loading can increase the reaction rate. However, this needs to be balanced against the cost of the enzyme. - Cofactor Regeneration: For enzymatic reductions of 3-quinuclidinone, ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient.
Poor Substrate Solubility - Co-solvents: The solubility of the substrate can be a limiting factor. The addition of a small amount of a water-miscible organic co-solvent may improve solubility, but its compatibility with the enzyme must be verified.
Product Inhibition - In-situ Product Removal: The accumulation of the product can sometimes inhibit the enzyme. Consider strategies for in-situ product removal, such as using a biphasic system or continuous extraction.
Mass Transfer Limitations - Agitation: Similar to chemical reactions, inadequate mixing can lead to poor mass transfer. Optimize the agitation to ensure good contact between the substrate and the enzyme.

Question: We are observing incomplete conversion in our enzymatic resolution, even after extended reaction times. What could be the issue?

Answer:

Incomplete conversion can be due to several factors, including enzyme deactivation or reaching a reaction equilibrium.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Enzyme Deactivation - Stability under Process Conditions: The enzyme may not be stable over the entire course of the reaction due to factors like pH shifts, high substrate or product concentrations, or the presence of denaturing impurities. Monitor the enzyme's stability under the process conditions. - Immobilization: Immobilizing the enzyme can often improve its stability and allow for easier reuse.
Reversible Reaction - Shifting the Equilibrium: If the reaction is reversible, the accumulation of the by-product can slow down and eventually stop the forward reaction. Consider methods to remove the by-product as it is formed.
Incorrect Substrate Loading - Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Evaluate the effect of substrate concentration on the reaction rate and final conversion. A fed-batch strategy, where the substrate is added incrementally, can be beneficial.

Question: The separation of the desired this compound from the unreacted (S)-enantiomer and other reaction components is challenging. What are effective purification strategies?

Answer:

The purification step is critical for obtaining a product with high chemical and enantiomeric purity.

Effective Purification Strategies:

  • Extraction: A common method involves the selective extraction of the unreacted (S)-3-Quinuclidinol or the acylated (R)-enantiomer (in the case of kinetic resolution via acylation) into an organic solvent, leaving the desired this compound in the aqueous phase (or vice versa depending on the specific method).

  • Crystallization: As with the asymmetric hydrogenation route, crystallization is a powerful technique for purifying and enhancing the enantiomeric excess of the final product. Careful selection of the solvent system is crucial.

  • Chromatography: While generally more expensive for large-scale production, chiral chromatography can be used as a final polishing step to achieve very high enantiomeric purity if required.

dot digraph "Enzymatic_Resolution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Racemic\n3-Quinuclidinol", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Enzymatic Resolution\n(e.g., Acylation)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixture [label="Mixture:\n(R)-ester, (S)-alcohol", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Separation\n(e.g., Extraction)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_ester [label="(R)-ester", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; s_alcohol [label="(S)-alcohol\n(unreacted)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; racemization [label="Racemization\n(optional recycle)", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> mixture; mixture -> separation; separation -> r_ester [label="Organic Phase"]; separation -> s_alcohol [label="Aqueous Phase"]; r_ester -> hydrolysis; hydrolysis -> final_product; s_alcohol -> racemization; racemization -> start [style=dashed]; } .dot Caption: General workflow for enzymatic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the production of this compound?

A1: The primary safety concerns depend on the chosen synthesis route. For asymmetric hydrogenation , the main hazards are associated with the use of flammable solvents and high-pressure hydrogen gas. A thorough risk assessment is essential, and the reaction should be conducted in a properly designed and rated high-pressure reactor with appropriate safety features. For routes involving strong bases or other hazardous reagents , proper personal protective equipment (PPE) and engineering controls are necessary to prevent exposure.

Q2: How can we manage the exotherm during the reduction of 3-quinuclidinone at a large scale?

A2: Managing the heat generated during the reaction is critical to prevent runaway reactions. Key strategies include:

  • Controlled Addition: Add the reducing agent (e.g., sodium borohydride (B1222165) solution) or the substrate solution slowly and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Use a jacketed reactor with a reliable cooling system to effectively remove the heat of reaction.

  • Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan in place in case of a temperature excursion.

Q3: What are the common impurities found in the final this compound product and how can they be removed?

A3: Common impurities can include:

  • Unreacted 3-quinuclidinone: This can be removed through crystallization or chromatography.

  • (S)-(+)-3-Quinuclidinol: The unwanted enantiomer is the most critical impurity to control. Its level can be minimized by optimizing the enantioselectivity of the synthesis and through purification by crystallization.

  • Residual Solvents: These can be removed by drying the final product under vacuum.

  • Catalyst Residues: For hydrogenation reactions, residual metal catalyst can be removed by filtration.

Q4: What is the impact of raw material quality on the final product?

A4: The quality of the starting materials, particularly the 3-quinuclidinone, is crucial. Impurities in the starting material can act as catalyst poisons in asymmetric hydrogenation, leading to lower yields and enantioselectivity. In enzymatic reactions, impurities can inhibit the enzyme. It is essential to have robust quality control procedures for all incoming raw materials.

Data Presentation

Table 1: Comparison of Industrial Scale Production Methods for this compound

Method Typical Yield (%) Typical Enantiomeric Excess (e.e., %) Key Advantages Key Challenges
Asymmetric Hydrogenation 85 - 95%88 - >99% (after recrystallization)High atom economy, direct route to the desired enantiomer.High cost of chiral catalysts, requires high-pressure equipment, catalyst sensitivity to poisons.
Enzymatic Resolution ~45% (theoretical max. 50% without racemization)>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Lower theoretical yield, requires separation of enantiomers, potential for enzyme inhibition.
Enzymatic Reduction >95%>99%High yield and enantioselectivity, mild reaction conditions.Requires a cofactor regeneration system, potential for enzyme inhibition at high substrate loading.

Experimental Protocols

Key Experiment 1: Large-Scale Asymmetric Hydrogenation of 3-Quinuclidinone

Objective: To produce this compound via asymmetric hydrogenation of 3-quinuclidinone hydrochloride.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)

  • Ethanol (anhydrous)

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Equipment:

  • High-pressure reactor (e.g., stainless steel autoclave) equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet.

  • Inert-atmosphere glove box or Schlenk line for catalyst handling.

  • Filtration system for catalyst removal.

  • Crystallization vessel.

  • Vacuum oven for drying.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested. Purge the reactor thoroughly with nitrogen to create an inert atmosphere.

  • Charging Reactants: Under a nitrogen atmosphere, charge the reactor with 3-quinuclidinone hydrochloride and anhydrous ethanol.

  • Catalyst Addition: In a glove box, weigh the chiral ruthenium catalyst and dissolve it in a small amount of anhydrous ethanol. Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Base Addition: Add the base to the reactor.

  • Hydrogenation: Seal the reactor. Pressurize and vent with hydrogen gas three times to remove nitrogen. Then, pressurize the reactor to the desired hydrogen pressure (e.g., 15 atm).

  • Reaction: Start the mechanical stirrer and heat the reactor to the desired temperature (e.g., 30-45 °C). Monitor the reaction progress by monitoring hydrogen uptake and/or by taking samples for analysis (if the reactor is equipped with a sampling valve).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a specialized catalyst filtration system to remove the catalyst. Wash the filter cake with ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system to yield this compound with high chemical and enantiomeric purity.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Safety Precautions:

  • All operations involving hydrogen gas must be conducted in a well-ventilated area and with appropriate safety measures to prevent ignition.

  • The handling of pyrophoric catalysts and strong bases requires the use of an inert atmosphere and appropriate PPE.

  • A thorough risk assessment should be conducted before performing the reaction at a large scale.

Key Experiment 2: Large-Scale Enzymatic Resolution of Racemic 3-Quinuclidinol

Objective: To produce this compound through the enzymatic kinetic resolution of a racemic mixture.

Materials:

  • Racemic 3-Quinuclidinol

  • Enzyme (e.g., a lipase (B570770) or protease)

  • Acylating agent (e.g., an acid anhydride)

  • Buffer solution

  • Organic solvent for extraction

Equipment:

  • Jacketed reactor with a pH probe and temperature control.

  • Mechanical stirrer.

  • Liquid-liquid extraction setup.

  • Distillation apparatus.

  • Crystallization vessel.

  • Vacuum oven.

Procedure:

  • Reaction Setup: Charge the reactor with racemic 3-Quinuclidinol and the buffer solution. Adjust the pH to the optimal range for the enzyme.

  • Enzyme Addition: Add the enzyme to the reactor.

  • Acylation: Start the stirrer and add the acylating agent to the reactor at a controlled rate, maintaining the optimal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the enantiomeric excess of the remaining 3-Quinuclidinol and the formed ester. The reaction is typically stopped at or near 50% conversion.

  • Enzyme Deactivation/Removal: Once the desired conversion is reached, deactivate the enzyme (e.g., by heat or pH change) or remove it by filtration if it is immobilized.

  • Extraction: Adjust the pH of the reaction mixture if necessary. Extract the mixture with an organic solvent to separate the acylated (R)-enantiomer from the unreacted (S)-3-Quinuclidinol.

  • Hydrolysis: Isolate the organic phase containing the (R)-ester. Remove the solvent and then hydrolyze the ester (e.g., using a base) to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent.

  • Drying: Dry the final product in a vacuum oven.

Safety Precautions:

  • Handle all chemicals with appropriate PPE.

  • Ensure proper ventilation, especially when working with organic solvents.

  • Follow good manufacturing practices (GMP) throughout the process.

Catalyst selection and optimization for asymmetric hydrogenation of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and optimization of catalysts for the asymmetric hydrogenation of 3-quinuclidinone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of 3-quinuclidinone?

A1: Both homogeneous and heterogeneous catalysts have proven effective. For homogeneous catalysis, Ruthenium(II) complexes with specific chiral phosphine (B1218219) ligands, such as the XylSkewphos/PICA-Ruthenium(II) complex and RuXY-Diphosphine-bimaH, have demonstrated high enantioselectivity and yield.[1][2][3] In heterogeneous catalysis, biocatalytic approaches using 3-quinuclidinone reductases, like AtQR, offer a green and highly selective alternative.[4][5]

Q2: What is the expected enantiomeric excess (ee) for the product, (R)-3-quinuclidinol?

A2: With the XylSkewphos/PICA-Ruthenium(II) catalyst, an initial ee of 88-90% can be achieved, which can be enhanced to over 99% through recrystallization.[1][3] The RuXY-Diphosphine-bimaH catalyst system has been reported to achieve an ee value of over 99% directly.[2] Biocatalytic methods using AtQR have also yielded the product with an ee of >99%.[4][5]

Q3: Can 3-quinuclidinone hydrochloride be used directly in the reaction?

A3: Yes, studies on biocatalytic hydrogenation have utilized 3-quinuclidinone hydrochloride directly in the reaction mixture.[4] For reactions involving metal catalysts, it is common practice to use the free base, which can be generated from the hydrochloride salt prior to the reaction.

Q4: What are the typical reaction conditions for this asymmetric hydrogenation?

A4: Reaction conditions vary depending on the catalyst system. For the XylSkewphos/PICA-Ruthenium(II) catalyzed reaction, typical conditions are a hydrogen pressure of 15 atm and a temperature of 30-45°C in ethanol (B145695).[1][3] For the RuXY-Diphosphine-bimaH catalyst, a pressure range of 0.1-80 MPa and a temperature of 20-60°C are reported.[2] Biocatalytic hydrogenations are generally performed under milder conditions, such as 1 bar of H₂ at 25-35°C.[4][5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Enantioselectivity (ee) 1. Suboptimal Catalyst: The chosen catalyst or ligand may not be ideal for this specific substrate. 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. 3. Presence of Impurities: Impurities in the substrate or solvent can poison the catalyst or interfere with the reaction.1. Catalyst Screening: Screen alternative catalysts. For Ru-based systems, consider ligands like XylSkewphos or TolBINAP. For biocatalysis, ensure the correct reductase is used.[1][3] 2. Solvent Optimization: For Ru-catalyzed reactions, ethanol is often preferred. Avoid methanol (B129727) or 2-propanol which can decrease catalyst efficiency.[1][3] For biocatalysis, aqueous buffers like Tris-HCl are typically used.[4] 3. Purification: Ensure the purity of the 3-quinuclidinone and solvents before use.
Low Conversion/Reaction Rate 1. Insufficient Catalyst Loading: The substrate-to-catalyst ratio may be too high. 2. Low Hydrogen Pressure: The concentration of dissolved hydrogen may be the limiting factor. 3. Inadequate Temperature: The reaction may be too slow at the current temperature. 4. Catalyst Deactivation: The catalyst may have degraded due to exposure to air or impurities.1. Increase Catalyst Loading: Decrease the substrate-to-catalyst molar ratio. Ratios as high as 100,000 have been used successfully on a large scale.[1] For biocatalysis, adjust the enzyme and biocatalyst concentration.[4] 2. Increase Hydrogen Pressure: Increase the H₂ pressure within the safe limits of the reactor. Pressures from 1 to 80 MPa have been reported.[1][2] 3. Increase Temperature: Gradually increase the reaction temperature. Temperatures between 20-60°C are common.[1][2] 4. Handle Catalyst with Care: Use inert atmosphere techniques (e.g., glovebox) for handling air-sensitive catalysts.
Poor Reproducibility 1. Variability in Reagent Quality: Inconsistent purity of substrate, solvent, or catalyst. 2. Inconsistent Reaction Setup: Variations in stirring rate, reactor sealing, or temperature control.1. Standardize Reagents: Use reagents from the same batch with verified purity for a set of experiments. 2. Standardize Protocol: Ensure consistent setup and execution of the experimental protocol, including stirring speed and temperature monitoring.

Experimental Protocols

Homogeneous Asymmetric Hydrogenation using RuBr₂(S,S)-xylskewphos

This protocol is based on the practical asymmetric hydrogenation of 3-quinuclidinone as described in the literature.[1][3]

  • Catalyst Preparation: In a glovebox, charge a pressure-resistant reactor with RuBr₂--INVALID-LINK-- catalyst.

  • Substrate Addition: Add 3-quinuclidinone and ethanol to the reactor.

  • Base Addition: Add a suitable base (e.g., potassium tert-butoxide) to the reaction mixture.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor to 15 atm with H₂. Heat the reaction mixture to 30-45°C and stir vigorously for 4 hours.

  • Work-up and Analysis: After the reaction is complete, carefully vent the reactor. The product, (R)-3-quinuclidinol, can be isolated and purified. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Heterogeneous Biocatalytic Hydrogenation

This protocol is based on the use of a heterogeneous biocatalyst system for the reduction of 3-quinuclidinone.[4][5]

  • Reaction Mixture Preparation: In a round-bottom flask, prepare a solution of 3-quinuclidinone-HCl (5 mM) and NAD⁺ (1 mM) in Tris-HCl buffer (25 mM, pH 8.0).

  • Catalyst Addition: Add the heterogeneous biocatalyst (e.g., 0.2 mg/mL) and the 3-quinuclidinone reductase (AtQR) (e.g., 0.05 mg/mL) to the reaction mixture.

  • Reaction Execution: Seal the flask and place it under a steady flow of H₂ (1 bar) at 25°C with stirring for 30 minutes.

  • Analysis: The conversion to (R)-3-quinuclidinol can be monitored by ¹H NMR spectroscopy. The enantiomeric excess can be determined by chiral chromatography.

Data Presentation

Table 1: Performance of Selected Catalysts for Asymmetric Hydrogenation of 3-Quinuclidinone

Catalyst SystemSubstrate:Catalyst RatioPressure (atm)Temp (°C)Solventee (%)Yield (%)Reference
RuBr₂--INVALID-LINK--100,0001530-45Ethanol88-90 (>99 after recrystallization)High[1][3]
RuXY-Diphosphine-bimaHNot specified0.1-80 MPa20-60Various organic solvents>99>95[2]
Heterogeneous Biocatalyst with AtQRNot applicable125Tris-HCl buffer>99High[4][5]

Visualizations

Experimental_Workflow_Homogeneous_Hydrogenation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up and Analysis prep_catalyst Charge Reactor with Ru Catalyst prep_substrate Add 3-Quinuclidinone and Ethanol prep_catalyst->prep_substrate prep_base Add Base prep_substrate->prep_base seal_reactor Seal Reactor prep_base->seal_reactor pressurize Pressurize with H₂ (15 atm) seal_reactor->pressurize heat_stir Heat (30-45°C) and Stir (4h) pressurize->heat_stir workup Vent and Work-up heat_stir->workup analysis Isolate Product and Determine ee workup->analysis

Caption: Workflow for Homogeneous Asymmetric Hydrogenation.

Experimental_Workflow_Biocatalytic_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Substrate Solution (3-Quinuclidinone-HCl, NAD⁺ in Buffer) add_catalysts Add Heterogeneous Biocatalyst and AtQR Enzyme prep_solution->add_catalysts seal_flask Seal Flask add_catalysts->seal_flask hydrogenate Apply H₂ (1 bar) Stir at 25°C (30 min) seal_flask->hydrogenate analyze_conversion Monitor Conversion by ¹H NMR hydrogenate->analyze_conversion analyze_ee Determine ee by Chiral Chromatography analyze_conversion->analyze_ee

Caption: Workflow for Heterogeneous Biocatalytic Hydrogenation.

Catalyst_Selection_Logic cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis (Biocatalysis) start Goal: Asymmetric Hydrogenation of 3-Quinuclidinone homo_catalyst Choose Ru-based Catalyst (e.g., XylSkewphos/PICA-Ru) start->homo_catalyst Metal-Catalyzed Route hetero_catalyst Choose Biocatalyst System (e.g., AtQR Reductase) start->hetero_catalyst Green Chemistry Route homo_conditions Optimize: - Solvent (Ethanol) - Pressure (15 atm) - Temperature (30-45°C) homo_catalyst->homo_conditions end_product (R)-3-Quinuclidinol (High ee) homo_conditions->end_product hetero_conditions Optimize: - pH (e.g., 8.0) - Temperature (25°C) - Catalyst Loading hetero_catalyst->hetero_conditions hetero_conditions->end_product

Caption: Decision logic for catalyst selection.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Quinuclidinone in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 3-quinuclidinone in biocatalytic processes.

Troubleshooting Guide

This guide is designed to help you navigate common problems related to the solubility of 3-quinuclidinone during your experiments.

Problem Potential Cause Troubleshooting Steps & Suggested Solutions
Low or inconsistent reaction rates. Poor Substrate Solubility: 3-quinuclidinone, especially in its free base form, may have limited solubility in aqueous buffer systems at high concentrations, leading to mass transfer limitations.1. Use 3-Quinuclidinone Hydrochloride: The hydrochloride salt of 3-quinuclidinone exhibits significantly higher aqueous solubility. 2. Optimize pH: Ensure the reaction pH is compatible with both enzyme activity and substrate solubility. For many reductases, a pH around 7.0-8.0 is optimal. 3. Incremental Substrate Addition: Instead of adding the total amount of substrate at the beginning, a fed-batch approach can maintain a low, soluble concentration of 3-quinuclidinone throughout the reaction.
Enzyme inhibition or inactivation. High Substrate Concentration: Even if soluble, high concentrations of 3-quinuclidinone can inhibit or inactivate the biocatalyst.1. Determine Substrate Inhibition Threshold: Conduct initial rate kinetics at varying substrate concentrations to identify the concentration at which inhibition occurs. 2. Fed-Batch Strategy: Employ a fed-batch feeding strategy to keep the substrate concentration below the inhibitory level. 3. Immobilize the Enzyme: Enzyme immobilization can sometimes enhance stability in the presence of high substrate concentrations.
Precipitation observed during the reaction. Change in pH: The biocatalytic reaction might cause a shift in the pH of the medium, leading to the precipitation of the free base form of 3-quinuclidinone if its hydrochloride salt was used.1. Buffer Selection and Concentration: Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction. A higher buffer concentration may be necessary. 2. pH Monitoring and Control: For larger scale or longer reactions, implement a pH control system that automatically adds acid or base to maintain the desired pH.
Product Inhibition/Solubility: The product, (R)-3-quinuclidinol, may also have limited solubility or cause product inhibition at high concentrations.1. In Situ Product Removal: Consider implementing techniques for in situ product removal to keep its concentration low. 2. Solubility of (R)-3-quinuclidinol: While generally soluble in water, it's good practice to check its solubility under your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best form of 3-quinuclidinone to use for biocatalysis to avoid solubility issues?

A1: It is highly recommended to use 3-quinuclidinone hydrochloride. This salt form is readily soluble in water and aqueous buffers, which are the most common media for biocatalytic reactions. The free base of 3-quinuclidinone has lower aqueous solubility.

Q2: What solvents are compatible with 3-quinuclidinone and biocatalysis?

A2: While water is the preferred solvent for most biocatalytic reactions involving 3-quinuclidinone, some organic co-solvents can be used to improve the solubility of other reaction components or to shift the reaction equilibrium. However, the stability of the enzyme in the presence of organic solvents must be carefully evaluated. Water-miscible solvents like 2-propanol have been used in cofactor regeneration systems.

Q3: How does pH affect the solubility of 3-quinuclidinone and the overall reaction?

A3: The solubility of 3-quinuclidinone, a basic compound, is pH-dependent. In acidic to neutral solutions, it exists as the protonated, more soluble hydrochloride salt. As the pH becomes more basic, the less soluble free base form is favored. It is crucial to maintain a pH that ensures substrate solubility while also being optimal for the enzyme's activity, typically between pH 7.0 and 8.0 for many reductases.

Q4: Can I increase the substrate loading of 3-quinuclidinone to achieve a higher product titer?

A4: Yes, high substrate loadings of up to 5.0 M have been reported in some biocatalytic reductions of 3-quinuclidinone. However, directly adding a high concentration at the start can lead to substrate inhibition. To achieve high product titers, a fed-batch approach, where the substrate is added incrementally, is often the most effective strategy.

Q5: How can I monitor the concentration of 3-quinuclidinone and its product during the reaction?

A5: The concentration of 3-quinuclidinone and the product, 3-quinuclidinol, can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For chiral analysis of the product, a chiral column is required.

Experimental Protocols

Protocol 1: General Biocatalytic Reduction of 3-Quinuclidinone

This protocol provides a general starting point for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol using a 3-quinuclidinone reductase.

Materials:

  • 3-Quinuclidinone hydrochloride

  • 3-Quinuclidinone Reductase (e.g., from Agrobacterium tumefaciens or Microbacterium luteolum)

  • NADH or a cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or an alcohol dehydrogenase and a secondary alcohol like 2-propanol)

  • Buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Reaction vessel

Procedure:

  • Prepare a reaction mixture containing the buffer, the cofactor (NADH), and the components of the cofactor regeneration system.

  • Add the 3-quinuclidinone reductase to the desired final concentration.

  • Initiate the reaction by adding 3-quinuclidinone hydrochloride to the desired starting concentration (e.g., 50 mM). For higher concentrations, consider a fed-batch approach.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, the product can be extracted and purified.

Protocol 2: Fed-Batch Biocatalytic Reduction for High Substrate Loading

This protocol is adapted for achieving high product concentrations by overcoming substrate inhibition.

Materials:

  • Same as Protocol 1

  • A concentrated stock solution of 3-quinuclidinone hydrochloride

Procedure:

  • Set up the initial reaction mixture as described in Protocol 1, but with a lower initial concentration of 3-quinuclidinone hydrochloride (e.g., 1.0 M).

  • After a predetermined time or based on the monitoring of substrate consumption, add a portion of the concentrated 3-quinuclidinone hydrochloride stock solution to the reaction.

  • Repeat the feeding step multiple times until the desired total substrate concentration is reached (e.g., up to 5.0 M).

  • Continue to monitor the reaction until completion.

Quantitative Data Summary

Parameter Value Enzyme/System Reference
Optimal pH 7.0KaKR from Kaistia algarum
Optimal pH 8.0AtQR with heterogeneous biocatalyst
Optimal Temperature 50 °CKaKR from Kaistia algarum
Optimal Temperature 35 °CAtQR with heterogeneous biocatalyst
Max. Substrate Conc. 5.0 MKaKR from Kaistia algarum (fed-batch)
Substrate Conc. 15% (w/v) (~939 mM)QNR from Microbacterium luteolum
Substrate Conc. 50 mMAtQR with heterogeneous biocatalyst

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Downstream prep_buffer Prepare Buffer prep_cofactor Add Cofactor & Regeneration System prep_buffer->prep_cofactor prep_enzyme Add Enzyme prep_cofactor->prep_enzyme add_substrate Add 3-Quinuclidinone (Batch or Fed-Batch) prep_enzyme->add_substrate incubate Incubate at Optimal Temp & pH add_substrate->incubate monitor Monitor Reaction (GC/HPLC) incubate->monitor Sampling monitor->incubate Continue Reaction purify Product Purification monitor->purify Reaction Complete

Caption: General workflow for the biocatalytic reduction of 3-quinuclidinone.

troubleshooting_logic start Low Reaction Rate? check_solubility Is Substrate Fully Dissolved? start->check_solubility Yes end_bad Further Investigation Needed start->end_bad No (Other Issue) use_hcl Action: Use 3-Quinuclidinone HCl check_solubility->use_hcl No check_inhibition Substrate Inhibition Suspected? check_solubility->check_inhibition Yes end_good Problem Resolved use_hcl->end_good fed_batch Action: Implement Fed-Batch fed_batch->end_good check_inhibition->fed_batch Yes optimize_ph Action: Optimize pH check_inhibition->optimize_ph No optimize_ph->end_good

Caption: Troubleshooting logic for low reaction rates in 3-quinuclidinone biocatalysis.

Improving space-time yield in (R)-3-quinuclidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-3-Quinuclidinol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of (R)-3-quinuclidinol, with a focus on improving space-time yield.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing (R)-3-quinuclidinol with high enantioselectivity?

A1: The primary methods for producing enantiomerically pure (R)-3-quinuclidinol from the precursor 3-quinuclidinone are:

  • Asymmetric Biocatalytic Reduction: This is a highly efficient and environmentally friendly approach that utilizes ketoreductase (KRED) enzymes to stereoselectively reduce the carbonyl group of 3-quinuclidinone.[1][2][3] Various reductases, such as ArQR, AtQR, and KaKR, have demonstrated excellent enantioselectivity (>99% ee) and high space-time yields.[4]

  • Asymmetric Chemical Catalysis: This method employs chiral metal catalysts (e.g., Ruthenium-based complexes) for the asymmetric hydrogenation of 3-quinuclidinone.[5] While capable of achieving high yields and enantioselectivity, these catalysts can be expensive and may require harsh reaction conditions.[5]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of 3-quinuclidinol, leaving the desired (R)-enantiomer. This can be achieved using enzymes or chiral chemical reagents.

Q2: What is "space-time yield" and why is it a critical parameter in (R)-3-quinuclidinol synthesis?

A2: Space-time yield (STY) is a measure of the efficiency of a chemical reaction or process. It is defined as the amount of product produced per unit volume of the reactor per unit of time (typically expressed as g L⁻¹ d⁻¹). In pharmaceutical manufacturing, a high STY is crucial as it indicates a more productive and economically viable process, allowing for the production of larger quantities of the target molecule in a shorter period and with smaller reactor volumes. For (R)-3-quinuclidinol, high STY is a key objective for industrial-scale synthesis.

Q3: What is cofactor regeneration and why is it essential for biocatalytic reduction?

A3: Ketoreductases require a hydride source, typically from the cofactors NADH or NADPH, to reduce the ketone substrate. These cofactors are expensive to add in stoichiometric amounts. Cofactor regeneration is the in-situ recycling of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH). This is critical for the economic feasibility of the biocatalytic process as it allows for the use of only a catalytic amount of the expensive cofactor.[6][7][8] Common regeneration systems include substrate-coupled (using a sacrificial alcohol like isopropanol) and enzyme-coupled (using a second enzyme like glucose dehydrogenase) approaches.[6][7][9]

Troubleshooting Guides

Problem 1: Low or No Conversion of 3-Quinuclidinone
Potential Cause Troubleshooting Step
Inactive Enzyme - Verify the storage conditions and age of the ketoreductase. - Perform a small-scale activity assay with a known substrate to confirm enzyme viability.
Inefficient Cofactor Regeneration - Ensure the cofactor (NADH or NADPH) is present in the reaction mixture. - If using an enzyme-coupled system (e.g., GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose). - If using a substrate-coupled system (e.g., isopropanol), ensure a sufficient excess of the sacrificial alcohol is used.[9]
Sub-optimal Reaction Conditions - pH: Verify that the reaction buffer pH is within the optimal range for the specific ketoreductase.[1] For many, this is around pH 7.0-8.0. - Temperature: Ensure the reaction temperature is optimal for enzyme activity and stability.[1][10] High temperatures can lead to enzyme denaturation.
Substrate or Product Inhibition - High concentrations of 3-quinuclidinone or the (R)-3-quinuclidinol product can inhibit the enzyme. Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low substrate concentration.
Presence of Inhibitors - Certain metal ions can inhibit enzyme activity.[1] Ensure the reaction medium is free from potential inhibitors. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Problem 2: Low Enantioselectivity (Poor %ee)
Potential Cause Troubleshooting Step
Incorrect Enzyme Choice - The inherent stereoselectivity of the chosen ketoreductase may be insufficient. Screen different ketoreductases to find one with higher enantioselectivity for 3-quinuclidinone.
Presence of Contaminating Enzymes - If using a whole-cell system or a crude cell lysate, other endogenous reductases with opposite or low stereoselectivity may be present.[11] Use a purified enzyme preparation if possible.
Sub-optimal Reaction Conditions - Temperature: In some cases, lowering the reaction temperature can improve enantioselectivity. - pH: The pH of the reaction medium can sometimes influence the enantiomeric excess. Optimize the pH for the specific enzyme.
Racemization of Product - While less common for this specific product, ensure that the reaction or work-up conditions are not causing racemization of the (R)-3-quinuclidinol product.
Problem 3: Poor Enzyme Stability and Reusability
Potential Cause Troubleshooting Step
Harsh Reaction Conditions - Temperature: Operating at the upper end of the enzyme's optimal temperature range can lead to rapid deactivation. Consider running the reaction at a slightly lower temperature to improve stability. - pH: Deviations from the optimal pH can cause irreversible enzyme denaturation. Maintain a stable pH throughout the reaction. - Organic Solvents: High concentrations of organic co-solvents can denature the enzyme. If a co-solvent is necessary for substrate solubility, screen for enzyme-compatible solvents or use the minimum amount required.
Proteolysis - If using cell lysates, proteases can degrade the ketoreductase. Add protease inhibitors to the reaction mixture.
Mechanical Stress - Vigorous stirring or agitation can sometimes lead to enzyme denaturation, especially for immobilized enzymes. Optimize the mixing conditions.
Lack of Immobilization - Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier recovery and reuse.[12] Consider techniques like cross-linked enzyme aggregates (CLEAs).

Data Presentation: Comparison of Biocatalytic Methods

Enzyme Organism Substrate Conc. (g/L) Reaction Time (h) Conversion (%) ee (%) Space-Time Yield (g L⁻¹ d⁻¹) Reference
ArQRAgrobacterium radiobacter2422054 (without external cofactor)>99916[1][4]
MlQRMicrobacterium luteolum4865.5>99>99.81505[1]
KaKRKaistia algarum635 (5.0 M)14>99>99.91027[1]
RrQRRhodotorula rubra--->99.9-[2]
AtQRAgrobacterium tumefaciens--->99.9-[2]
QNR/LSADHMicrobacterium luteolum / Leifsonia sp.150-100>99.9-[13]

Experimental Protocols

General Protocol for Asymmetric Reduction of 3-Quinuclidinone using a Ketoreductase with Glucose Dehydrogenase for Cofactor Regeneration
  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Add 3-quinuclidinone to the desired final concentration.

    • Add D-glucose (typically 1.1-1.5 equivalents relative to the substrate).

    • Add a catalytic amount of the cofactor (e.g., NADP⁺ or NAD⁺).

  • Enzyme Addition:

    • Add the ketoreductase (e.g., KaKR) and glucose dehydrogenase (GDH) to the reaction mixture. The enzymes can be in the form of purified enzymes, cell-free extract, or whole cells.

  • Reaction Conditions:

    • Maintain the reaction at the optimal temperature for the enzymes (e.g., 30°C) with gentle agitation.

    • Monitor the pH of the reaction and adjust as necessary (the formation of gluconic acid from glucose oxidation will lower the pH).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

    • Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent).

    • Extract the product, (R)-3-quinuclidinol, into the organic phase.

    • Dry the organic phase (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure (R)-3-quinuclidinol.

Visualizations

Experimental Workflow for Biocatalytic Reduction

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation prep_buffer Prepare Buffer (e.g., KPB, pH 7.0) add_substrate Add 3-Quinuclidinone prep_buffer->add_substrate add_glucose Add D-Glucose add_substrate->add_glucose add_cofactor Add Catalytic NAD(P)+ add_glucose->add_cofactor add_enzymes Add KRED & GDH add_cofactor->add_enzymes run_reaction Incubate at Optimal Temp & pH add_enzymes->run_reaction monitor Monitor Progress (GC/HPLC) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purification Purification (Recrystallization/Chromatography) dry_concentrate->purification final_product (R)-3-Quinuclidinol purification->final_product

Caption: Workflow for the biocatalytic synthesis of (R)-3-quinuclidinol.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_enzyme Is the enzyme active? start->check_enzyme check_cofactor Is cofactor regeneration working? check_enzyme->check_cofactor Yes solution_enzyme Replace enzyme / Verify activity check_enzyme->solution_enzyme No check_conditions Are reaction conditions optimal? check_cofactor->check_conditions Yes solution_cofactor Check regeneration system components check_cofactor->solution_cofactor No check_inhibition Is there substrate/product inhibition? check_conditions->check_inhibition Yes solution_conditions Adjust pH and temperature check_conditions->solution_conditions No solution_inhibition Lower substrate concentration / Use fed-batch check_inhibition->solution_inhibition Yes

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Catalyst Recycling in (R)-3-Quinuclidinol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-quinuclidinol. The following sections address common issues related to the recycling of both biocatalysts and noble metal catalysts used in the asymmetric reduction of 3-quinuclidinone.

Troubleshooting Guides

This section is designed to help users diagnose and resolve specific issues encountered during the recycling of catalysts for (R)-3-quinuclidinol production.

Biocatalyst (Immobilized Ketoreductase) Troubleshooting

Issue 1: Significant Loss of Biocatalyst Activity After the First Recycling Step

  • Question: My immobilized ketoreductase shows high activity in the first run, but the conversion rate drops significantly after recovery and reuse. What could be the cause?

  • Answer: A significant drop in activity after the initial cycle can be attributed to several factors. The primary suspects are enzyme leaching, mechanical damage to the support, or deactivation by reaction components.[1]

    • Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps. This is common with simple physical adsorption methods.

    • Mechanical Stress: The physical structure of the immobilization matrix (e.g., alginate beads) can be damaged by vigorous stirring or harsh recovery processes, leading to enzyme loss.[1]

    • Product/Substrate Inhibition: High concentrations of the substrate (3-quinuclidinone) or the product ((R)-3-quinuclidinol) can inhibit or deactivate the enzyme.[1]

    • Solvent Deactivation: If co-solvents like 2-propanol (for cofactor regeneration) are used, they can denature the enzyme over time.

    Troubleshooting Steps:

    • Perform a Leaching Test: Analyze the reaction supernatant for protein content to quantify enzyme leaching.

    • Evaluate a Different Immobilization Technique: Consider covalent attachment or affinity binding (e.g., using His-tagged enzymes) for a more robust immobilization.[2][3]

    • Optimize Reaction Conditions: Investigate the effect of substrate and product concentrations to identify any inhibitory effects.

    • Gentler Recovery: Modify the catalyst recovery and washing procedure to minimize mechanical stress.

    • Solvent Stability Test: Assess the stability of the immobilized enzyme in the presence of any organic co-solvents used in the reaction.

Issue 2: Gradual Decrease in Biocatalyst Activity Over Multiple Cycles

  • Question: The activity of my immobilized enzyme decreases steadily with each subsequent recycle. How can I improve its long-term stability?

  • Answer: Gradual deactivation is often due to cumulative effects such as slow poisoning, thermal denaturation, or fouling of the support material.

    • Fouling: The pores of the support matrix can become blocked by byproducts or impurities in the substrate, limiting substrate access to the enzyme.

    • Thermal Stress: Even at optimal reaction temperatures, prolonged exposure can lead to a gradual loss of enzyme structure and function.

    • Oxidation: Exposure to air during recovery and storage can lead to oxidative damage of the enzyme.

    Troubleshooting Steps:

    • Substrate Purity: Ensure the 3-quinuclidinone substrate is of high purity to avoid the accumulation of inhibitory impurities.

    • Optimized Storage: Store the recovered biocatalyst under appropriate conditions (e.g., in a buffer at 4°C) to minimize denaturation between runs.

    • Regeneration of Support: If fouling is suspected, investigate mild washing procedures to clean the support material without denaturing the enzyme.

    • Process Intensification: Consider using a continuous flow reactor, which can sometimes mitigate deactivation issues observed in batch processes.

Noble Metal Catalyst (e.g., Ruthenium-based) Troubleshooting

Issue 1: Drop in Enantioselectivity (% ee) After Catalyst Recycling

  • Question: I am successfully recovering my chiral ruthenium catalyst, but the enantiomeric excess of the (R)-3-quinuclidinol is lower in subsequent runs. Why is this happening?

  • Answer: A decrease in enantioselectivity upon recycling a homogeneous or heterogeneous chiral catalyst often points to changes in the catalyst's chiral environment.

    • Ligand Degradation or Leaching: The chiral ligand may be detaching from the metal center or degrading under the reaction or workup conditions.

    • Formation of Achiral Active Species: The recycled catalyst might be forming different, less selective, or even achiral catalytic species.

    • Influence of Trace Impurities: Accumulated impurities from the reactants or solvent over several cycles can interfere with the chiral induction.

    • Changes in Catalyst Structure: For heterogeneous catalysts, the structure of the support or the morphology of the metal particles can change, affecting the stereoselectivity.[4]

    Troubleshooting Steps:

    • Analyze the Recovered Catalyst: Use analytical techniques (e.g., NMR, HPLC) to check the integrity and purity of the chiral ligand in the recovered catalyst.

    • Optimize Recovery Protocol: Ensure the recovery and reactivation procedures are not too harsh, which could lead to ligand degradation.

    • Purify Reactants: Use high-purity substrate and solvents to minimize the introduction of potential catalyst poisons or inhibitors.

    • Screen Solvents and Additives: The choice of solvent can significantly impact enantioselectivity.[5] Re-evaluate the solvent system for the recycled catalyst.

Issue 2: Reduced Catalytic Activity (Lower Conversion) of Recycled Ruthenium Catalyst

  • Question: My recycled ruthenium catalyst is giving lower conversions of 3-quinuclidinone. What are the likely causes?

  • Answer: Reduced activity is a common issue and can stem from several deactivation pathways.

    • Catalyst Poisoning: Impurities in the substrate or solvent can bind to the ruthenium active sites, blocking them.

    • Sintering (for heterogeneous catalysts): At elevated temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area.

    • Leaching: The active ruthenium species may be dissolving into the reaction medium, leading to a loss of catalyst.[6][7]

    • Formation of Inactive Ruthenium Species: The ruthenium may be oxidized or form inactive complexes (e.g., hydroxides) during the reaction or workup.[6][7]

    Troubleshooting Steps:

    • Perform a Hot Filtration Test: This test can help determine if active species are leaching from a heterogeneous catalyst into the solution.[8]

    • Elemental Analysis: Use ICP-AES or AAS to quantify the amount of ruthenium that has leached into the product solution.[8]

    • Catalyst Regeneration: If deactivation is due to the formation of inactive species or fouling, a specific regeneration procedure may be necessary. This can include mild oxidation followed by reduction.[9]

    • Review Reaction Conditions: Ensure that the reaction temperature is not excessively high, which could promote sintering of heterogeneous catalysts.

Data on Catalyst Reusability

The following tables summarize quantitative data on the reusability of different catalyst systems for ketone reduction, providing a reference for expected performance.

Table 1: Reusability of Immobilized Biocatalysts for Ketone Reduction

Immobilization MethodEnzyme/OrganismSupport MaterialNumber of CyclesRetained Activity/ConversionReference
Affinity Binding (His-tag)Ketoreductase (KR002)Chromalite MIDA/Ni10 (aqueous)>95% activity[2][3]
Affinity Binding (His-tag)Ketoreductase (KR002)Chromalite MIDA/Ni5 (organic solvent)~95% activity[2][3]
Co-immobilization in PVAKetoreductase & GDHPolyvinyl alcohol18~80% activity, >95% conversion[10]
Magnetic Cross-Linked AggregatesKetoreductase & ADHMagnetic Nanoparticles10>40% activity[11]
AdsorptionAcetobacter sp.Ca-alginate/chitosanNot specifiedGood yields reported[6]

Table 2: Recycling of Ruthenium Catalysts in Asymmetric Ketone Hydrogenation

Catalyst SystemReactionRecycling MethodNumber of CyclesPerformanceReference
Ru-diphosphine/diamineAsymmetric hydrogenation of α-tetraloneContinuous nanofiltration24-hour run (equiv. to 60 cycles)Enantiomeric excess decreased from 96% to 93%[12]
Ru/MgOAsymmetric hydrogenation of aromatic ketonesNot specifiedSeveralNo significant decrease in enantiomeric excess[4]
Ru/SiO₂Hydrogenation of butan-2-oneSimple recoveryMultipleGradual deactivation observed[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst recycling.

Protocol 1: Hot Filtration Test for Catalyst Leaching

This protocol is used to determine if a heterogeneous catalyst is leaching active, soluble species into the reaction mixture.

Objective: To distinguish between true heterogeneous catalysis and catalysis by leached homogeneous species.

Procedure:

  • Set up the (R)-3-quinuclidinol synthesis reaction under standard conditions using your heterogeneous catalyst.

  • Allow the reaction to proceed to approximately 50% conversion. This can be monitored by a suitable analytical technique like GC or HPLC.

  • While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture using a pre-heated funnel and filter paper.[13][14] This is the "hot filtration" step.

  • Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring at the reaction temperature.

  • Monitor the progress of the reaction in the filtrate over time.

Interpretation of Results:

  • No further reaction: If the conversion does not increase after the catalyst has been removed, it indicates that the catalysis is truly heterogeneous, and there is no significant leaching of active species.[8]

  • Reaction continues: If the conversion continues to increase in the filtrate, it suggests that catalytically active species have leached from the solid support into the solution and are continuing to promote the reaction.[8]

Protocol 2: General Procedure for Immobilization of a Ketoreductase by Adsorption on a Support

Objective: To immobilize a ketoreductase enzyme onto a solid support for easier recovery and reuse.

Materials:

  • Ketoreductase enzyme solution (e.g., cell-free extract)

  • Support material (e.g., activated charcoal, diatomite)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Centrifuge

Procedure:

  • Prepare a slurry of the support material in the buffer solution.

  • Add the ketoreductase enzyme solution to the support slurry. The optimal enzyme loading should be determined experimentally.

  • Incubate the mixture under gentle agitation for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for enzyme adsorption.

  • Separate the immobilized enzyme from the supernatant by centrifugation or filtration.

  • Wash the immobilized enzyme with fresh buffer to remove any unbound enzyme.

  • The resulting solid is the immobilized biocatalyst, ready for use in the reduction of 3-quinuclidinone.

Protocol 3: Recovery of Ruthenium Catalyst from an Organic Reaction Mixture via Acid Digestion and Oxidation

Objective: To recover ruthenium from a spent catalyst mixture for reprocessing. This is an example of a more rigorous recovery method and should be performed with appropriate safety precautions.

Materials:

  • Spent ruthenium catalyst mixture

  • Hydrochloric acid (HCl)

  • Oxidizing agent (e.g., sodium hypochlorite, NaClO)

  • Distillation apparatus

Procedure:

  • Initial Treatment: If the catalyst is on a support like carbon, it may first be incinerated at a high temperature (e.g., 800°C) to burn off organic residues and concentrate the metal.

  • Acid Leaching: The catalyst residue is treated with a strong acid, such as hydrochloric acid, often with heating, to dissolve the ruthenium species.

  • Oxidative Distillation: The acidic ruthenium solution is treated with a strong oxidizing agent. This converts the ruthenium to the volatile ruthenium tetroxide (RuO₄).

  • The mixture is heated, and the volatile RuO₄ is distilled off.

  • Absorption: The distilled RuO₄ gas is passed through a solution of hydrochloric acid, where it is absorbed and converted back to a stable ruthenium chloride solution (e.g., H₂RuCl₆).

  • This recovered ruthenium solution can then be used to synthesize new catalyst.

Mandatory Visualizations

Catalyst_Recycling_Workflow

Noble_Metal_Catalyst_Recycling_Workflow

Frequently Asked Questions (FAQs)

Q1: Which is better for (R)-3-quinuclidinol production: a biocatalyst or a noble metal catalyst? A1: Both biocatalysts (ketoreductases) and noble metal catalysts (typically ruthenium-based) are effective for the asymmetric reduction of 3-quinuclidinone.[15][16] Biocatalysts often operate under milder conditions (room temperature, atmospheric pressure) and can achieve very high enantioselectivity (>99.9% ee). Noble metal catalysts are also highly efficient and can achieve high turnover numbers, but may require elevated pressures and temperatures. The choice often depends on factors like substrate tolerance, cost of the catalyst and ligands, and the scale of the synthesis.

Q2: What is catalyst leaching and why is it a concern? A2: Catalyst leaching is the process where the active catalytic species (e.g., ruthenium metal or an enzyme) detaches from its solid support and dissolves into the reaction mixture.[6][7] It is a concern for two main reasons: 1) It leads to a loss of catalyst, reducing its reusability and increasing costs. 2) For pharmaceutical synthesis, leached metal can contaminate the final product, which is a significant safety and regulatory issue.

Q3: How many times can I typically recycle a catalyst for this reaction? A3: The number of possible cycles varies greatly depending on the catalyst system and the reaction conditions. Robustly immobilized biocatalysts have been shown to be recycled over 10 times with minimal loss of activity.[2][3][11] The recyclability of noble metal catalysts depends on the deactivation mechanism; some systems show a decline in performance after only a few cycles, while others can be regenerated and reused multiple times.

Q4: My reaction with a recycled ruthenium catalyst has stalled. Can I just add more fresh catalyst? A4: While adding more catalyst might drive the reaction to completion, it is not an ideal solution as it doesn't address the root cause of the deactivation. The stalled reaction could be due to a catalyst poison in your substrate batch. Adding more catalyst will lead to its deactivation as well, increasing costs. It is better to first troubleshoot the cause of the deactivation (see troubleshooting guide above).

Q5: Is it possible to regenerate a deactivated catalyst? A5: Yes, in many cases, catalyst regeneration is possible. For biocatalysts, this might involve washing the support to remove inhibitors or foulants. For ruthenium catalysts, deactivation by carbon deposition or oxidation can sometimes be reversed by a controlled regeneration process, such as heating under a specific gas atmosphere (e.g., air followed by hydrogen).[9] However, irreversible deactivation, such as significant metal sintering or complete enzyme denaturation, may require full recovery and reprocessing of the catalyst.

References

Validation & Comparative

Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (R)-(-)-3-Quinuclidinol is critical. This guide provides a comparative overview of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound. Both methods necessitate a pre-column derivatization step to introduce a chromophore for UV detection, as 3-quinuclidinol (B22445) itself lacks significant UV absorbance.[1][2]

The primary method detailed in scientific literature utilizes benzoyl chloride as the derivatizing agent followed by separation on a Chiralpak IC stationary phase. A second method, described in patent literature, employs alternative derivatizing agents, such as p-methoxybenzoyl chloride, with a Chiralpak IA column.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two chiral HPLC methods for the analysis of this compound enantiomeric purity.

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak IA (250 x 4.6 mm, 5 µm)
Derivatizing Agent Benzoyl chloridep-Methoxybenzoyl chloride
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (B46881) (80:8:12:0.4, v/v/v/v)[3][4]n-hexane:ethanol:ethanolamine (B43304) (59.6:40:0.4, v/v/v)
Flow Rate 0.8 mL/min[4]1.0 mL/min
Column Temperature 15 °C[4]25 °C
Detection Wavelength 230 nm[3][4]255 nm
Retention Time (S)-enantiomer ~12.8 min[4]~6.2 min
Retention Time (R)-enantiomer ~19.3 min[4]~8.9 min
Resolution (Rs) > 11.4[3][4]9.09
Analysis Time < 30 min[3]< 15 min

Experimental Protocols

Method 1: Benzoylation with Chiralpak IC Analysis

This method has been validated for the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol.[3][4]

1. Derivatization Procedure:

  • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-(R)-quinuclidinol sample in 5.0 mL of dichloromethane.

  • Sonicate to ensure complete dissolution.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.

  • Shake the flask for 5 minutes.

  • Adjust the volume to 50.0 mL with methanol.

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[4]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[3][4]

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 15 °C[4]

  • Detection: UV at 230 nm[3][4]

Method 2: Alternative Derivatization with Chiralpak IA Analysis

This method provides an alternative approach using a different derivatizing agent and chiral stationary phase.

1. Derivatization Procedure (with p-Methoxybenzoyl chloride):

  • The general principle involves the esterification of 3-quinuclidinol with an aromatic acid chloride (e.g., p-methoxybenzoyl chloride) to form the corresponding ester derivative.

2. HPLC Conditions:

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C

  • Detection: UV at 255 nm

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chiral HPLC analysis of 3-Quinuclidinol enantiomers, incorporating the essential pre-column derivatization step.

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol.

Comparison and Alternatives

Both presented methods demonstrate effective separation of the (R)- and (S)-enantiomers of 3-quinuclidinol following derivatization. Method 1 is well-documented and validated in a peer-reviewed publication, offering high resolution.[3][4] Method 2 provides a faster analysis time. The choice between the methods may depend on laboratory resources, desired analysis speed, and the specific requirements of the analytical task.

Other analytical techniques for chiral separation of quinuclidine (B89598) derivatives include Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[2] However, for quantitative analysis, HPLC is often preferred over GC due to more precise and accurate injection and lower detector noise.[3][4] Non-validated chiral GC and GC-MS methods for monitoring the chiral purity of 3-quinuclidinol enantiomers have been reported in the literature.[3][4]

References

A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (R)-3-quinuclidinol, a key chiral building block for various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of the two primary synthetic strategies: traditional chemical synthesis and modern enzymatic methods. We will delve into the performance of each approach, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research and development needs.

(R)-3-quinuclidinol is a critical intermediate in the synthesis of several drugs, including solifenacin, revatropate, and talsaclidine. The therapeutic efficacy of these drugs is often dependent on the specific stereoisomer, making the enantioselective synthesis of (R)-3-quinuclidinol a crucial step. This comparison will explore the nuances of chemical methods, such as asymmetric hydrogenation and chemical resolution, against the backdrop of enzymatic synthesis, which primarily utilizes 3-quinuclidinone reductases.

At a Glance: Performance Comparison

The choice between chemical and enzymatic synthesis of (R)-3-quinuclidinol hinges on a trade-off between factors like yield, enantiomeric excess (ee), reaction conditions, and scalability. Below is a summary of quantitative data from various reported methods.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Reference
Chemical Synthesis
Asymmetric HydrogenationRuBr₂--INVALID-LINK--3-Quinuclidinone-88-904[1]
Asymmetric HydrogenationRuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916[2][3]
Chemical ResolutionD-(+)-dibenzoyltartaric acidRacemic 3-quinuclidinol20.498-[2]
Enzymatic Synthesis
Whole-Cell BiocatalysisE. coli co-expressing KgQR and mutant GDH3-Quinuclidinone100 (conv.)>99.93[4][5]
Whole-Cell BiocatalysisE. coli co-expressing QNR and LSADH3-Quinuclidinone100 (conv.)>99.948[6]
Whole-Cell BiocatalysisE. coli co-expressing 3-quinuclidinone reductase and glucose dehydrogenase3-Quinuclidinone~100 (conv.)>99.921[7][8]
Purified Enzyme3-quinuclidinone reductase from Kaistia algarum3-Quinuclidinone>99 (conv.)>99.95.5[9]

Experimental Protocols

Chemical Synthesis: Asymmetric Hydrogenation

This protocol is a representative example of asymmetric hydrogenation for the synthesis of (R)-3-quinuclidinol.

Materials:

  • 3-quinuclidinone

  • Isopropanol (B130326)

  • Potassium tert-butoxide

  • Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-Binap]-[(S)-Bn-bimaH])

  • Hydrogen gas (high pressure)

  • Autoclave

  • Gas chromatograph (GC) for monitoring

Procedure:

  • In a glove box, add 1g of 3-quinuclidinone and 3mL of isopropanol to a 10mL reaction flask.

  • Add 9mg of potassium tert-butoxide and the chiral ruthenium catalyst (substrate/catalyst ratio of 10,000).[2]

  • Seal the autoclave and introduce hydrogen gas to a pressure of 30 bar.[2]

  • Stir the reaction at 25°C for 16 hours.[2]

  • Monitor the reaction completion by GC, expecting a conversion of >99% and an ee of >99%.[2]

  • Upon completion, carefully vent the hydrogen gas.

  • The product, (R)-3-quinuclidinol, can be purified by standard procedures such as crystallization.

Enzymatic Synthesis: Whole-Cell Biocatalysis

This protocol outlines a typical whole-cell biocatalytic process for producing (R)-3-quinuclidinol.

Materials:

  • E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Kaistia granuli) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).

  • 3-quinuclidinone hydrochloride

  • Glucose (as a co-substrate for cofactor regeneration)

  • Potassium phosphate (B84403) buffer (e.g., 0.2 M, pH 7.0)

  • Bioreactor or shaker flask

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

  • Add 3-quinuclidinone hydrochloride to the cell suspension to a final concentration of, for example, 242 g/L.[4][5]

  • Add glucose as the co-substrate for NADPH or NADH regeneration.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[4][5]

  • Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using a suitable analytical method like HPLC or GC.

  • The reaction is typically complete within a few hours (e.g., 3 hours), achieving high conversion (>99%) and excellent enantiomeric excess (>99.9%).[4][5]

  • The product can be recovered from the reaction mixture by extraction and subsequent purification steps.

Visualizing the Synthesis Workflows

To better illustrate the distinct processes of chemical and enzymatic synthesis, the following diagrams outline the key steps in each pathway.

chemical_synthesis cluster_chemical Chemical Synthesis Workflow start 3-Quinuclidinone process Asymmetric Hydrogenation (Chiral Ru-Catalyst, H₂, Base) start->process product (R)-3-Quinuclidinol process->product purification Purification (Crystallization) product->purification final_product High Purity (R)-3-Quinuclidinol purification->final_product

Caption: Workflow for the chemical synthesis of (R)-3-quinuclidinol via asymmetric hydrogenation.

enzymatic_synthesis cluster_enzymatic Enzymatic Synthesis Workflow start 3-Quinuclidinone biocatalyst Whole-Cell Biocatalyst (E. coli expressing Reductase & GDH) start->biocatalyst product (R)-3-Quinuclidinol biocatalyst->product cofactor Cofactor Regeneration (Glucose -> Gluconic Acid) cofactor->biocatalyst extraction Product Extraction product->extraction final_product High Purity (R)-3-Quinuclidinol extraction->final_product

Caption: Workflow for the enzymatic synthesis of (R)-3-quinuclidinol using a whole-cell biocatalyst with cofactor regeneration.

In-depth Comparison

Advantages of Chemical Synthesis
  • Well-established and versatile: A wide range of chiral catalysts and reaction conditions have been developed, offering flexibility in process optimization.

  • High catalyst turnover: In some cases, very low catalyst loadings (high substrate-to-catalyst ratios) can be achieved, making the process economically viable on a large scale.[1]

  • Predictable and controllable: Chemical reactions are often more straightforward to model and control in terms of kinetics and thermodynamics compared to complex biological systems.

Disadvantages of Chemical Synthesis
  • Harsh reaction conditions: Many chemical methods require high pressures of hydrogen gas and the use of strong bases, which can pose safety and equipment challenges.[1][2]

  • Heavy metal contamination: The use of ruthenium or other transition metal catalysts necessitates stringent purification steps to remove metal residues from the final product, which is critical for pharmaceutical applications.

  • Lower enantioselectivity in some cases: While high ee values can be achieved, some chemical methods may require further purification steps like recrystallization to reach the desired optical purity.[1]

  • Cost of chiral ligands: The synthesis of complex chiral ligands for the metal catalysts can be expensive and time-consuming.

Advantages of Enzymatic Synthesis
  • Exceptional stereoselectivity: Enzymes are inherently chiral and typically exhibit near-perfect enantioselectivity, often yielding products with >99.9% ee without the need for further chiral purification.[4][5][6][7][8]

  • Mild reaction conditions: Biocatalytic reactions are conducted in aqueous media under ambient temperature and pressure, leading to a safer and more environmentally friendly process.

  • High conversion rates: Whole-cell biocatalysis can achieve complete conversion of the substrate to the product in relatively short reaction times.[4][5]

  • Reduced downstream processing: The high selectivity of enzymes minimizes the formation of byproducts, simplifying product purification.

Disadvantages of Enzymatic Synthesis
  • Enzyme stability and activity: The performance of the biocatalyst can be sensitive to factors like temperature, pH, and substrate/product inhibition.

  • Cofactor dependency: Many reductases require expensive nicotinamide (B372718) cofactors (NADH or NADPH). While cofactor regeneration systems are employed, they add complexity to the process.

  • Process development can be complex: The development of a robust whole-cell biocatalyst, including gene cloning, expression optimization, and fermentation, can be a resource-intensive process.

  • Potential for biological contaminants: When using whole-cell systems, downstream processing must effectively remove cellular debris and other biological molecules.

Conclusion

Both chemical and enzymatic routes offer viable pathways to (R)-3-quinuclidinol, each with a distinct set of advantages and disadvantages.

Chemical synthesis , particularly asymmetric hydrogenation, is a powerful and well-understood technology capable of high throughput. It may be the preferred method when existing infrastructure for high-pressure reactions is available and when the cost of the chiral catalyst can be justified by high turnover numbers.

Enzymatic synthesis , especially using whole-cell biocatalysts, stands out for its exceptional enantioselectivity and mild, environmentally benign reaction conditions. This approach is increasingly attractive for the pharmaceutical industry due to the high purity of the product and the potential for more sustainable manufacturing processes. The initial investment in developing a robust biocatalyst can be offset by the simplified downstream processing and superior product quality.

The ultimate choice of synthetic route will depend on specific project requirements, including scale, desired purity, cost considerations, and environmental impact. For high-value pharmaceutical intermediates like (R)-3-quinuclidinol, the trend is shifting towards enzymatic methods that promise a greener and more efficient future for chiral synthesis.

References

Validating the Structure of (R)-3-Quinuclidinol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive validation of the chemical structure of (R)-3-quinuclidinol through detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy analysis. This guide includes a direct comparison with its synthetic precursor, 3-quinuclidinone, supported by experimental data and protocols.

The precise structural elucidation of chiral molecules like (R)-3-quinuclidinol is paramount in drug discovery and development, where stereochemistry plays a critical role in pharmacological activity. NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the molecular framework and the chemical environment of each atom. This guide presents the characteristic ¹H and ¹³C NMR spectral data for (R)-3-quinuclidinol and contrasts it with 3-quinuclidinone to highlight the key structural differences and confirm the successful conversion of the ketone to the chiral alcohol.

It is important to note that the ¹H and ¹³C NMR spectra of the two enantiomers, (R)-3-quinuclidinol and (S)-3-quinuclidinol, are identical when recorded in a non-chiral solvent such as chloroform-d (B32938) (CDCl₃). The differentiation between enantiomers requires the use of a chiral solvent or a chiral shift reagent. This guide focuses on the confirmation of the overall 3-quinuclidinol (B22445) structure.

Comparative NMR Data Analysis

The structural transformation from the planar carbonyl group in 3-quinuclidinone to the chiral hydroxyl group in (R)-3-quinuclidinol results in significant and predictable changes in the NMR spectra. The following tables summarize the assigned chemical shifts for both compounds, providing a clear basis for structural validation.

Table 1: ¹H NMR Spectral Data Comparison in CDCl₃

Assignment (R)-3-Quinuclidinol Chemical Shift (δ) ppm3-Quinuclidinone Chemical Shift (δ) ppm
H-33.79-
H-2, H-4 (axial)3.093.2 (s, 2H)
H-2, H-4 (equatorial)2.63-
H-5, H-7 (axial)2.892.6-3.0 (m, 4H)
H-5, H-7 (equatorial)2.75-
H-6 (axial)1.951.6-2.0 (m, 4H)
H-6 (equatorial)1.35-
H-81.672.3 (m, 1H)
OH4.5 (br s)-

Table 2: ¹³C NMR Spectral Data Comparison in CDCl₃

Assignment (R)-3-Quinuclidinol Chemical Shift (δ) ppm3-Quinuclidinone Chemical Shift (δ) ppm
C-369.1216.9
C-2, C-447.355.4
C-5, C-747.047.5
C-625.525.0
C-820.239.8

The most notable difference in the ¹³C NMR spectra is the dramatic upfield shift of the C-3 signal from approximately 217 ppm in 3-quinuclidinone (characteristic of a ketone carbonyl carbon) to around 69 ppm in (R)-3-quinuclidinol, which is typical for a carbon atom bonded to a hydroxyl group. In the ¹H NMR spectrum, the appearance of a new signal around 3.79 ppm, corresponding to the proton attached to the hydroxyl-bearing carbon (H-3), and a broad singlet for the hydroxyl proton, are key indicators of the successful reduction of the ketone.

Experimental Protocols

NMR Sample Preparation: A sample of 5-10 mg of the analyte ((R)-3-quinuclidinol or 3-quinuclidinone) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a spectral width of 16 ppm and a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a spectral width of 240 ppm and a relaxation delay of 2 seconds. All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Visualizing the Validation Workflow

The logical flow of validating the structure of (R)-3-quinuclidinol using NMR is depicted in the following diagram.

Validation_Workflow Workflow for Structural Validation of (R)-3-Quinuclidinol cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structure Validation Start 3-Quinuclidinone Product (R)-3-Quinuclidinol Start->Product Reduction Compare Compare Spectra Start->Compare Reference Spectra H1_NMR ¹H NMR Spectroscopy Product->H1_NMR C13_NMR ¹³C NMR Spectroscopy Product->C13_NMR H1_NMR->Compare C13_NMR->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for the structural validation of (R)-3-quinuclidinol.

Chemical Structure and Atom Numbering

For clarity in the assignment of NMR signals, the chemical structure of (R)-3-quinuclidinol with the standard atom numbering is provided below.

Caption: (R)-3-Quinuclidinol structure with atom numbering for NMR.

A Comparative Analysis of Catalysts for the Asymmetric Reduction of 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of Chiral 3-Quinuclidinol (B22445)

The enantioselective reduction of 3-quinuclidinone to optically pure (R)- or (S)-3-quinuclidinol is a critical step in the synthesis of numerous pharmaceuticals. The choice of catalyst for this transformation significantly impacts yield, enantioselectivity, and process efficiency. This guide provides a comparative analysis of two major classes of catalysts employed for this reduction: biocatalysts (enzymes and whole-cell systems) and ruthenium-based metal catalysts. The information presented is supported by experimental data to aid in the selection of the most suitable catalytic system for specific research and development needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the reduction of 3-quinuclidinone, highlighting key metrics such as yield, enantiomeric excess (ee), and reaction conditions.

Biocatalytic Reduction

Biocatalysts, including isolated enzymes and whole-cell systems, offer high enantioselectivity under mild reaction conditions. They are a cornerstone of green chemistry, providing an environmentally benign alternative to traditional chemical methods.

Catalyst (Source)Substrate Conc.Yield (%)ee (%)Temp (°C)Time (h)Co-factor/Co-substrate
Whole-Cell Biocatalysts
E. coli expressing KgQR and mutant GDH242 g/L>99>99.9 (R)303Glucose
Nocardia sp. WY1202-93>99 (R)30--
Rhodococcus erythropolis WY1406-92>99 (S)37--
E. coli expressing ReQR-255 g/L93>99 (S)-14-
Isolated/Immobilized Enzymes
Immobilized QNR from M. luteolum15% (w/v)100>99.9 (R)25482-propanol
KaKR from Kaistia algarum5.0 M>99>99.9 (R)5014Glucose
MLG-Ni@MSN (bifunctional enzyme)70 g/L100>99 (R)306Glucose
Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes with chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones, including 3-quinuclidinone. These systems can operate at high substrate-to-catalyst ratios and often provide excellent stereoselectivity.

Catalyst SystemS/C RatioYield (%)ee (%)Pressure (atm)Temp (°C)Time (h)
RuBr₂--INVALID-LINK--100,000>9988-90 (R)1530-454
RuCl₂[(S)-binap][(R)-iphan] / t-BuOK--97-98 (R)---
(R,R)-C3 / HCO₂NH₄100up to 9995-99Ambient5072

Experimental Protocols

Detailed methodologies for representative catalytic reductions of 3-quinuclidinone are provided below.

Biocatalytic Reduction using a Whole-Cell System

Catalyst: E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., KgQR) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Procedure:

  • Cultivation and Induction: A recombinant E. coli strain harboring the expression plasmids for the reductase and dehydrogenase is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, followed by further cultivation at a lower temperature (e.g., 16-20°C) for 12-18 hours.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 8000 rpm, 4°C, 10 min) and can be used directly as a whole-cell catalyst or lyophilized for storage.

  • Bioreduction Reaction: In a reaction vessel, the whole-cell catalyst is suspended in a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0). 3-quinuclidinone and a co-substrate for cofactor regeneration (e.g., glucose, typically 1.5 equivalents) are added.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 180 rpm).

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or HPLC. Upon completion, the cells are removed by centrifugation. The product, 3-quinuclidinol, is extracted from the supernatant with an organic solvent (e.g., chloroform (B151607) or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst System: A chiral Ruthenium complex, for example, formed in situ from a precursor and a chiral ligand, or a pre-formed complex like RuBr₂--INVALID-LINK--.

Procedure:

  • Catalyst Preparation (if in situ): In a reaction vessel under an inert atmosphere (e.g., argon), the ruthenium precursor and the chiral ligand are dissolved in a degassed solvent.

  • Reaction Setup: To the catalyst solution, 3-quinuclidinone and a hydrogen donor (e.g., a mixture of formic acid and triethylamine, or ammonium (B1175870) formate) are added. The reaction is typically carried out in an organic solvent such as a mixture of isopropanol (B130326) and dichloromethane.

  • Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 50°C) for the required duration.

  • Monitoring and Work-up: The conversion and enantiomeric excess are monitored by HPLC analysis of aliquots from the reaction mixture. After completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the 3-quinuclidinol product.

Visualizing the Catalytic Workflow

The selection and application of a catalyst for 3-quinuclidinone reduction can be visualized as a structured workflow. The following diagram illustrates the key decision and experimental stages.

G cluster_0 Catalyst Selection cluster_1 Experimental Protocol cluster_2 Analysis & Optimization start Define Target Product ((R)- or (S)-3-Quinuclidinol) catalyst_type Choose Catalyst Class start->catalyst_type biocatalyst Biocatalyst catalyst_type->biocatalyst High ee, mild conditions metal_catalyst Metal Catalyst (e.g., Ruthenium) catalyst_type->metal_catalyst High turnover, robustness bio_protocol Whole-Cell/ Enzyme Reaction biocatalyst->bio_protocol metal_protocol Asymmetric Hydrogenation metal_catalyst->metal_protocol analysis Monitor Reaction (TLC, HPLC) bio_protocol->analysis metal_protocol->analysis purification Product Purification (Extraction/Chromatography) analysis->purification characterization Characterize Product (Yield, ee%) purification->characterization optimization Optimize Conditions (Temp, Time, S/C) characterization->optimization end Final Product characterization->end optimization->catalyst_type

Caption: Workflow for Catalyst Selection and Application.

Concluding Remarks

Both biocatalysts and ruthenium-based catalysts have demonstrated high efficacy in the asymmetric reduction of 3-quinuclidinone.

  • Biocatalysts generally operate under milder conditions, often in aqueous media, and can achieve exceptionally high enantiomeric excess (>99.9%)[1]. They are particularly advantageous for producing the (R)-enantiomer, which is a key intermediate for several pharmaceuticals. The use of whole-cell systems can also simplify the process by integrating cofactor regeneration[2].

  • Ruthenium catalysts offer the benefits of high turnover numbers and frequencies, making them suitable for large-scale industrial synthesis[3]. While the enantioselectivity can be slightly lower than that of the best biocatalysts, it is often still very high (up to 99% ee), and the product can be further purified to >99% ee by recrystallization[1][4].

The choice between these catalytic systems will depend on specific project requirements, including the desired enantiomer, scale of production, cost considerations, and downstream processing capabilities. While other noble metal catalysts such as those based on iridium and rhodium are known for asymmetric ketone reductions, their specific application to 3-quinuclidinone is less extensively documented in the reviewed literature.

References

Navigating Chirality: A Comparative Guide to Enantioselective Bioassays for (R)-(-)-3-Quinuclidinol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and activity is paramount. This guide provides a comprehensive comparison of methodologies for assessing the enantioselective activity of (R)-(-)-3-Quinuclidinol, a key chiral intermediate in the synthesis of several pharmaceuticals. We delve into the specifics of enantioselective bioassays, contrasting them with established analytical techniques and providing detailed experimental protocols and supporting data.

This compound is a critical building block for various muscarinic receptor antagonists.[1][2] The stereochemistry at the C3 position of the quinuclidine (B89598) ring is crucial for its pharmacological activity, with enantiomers often exhibiting significantly different binding affinities and functional effects at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] Consequently, robust and accurate methods to assess the activity of the desired (R)-enantiomer are essential for drug discovery and quality control.

Enantioselective Bioassay: Unveiling Functional Differences

An enantioselective bioassay directly measures the differential biological activity of enantiomers. For this compound, this typically involves a competitive radioligand binding assay using cell membranes expressing specific muscarinic receptor subtypes. This approach provides a functional measure of how each enantiomer interacts with its biological target.

Alternative Methods: A Focus on Separation and Quantification

While bioassays reveal functional activity, analytical techniques provide precise quantification of the enantiomeric composition of a sample. These methods are indispensable for quality control and for correlating enantiomeric excess (e.e.) with observed biological activity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying the enantiomers of 3-Quinuclidinol (B22445).[5][6] It often involves pre-column derivatization to introduce a chromophore, allowing for UV detection, and the use of a chiral stationary phase (CSP) to achieve separation.[5]

  • Gas Chromatography (GC): Chiral GC methods have also been reported for the analysis of 3-quinuclidinol enantiomers.

  • Capillary Electrophoresis (CE): Chiral CE offers an alternative with high resolution and low sample consumption.

Comparative Performance of Analytical Methods

The choice of analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes key performance parameters for chiral HPLC analysis of 3-Quinuclidinol derivatives.

ParameterChiral HPLC with Pre-column DerivatizationReference
Column Chiralpak IC[5]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v)[5]
Detection UV at 230 nm[5]
Resolution (Rs) > 11.4[5]
Limit of Quantification (LOQ) 1.5 µg/mL for the (S)-enantiomer[5]
Analysis Time < 30 min[5]

Experimental Protocols

Enantioselective Muscarinic Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding to muscarinic receptors.[7][8][9]

Objective: To determine the binding affinity (K_i) of this compound and (S)-(+)-3-Quinuclidinol for a specific muscarinic receptor subtype (e.g., M2 or M3).

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • This compound and (S)-(+)-3-Quinuclidinol standards.

  • Atropine (B194438) (for determination of non-specific binding).

  • Binding buffer (e.g., 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4).[9]

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the transfected cells.[8][9]

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of the radioligand (e.g., 0.5 nM [³H]-NMS).[9]

    • Increasing concentrations of the competing ligand (this compound or (S)-(+)-3-Quinuclidinol).

    • For non-specific binding, add a high concentration of atropine (e.g., 1 µM).[8]

    • Cell membrane homogenate (e.g., 10-20 µg of membrane protein per well).[9]

  • Incubation: Incubate the plate at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[9]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

Chiral HPLC Method for Enantiomeric Excess Determination

This protocol is based on the method described by Kurhade et al. (2016).[5]

Objective: To separate and quantify the (R) and (S) enantiomers of 3-Quinuclidinol.

Materials:

  • 3-Quinuclidinol sample.

  • (R)- and (S)-3-Quinuclidinol reference standards.

  • Dichloromethane, benzoyl chloride, triethylamine (B128534), methanol (B129727) (for derivatization).

  • HPLC grade n-hexane, ethanol, 2-propanol, diethylamine.

  • Chiral HPLC column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

Procedure:

  • Pre-column Derivatization:

    • Dissolve a known amount of the 3-Quinuclidinol sample in dichloromethane.

    • Add benzoyl chloride and triethylamine and shake for 5 minutes.[5]

    • Dilute the reaction mixture with methanol to the final concentration.

  • HPLC Analysis:

    • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm.[5]

    • Inject the derivatized sample and standards onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.

    • Calculate the area of each peak.

    • Determine the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the muscarinic receptor signaling pathway and the workflows for the described experimental procedures.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M2/M3) ACh->mAChR Agonist Binding R_3Q (R)-3-Quinuclidinol (Antagonist) R_3Q->mAChR Competitive Antagonism G_Protein G-protein (Gq/Gi) mAChR->G_Protein Activation PLC Phospholipase C G_Protein->PLC Stimulates (Gq) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cell_Response Cellular Response cAMP->Cell_Response Ca_release->Cell_Response experimental_workflow cluster_bioassay Enantioselective Bioassay Workflow cluster_hplc Chiral HPLC Workflow B1 Prepare Cell Membranes with Muscarinic Receptors B2 Incubate Membranes with Radioligand & 3-Quinuclidinol Enantiomers B1->B2 B3 Separate Bound & Unbound Radioligand (Filtration) B2->B3 B4 Quantify Bound Radioactivity (Scintillation Counting) B3->B4 B5 Determine Ki values B4->B5 H1 Derivatize 3-Quinuclidinol Sample H2 Inject Derivatized Sample onto Chiral HPLC Column H1->H2 H3 Separate Enantiomers H2->H3 H4 Detect and Quantify Enantiomer Peaks (UV) H3->H4 H5 Calculate Enantiomeric Excess (e.e.) H4->H5

References

A Comparative Guide to GC-MS Analysis for Determining 3-Quinuclidinol Concentration in Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-quinuclidinol (B22445), a critical precursor and degradation product of various active pharmaceutical ingredients (APIs), is paramount for ensuring drug quality and stability. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC), the primary alternative, for the determination of 3-quinuclidinol concentration in drug substances. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical technique for specific research needs.

Method Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for 3-quinuclidinol analysis hinges on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay. Due to its polar nature, 3-quinuclidinol presents challenges for direct GC-MS analysis, often necessitating derivatization to improve its chromatographic behavior. In contrast, HPLC can analyze 3-quinuclidinol directly, though it may require specific columns and mobile phases for optimal separation, especially for chiral analysis.

The following table summarizes the key performance parameters of GC-MS (with derivatization) and HPLC for the quantification of 3-quinuclidinol, based on available literature.

ParameterGC-MS (with Derivatization)HPLC
Principle Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Typically required to improve volatility and peak shape. Common agents include acylating agents (e.g., acetic anhydride (B1165640), benzoyl chloride), silylating agents (e.g., BSTFA), and chloroformates (e.g., Troc-Cl).Generally not required for achiral analysis, but pre-column derivatization can be used for chiral separations to introduce a chromophore for UV detection.
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often in the ng/mL to µg/mL range, depending on the derivatization agent and matrix.Good sensitivity, with LOD and LOQ values also in the ng/mL to µg/mL range.
Linearity Good linearity with R² values typically >0.99.Excellent linearity with R² values often ≥0.998.
Accuracy High accuracy, with recoveries generally in the range of 95-105%.High accuracy, with reported recoveries around 95%.
Precision Good precision, with Relative Standard Deviation (RSD) values for intra- and inter-day precision typically below 15%.Excellent precision, with RSD values for repeatability and intermediate precision often below 2%.
Analysis Time Can be relatively fast, with run times often under 30 minutes.Analysis times can be short, often less than 30 minutes.
Specificity Highly specific due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information.Specificity depends on the detector used. UV detection is common but less specific than mass spectrometry.
Application Well-suited for identifying and quantifying volatile and semi-volatile impurities and degradation products.Versatile for a wide range of compounds, including non-volatile and thermally labile analytes. Particularly advantageous for chiral separations.

Experimental Protocols

GC-MS Method with Derivatization

This protocol is a representative example of a GC-MS method for the analysis of 3-quinuclidinol following derivatization.

1. Sample Preparation and Derivatization:

  • Accurately weigh the drug substance containing 3-quinuclidinol and dissolve it in a suitable solvent (e.g., dichloromethane).

  • To an aliquot of the sample solution, add a derivatizing agent (e.g., acetic anhydride or 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl)) and a catalyst (e.g., pyridine (B92270) or triethylamine).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling, the reaction mixture may be quenched (e.g., with water) and the derivative extracted into an organic solvent. The organic layer is then dried and used for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped at 8°C/min to 300°C, and held for 3 minutes.

  • Mass Spectrometer: Agilent 5975 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 29-600.

HPLC Method

This protocol provides a general framework for the HPLC analysis of 3-quinuclidinol.

1. Sample Preparation:

  • Accurately weigh the drug substance and dissolve it in the mobile phase or a suitable diluent.

  • Filter the sample solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: For chiral separation, a Chiralpak IC column is effective. For achiral analysis, a C18 column can be used.

  • Mobile Phase: For chiral separation on a Chiralpak IC column, an isocratic mobile phase consisting of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 80:8:12:0.4, v/v/v/v) can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at 230 nm (if derivatized to contain a chromophore) or Mass Spectrometry.

  • Injection Volume: 10 µL.

Visualizing the GC-MS Workflow

The following diagram illustrates the typical experimental workflow for the GC-MS analysis of 3-quinuclidinol, including the crucial derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Drug Substance Containing 3-Quinuclidinol dissolve Dissolution in Appropriate Solvent start->dissolve derivatize Derivatization (e.g., Acylation) dissolve->derivatize extract Extraction of Derivative derivatize->extract inject Injection into GC-MS extract->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect process Data Acquisition & Processing detect->process quantify Quantification of 3-Quinuclidinol process->quantify

GC-MS workflow for 3-quinuclidinol analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the determination of 3-quinuclidinol in drug substances. GC-MS, particularly when coupled with an appropriate derivatization strategy, offers high sensitivity and specificity. The mass spectral data provides unequivocal identification of the analyte. However, the need for derivatization adds an extra step to the sample preparation process.

HPLC is a versatile alternative that can often analyze 3-quinuclidinol directly, simplifying sample preparation. It is particularly well-suited for the analysis of thermally labile compounds and for chiral separations. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the need for chiral separation, the complexity of the sample matrix, and the available instrumentation. For routine quality control where high throughput is desired, an optimized HPLC method might be preferable. For investigational studies requiring definitive identification of impurities or degradants, the specificity of GC-MS is a significant advantage.

A Comparative Guide to Reductases for Enantioselective (R)-3-Quinuclidinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure (R)-3-quinuclidinol is a critical step in the production of various pharmaceuticals. Biocatalytic reduction of 3-quinuclidinone using ketoreductases offers a highly selective and environmentally benign alternative to traditional chemical methods. This guide provides an objective comparison of several prominent reductases employed for this transformation, supported by experimental data to aid in the selection of the most suitable biocatalyst for specific research and development needs.

Performance Comparison of Reductases

The following table summarizes the key performance indicators of different reductases for the synthesis of (R)-3-quinuclidinol. These enzymes originate from various microbial sources and exhibit distinct catalytic properties and operational stabilities.

Enzyme (Source Organism)Specific Activity (U/mg)K_m_ (3-quinuclidinone) (mM)k_cat_/K_m_ (s⁻¹·mM⁻¹)Optimal pHOptimal Temp. (°C)Substrate LoadingConversion (%)Enantiomeric Excess (ee %)Space-Time Yield (g/L/d)Cofactor (Regeneration System)
KaKR (Kaistia algarum)38.4[1]0.80[1]82.8[1]7.0[1]50-55[1]up to 5.0 M[1]>99.9[1]>99.9[1]1027[1]NADH (GDH/glucose)[1]
ArQR (Agrobacterium radiobacter)19.7[1]0.91Not explicitly found~7.0~30>200 g/L[2]>99>99916[2]NADH (GDH/glucose)
QNR (Microbacterium luteolum)1.39[1]Not explicitly foundNot explicitly found7.025-3015% (w/v)100>99.9Not explicitly foundNADH (LSADH/2-propanol)
bacC (Microbacterium luteolum)Not explicitly foundNot explicitly foundNot explicitly found7.025-3015% (w/v)~100>99.9Not explicitly foundNADH (LSADH/2-propanol)
RrQR (Rhodotorula rubra)Not explicitly found145[3]Not explicitly found7.030618 mM98.6[3]>99.9[3]Not explicitly foundNADPH (GDH/glucose)[3]

Note: The data presented is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for the biocatalytic synthesis of (R)-3-quinuclidinol using the compared reductases are outlined below.

General Enzyme Assay Protocol

The activity of 3-quinuclidinone reductases can be determined spectrophotometrically by monitoring the decrease in absorbance of the cofactor (NADH or NADPH) at 340 nm.

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

    • 3-quinuclidinone (10 mM)

    • NADH or NADPH (0.2 mM)

    • Enzyme solution (appropriately diluted)

  • Procedure:

    • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30 °C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm for 3-5 minutes.

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH or NADPH per minute under the specified conditions.

Protocol for Whole-Cell Bioreduction using KaKR from Kaistia algarum

This protocol is adapted for a whole-cell biocatalyst system co-expressing the ketoreductase (KaKR) and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Reaction Components:

    • Recombinant E. coli cells harboring plasmids for KaKR and GDH expression.

    • Substrate: 3-quinuclidinone hydrochloride

    • Cofactor regeneration substrate: D-glucose

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

    • Cofactor: NAD⁺ (catalytic amount, e.g., 0.1 mM)

  • Procedure:

    • Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

    • To a reaction vessel, add the cell suspension, 3-quinuclidinone hydrochloride, D-glucose (e.g., 1.2 equivalents to the substrate), and NAD⁺.

    • Incubate the reaction mixture at 30 °C with agitation (e.g., 200 rpm).

    • Monitor the reaction progress by analyzing samples periodically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 3-quinuclidinone and the enantiomeric excess of (R)-3-quinuclidinol.

    • Upon completion, the product can be extracted from the reaction mixture after cell removal by centrifugation.

Protocol for Bioreduction using QNR/bacC from Microbacterium luteolum with LSADH Cofactor Regeneration

This protocol utilizes a whole-cell system with co-expression of the reductase (QNR or bacC) and Leifsonia sp. alcohol dehydrogenase (LSADH) for NADH regeneration using 2-propanol as a co-substrate.

  • Reaction Components:

    • Recombinant E. coli cells co-expressing QNR or bacC and LSADH.

    • Substrate: 3-quinuclidinone

    • Cofactor regeneration co-substrate: 2-propanol

    • Buffer: Potassium phosphate buffer (200 mM, pH 7.0)

    • Cofactor: NAD⁺ (catalytic amount, e.g., 1 mM)

  • Procedure:

    • Suspend the recombinant E. coli cells in the potassium phosphate buffer.

    • In a reaction vessel, combine the cell suspension, 3-quinuclidinone, 2-propanol, and NAD⁺.

    • Incubate the reaction at 25 °C with shaking.

    • Monitor the reaction for the conversion of the substrate and the formation of the chiral alcohol product.

    • Product isolation can be performed after the removal of the biocatalyst.

Visualizing the Process

To better illustrate the biocatalytic process and experimental design, the following diagrams are provided.

Biocatalytic_Reduction_Pathway cluster_main Reductase Catalyzed Reduction cluster_cofactor Cofactor Regeneration Cycle 3-Quinuclidinone 3-Quinuclidinone Reductase Reductase 3-Quinuclidinone->Reductase (R)-3-Quinuclidinol (R)-3-Quinuclidinol Reductase->(R)-3-Quinuclidinol NAD+ NAD+ Reductase->NAD+ requires NADH NADH NADH->Reductase NADH->NAD+ oxidized Cofactor_Regen_Enzyme GDH or LSADH NAD+->Cofactor_Regen_Enzyme Cofactor_Regen_Enzyme->NADH By-product Gluconic acid or Acetone Cofactor_Regen_Enzyme->By-product Co-substrate Glucose or 2-Propanol Co-substrate->Cofactor_Regen_Enzyme

Caption: Biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Downstream Processing & Analysis Gene_Cloning Gene Cloning & Expression (Reductase & Cofactor Regen. Enzyme) Cell_Culture Cell Culture & Harvest Gene_Cloning->Cell_Culture Biocatalyst_Prep Biocatalyst Preparation (Whole Cells or Lysate) Cell_Culture->Biocatalyst_Prep Reaction_Setup Reaction Setup (Substrate, Buffer, Cofactor) Biocatalyst_Prep->Reaction_Setup Incubation Incubation (Temperature & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Termination Reaction Termination Monitoring->Termination Extraction Product Extraction Termination->Extraction Analysis Purity & Enantiomeric Excess Analysis (GC/HPLC) Extraction->Analysis

Caption: General experimental workflow for (R)-3-quinuclidinol synthesis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for (R)-3-Quinuclidinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of (R)-3-quinuclidinol, a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), is of paramount importance. The stereospecificity of its biological activity necessitates robust analytical methods to ensure enantiomeric purity and overall quality. This guide provides an objective comparison of common analytical techniques for (R)-3-quinuclidinol quantification, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.

Cross-validation using orthogonal methods—techniques based on different chemical or physical principles—is crucial for confirming the accuracy and reliability of analytical results.[1] This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), which are frequently employed for the analysis of chiral compounds like (R)-3-quinuclidinol.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on factors such as the sample matrix, required sensitivity, available equipment, and the specific goals of the analysis (e.g., routine quality control vs. trace impurity analysis).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted and reliable technique for chiral separations, often considered more straightforward for quantitative analysis than GC due to precise sample injection volumes.[2] For (R)-3-quinuclidinol, which lacks a strong chromophore, pre-column derivatization is typically required to enable UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds.[1] However, the direct analysis of 3-quinuclidinol (B22445) by GC is challenging due to its high polarity and low volatility, often resulting in broad, difficult-to-quantify peaks.[3][4] Therefore, derivatization is essential to convert it into a more volatile and chromatographically amenable compound.[4][5]

Capillary Electrophoresis (CE)

CE offers high separation efficiency, rapid analysis times, and requires minimal sample volumes.[1] Enantiomeric separation is achieved by adding a chiral selector to the running buffer, which interacts differently with the (R) and (S) enantiomers, leading to different migration times.[1] Coupling CE with mass spectrometry (CE-MS) enhances identification capabilities.[6]

Quantitative Performance Data

The following tables summarize the quantitative performance of various validated methods for the analysis of 3-quinuclidinol enantiomers.

Table 1: HPLC Method Performance

Parameter Reported Value Source
Technique Chiral HPLC with pre-column derivatization [2]
Limit of Detection (LOD) 0.5 µg/mL [2]
Limit of Quantification (LOQ) 1.5 µg/mL [2][7]
Linearity Range 1.5 - 7.5 µg/mL [2]
Accuracy (Recovery) 98.6% - 101.4% [2]

| Precision (%RSD) | Repeatability: < 2.0%; Intermediate Precision: < 2.5% |[2] |

Table 2: GC Method Performance

Parameter Reported Value Source
Technique Gas Chromatography with Flame Ionization Detector (FID) [8]
Limit of Detection (LOD) Predicted via S/N ratio [8]
Limit of Quantification (LOQ) Predicted via S/N ratio [8]
Linearity Range LOQ - 120% of LOQ [8]
Accuracy (Recovery) 98% - 104% (Average: 100.2%) [8]

| Precision (%RSD) | Not explicitly stated, but method deemed precise |[8] |

Table 3: CE-MS Method Performance

Parameter Reported Value Source
Technique Capillary Electrophoresis-Mass Spectrometry (CE-MS) [6]
Limit of Detection (LOD) 0.1 ppm (µg/mL) for 3-quinuclidinol [6]
Limit of Quantification (LOQ) Not Reported
Linearity Range Not Reported
Accuracy (Recovery) Not Reported

| Precision (%RSD) | Not Reported | |

Experimental Protocols

Detailed methodologies are critical for reproducing and validating analytical methods.

Chiral HPLC with Pre-column Derivatization and UV Detection

This method is suitable for quantifying the (S)-enantiomer in (R)-3-quinuclidinol samples.

  • Derivatization:

    • Dissolve approximately 250 mg of the (R)-3-quinuclidinol sample in 5.0 mL of dichloromethane.

    • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (B128534) and shake the flask for 5 minutes.[2]

    • Dilute the mixture to 50.0 mL with methanol (B129727).

    • Further dilute 5.0 mL of this solution to 50.0 mL with methanol for analysis.[2]

  • Chromatographic Conditions:

    • Column: Chiralpak IC (Cellulose based)[7]

    • Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v/v/v).[3]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm.[3][9]

    • Analysis Time: < 30 minutes.[3]

Gas Chromatography with Derivatization

This protocol enhances the detectability of 3-quinuclidinol for GC-MS analysis.

  • Derivatization (Trichloroethoxycarbonylation):

    • Prepare a solution of 3-quinuclidinol in a solvent like acetone, acetonitrile, or dichloromethane.

    • Add triethylamine (5 µL) and 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl, 5 µL).[4]

    • Stir the reaction vigorously at ambient temperature for at least 30 minutes.[4]

  • GC-MS Conditions:

    • Column: Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).[4]

    • Carrier Gas: Ultra-high purity helium at a flow rate of 0.8 mL/min.[4]

    • Injector Temperature: 250 °C.[4]

    • Oven Program: Start at 40 °C (hold for 3 min), then ramp at 8 °C/min to a final temperature.[4]

    • MS Detector: Electron Ionization (EI) source.[5]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This method is effective for the monitoring of 3-quinuclidinol and its derivatives.

  • Electrophoretic Conditions:

    • Running Electrolyte: 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[6]

    • Capillary: Uncoated fused silica.[10]

    • Voltage: Application of reverse polarity at -30 kV (example from a related compound).[10]

  • Mass Spectrometry Conditions:

    • Sheath Liquid: 0.5% (v/v) solution of acetic acid in methanol.[6]

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: The quasi-molecular ion [M+H]+ of 3-quinuclidinol is monitored.[6]

Cross-Validation Workflow

Cross-validation ensures that an analytical method is robust, reliable, and fit for its intended purpose. It involves comparing the results from a primary method with those from an orthogonal method.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Evaluation & Implementation A Method A Development (e.g., Chiral HPLC) B Method A Validation (ICH Guidelines: Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness) A->B E Analyze Identical Samples with Validated Methods A & B B->E C Method B Development (Orthogonal, e.g., GC-MS) D Method B Validation (ICH Guidelines: Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness) C->D D->E F Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) E->F G Results Concordant? F->G H Investigate Discrepancies (Root Cause Analysis) G->H No I Define Primary Method for Routine Use G->I Yes H->A H->C J Document Cross-Validation Report I->J

References

Stereospecificity of (R)-(-)-3-Quinuclidinol with Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereospecific interaction of (R)-(-)-3-quinuclidinol with acetylcholinesterase (AChE), a critical enzyme in the regulation of cholinergic neurotransmission. By examining experimental data on the binding and inhibition of AChE by the enantiomers of 3-quinuclidinol (B22445), this document aims to furnish researchers and drug development professionals with a clear understanding of the nuanced stereoselectivity of this interaction.

Executive Summary

Acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, exhibits a notable degree of stereospecificity in its interactions with chiral ligands. While the active site of AChE demonstrates a preference for the (R)-enantiomer of certain 3-quinuclidinyl derivatives when they act as substrates, the inhibitory potency of the enantiomers of 3-quinuclidinol itself does not show a significant difference. This guide delves into the available experimental evidence, presents relevant biochemical data, and provides detailed protocols for assessing the interaction between 3-quinuclidinol enantiomers and acetylcholinesterase.

Comparison of this compound and (S)-(+)-3-Quinuclidinol

The interaction of the enantiomers of 3-quinuclidinol with acetylcholinesterase is multifaceted. While one might expect a significant difference in the inhibitory activity between the (R) and (S) forms due to the chiral nature of the enzyme's active site, studies indicate a more complex relationship.

A key study on the stereoselectivity of human acetylcholinesterase with derivatives of quinuclidin-3-ol found that while the enzyme shows a preference for the (R)-enantiomer in the hydrolysis of quinuclidin-3-yl acetate (B1210297), the reversible inhibition of acetylcholinesterase by the (R)- and (S)-enantiomers of quinuclidin-3-ol did not exhibit a pronounced enantiomeric preference in terms of their dissociation constants.[1][2] This suggests that while the stereochemistry at the 3-position of the quinuclidine (B89598) ring is crucial for substrate recognition and turnover in acetate derivatives, it plays a less decisive role in the direct reversible inhibition of the enzyme by the alcohol.

The enzyme's active site is indeed stereospecific towards this compound when it acts as an inhibitor.[3] However, the (S)-enantiomer also demonstrates an affinity for the enzyme.[3] This lack of significant difference in inhibitory potency is a critical consideration for drug design and development, suggesting that both enantiomers may contribute to the overall pharmacological effect if a racemic mixture is used.

Quantitative Data
Compound/AlternativeIC50KiNotes
This compound Data not availableData not availableStudies suggest inhibitory activity without strong enantiomeric preference over the (S)-enantiomer.
(S)-(+)-3-Quinuclidinol Data not availableData not availableExhibits affinity for acetylcholinesterase.
Tacrine--A reference acetylcholinesterase inhibitor.
Donepezil--A common drug for Alzheimer's disease that inhibits AChE.
Galantamine--Another acetylcholinesterase inhibitor used in clinical practice.

Note: The absence of specific IC50 and Ki values for the individual enantiomers of 3-quinuclidinol in this table reflects the current state of publicly available data. Researchers are encouraged to perform direct comparative assays to determine these values.

Experimental Protocols

To facilitate further research and validation, this section provides a detailed methodology for a standard acetylcholinesterase inhibition assay.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric method is widely used to measure acetylcholinesterase activity and the potency of its inhibitors.

Principle:

The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • This compound and (S)-(+)-3-quinuclidinol

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of (R)- and (S)-3-quinuclidinol in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • A solution of the test inhibitor ((R)- or (S)-3-quinuclidinol) at various concentrations. For the control (uninhibited) wells, add the solvent used for the inhibitors.

      • DTNB solution.

      • AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known (e.g., competitive, non-competitive).

Visualizations

Signaling Pathway at the Cholinergic Synapse

The following diagram illustrates the key components and processes at a cholinergic synapse, highlighting the role of acetylcholinesterase.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Ca²⁺ influx triggers vesicle fusion Action_Potential Action Potential Action_Potential->Ca_channel Depolarizes membrane AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate cluster_pre cluster_pre Choline->cluster_pre Reuptake Postsynaptic_Response Postsynaptic Response AChR->Postsynaptic_Response Initiates

Caption: Cholinergic synapse signaling pathway.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory effect of a compound on acetylcholinesterase activity.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare AChE Solution mix_components Mix AChE, Inhibitor, and DTNB in Microplate prep_enzyme->mix_components prep_inhibitor Prepare Inhibitor Solutions ((R)- & (S)-3-quinuclidinol) prep_inhibitor->mix_components prep_substrate Prepare Substrate (ATCI) Solution add_substrate Add Substrate (ATCI) to initiate reaction prep_substrate->add_substrate prep_reagent Prepare DTNB Solution prep_reagent->mix_components pre_incubate Pre-incubate mix_components->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm over time add_substrate->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 determine_ki Calculate Ki Value (optional) determine_ic50->determine_ki

Caption: AChE inhibition assay workflow.

Logical Relationship of Stereospecificity

The following diagram illustrates the logical relationship between the stereochemistry of 3-quinuclidinol derivatives and their interaction with acetylcholinesterase.

Stereospecificity_Logic cluster_substrate As Substrates (e.g., Acetates) cluster_inhibitor As Reversible Inhibitors (Alcohols) compound 3-Quinuclidinol Derivatives enantiomers Enantiomers ((R) and (S)) compound->enantiomers interaction Interaction with Acetylcholinesterase enantiomers->interaction cluster_substrate cluster_substrate interaction->cluster_substrate cluster_inhibitor cluster_inhibitor interaction->cluster_inhibitor substrate_specificity Stereospecific Hydrolysis (R-enantiomer preferred) inhibitor_specificity No Significant Enantiomeric Preference in Inhibition cluster_substrate->substrate_specificity cluster_inhibitor->inhibitor_specificity

Caption: Stereospecificity logic diagram.

References

Benchmarking new synthetic routes for (R)-3-quinuclidinol against known methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-quinuclidinol is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, including agents for Alzheimer's disease and overactive bladder. The stereoselective synthesis of this molecule is therefore of critical importance. This guide provides a comprehensive comparison of established and novel synthetic routes to (R)-3-quinuclidinol, offering a clear overview of their respective performances based on experimental data.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for (R)-3-quinuclidinol is a trade-off between factors such as yield, enantiomeric excess, cost, scalability, and environmental impact. Below is a summary of quantitative data for key established and emerging methods.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Temperature (°C)Pressure (atm)Key Features
Established Methods
Chemical ResolutionD-(+)-Dibenzoyltartaric acidRacemic 3-quinuclidinol (B22445)~20.498---Classical method, but suffers from low theoretical yield (max 50%) and requires resolving agent.[1]
Asymmetric HydrogenationRuBr₂--INVALID-LINK--3-QuinuclidinoneHigh88-90 (>99 after recryst.)430-4515High efficiency and scalability, but requires heavy metal catalyst and high pressure.[2]
RuCl₂[(S)-binap][(R)-iphan]/t-C₄H₉OK3-QuinuclidinoneHigh97-98---Excellent enantioselectivity.[3]
Biocatalytic ReductionRhodotorula rubra 3-quinuclidinone reductase3-Quinuclidinone~98>99.921--High enantioselectivity and mild reaction conditions, requires cofactor regeneration.[4][5]
Microbacterium luteolum QNR and bacC3-Quinuclidinone100>99.92425-High conversion and enantioselectivity, utilizes a coenzyme regeneration system.[6][7]
New Synthetic Routes
Chemoenzymatic SynthesisAspergillus melleus proteaseRacemic 3-quinuclidinol esters429624--Enzymatic resolution of an ester derivative, offering an alternative to classical resolution.
Biocatalytic ReductionKaistia algarum KR8 reductase3-QuinuclidinoneHigh>99230-Novel robust enzyme with high specific activity.[8]
Nocardia sp. WY1202 (whole cells)3-Quinuclidinone93>994830-Whole-cell biocatalysis simplifies the process by avoiding enzyme purification.[9]
Biocatalytic Hydrogenation in FlowImmobilized Hydrogenase and Agrobacterium tumefaciens QR3-Quinuclidinone>99>99<1 (residence time)352Continuous process with mild conditions, offering potential for improved scalability and safety.[10][11]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.

Chemical Resolution of Racemic 3-Quinuclidinol

This classical approach involves the separation of enantiomers from a racemic mixture of 3-quinuclidinol using a chiral resolving agent.

Procedure: Racemic 3-quinuclidinol is dissolved in a mixed solvent system, typically containing an alcohol and a ketone (e.g., propanol (B110389) and acetone (B3395972) in a 3:1 ratio). D-(+)-dibenzoyltartaric acid is then added as the resolving agent. The mixture is stirred, allowing for the diastereomeric salt of the (R)-enantiomer to preferentially crystallize. The solid is collected by filtration and recrystallized to improve purity. The resolved salt is then treated with a base, such as sodium hydroxide, to liberate the free (R)-3-quinuclidinol.[1]

Asymmetric Hydrogenation of 3-Quinuclidinone

This method employs a chiral ruthenium catalyst to achieve the enantioselective reduction of the prochiral ketone, 3-quinuclidinone.

Procedure: In a pressure reactor, 3-quinuclidinone is dissolved in a suitable solvent, such as ethanol. A chiral ruthenium catalyst, for example, RuBr₂--INVALID-LINK--, is added along with a base. The reactor is then pressurized with hydrogen (e.g., 15 atm) and heated to the desired temperature (e.g., 30-45°C). The reaction is monitored until completion. After depressurization, the product can be isolated and purified, with recrystallization often employed to enhance the enantiomeric excess to >99%.[2]

Biocatalytic Reduction using Whole Cells

This approach utilizes microorganisms that express reductases capable of stereoselectively reducing 3-quinuclidinone.

Procedure: Resting cells of a selected microorganism, such as Nocardia sp. WY1202, are suspended in a phosphate (B84403) buffer (pH 8.0). 3-quinuclidinone hydrochloride and a co-substrate for cofactor regeneration (e.g., glucose) are added to the suspension. The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 48 hours). After the reaction, the cells are removed by centrifugation. The supernatant is then basified (e.g., with K₂CO₃ to pH 12) and the product is extracted with an organic solvent (e.g., CH₂Cl₂). The solvent is removed under vacuum to yield the crude product, which can be further purified.[9]

Biocatalytic Hydrogenation in a Continuous Flow Reactor

This modern approach combines the advantages of biocatalysis and flow chemistry for a continuous and efficient synthesis.

Experimental Setup: A continuous flow reactor system is assembled, typically consisting of syringe pumps for reagent delivery, a packed-bed or slurry reactor containing the immobilized biocatalyst, a back-pressure regulator, and a collection vessel. For this specific synthesis, a heterogeneous biocatalyst comprising an immobilized hydrogenase and a 3-quinuclidinone reductase from Agrobacterium tumefaciens is used.

Procedure: A solution of 3-quinuclidinone hydrochloride and a cofactor (e.g., NAD⁺) in a buffer (e.g., Tris-HCl, pH 8.0) is prepared. This solution is continuously pumped through the reactor containing the biocatalyst slurry. The reactor is maintained at a specific temperature (e.g., 35°C) and pressurized with hydrogen (e.g., 2 bar). The product stream is collected at the outlet of the system. The short residence time in the reactor allows for high throughput.[10][11]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the described synthetic routes for (R)-3-quinuclidinol.

G Workflow for Chemical Resolution cluster_0 Racemic Mixture Preparation cluster_1 Resolution cluster_2 Liberation of (R)-enantiomer racemic Racemic 3-quinuclidinol dissolve Dissolve in Propanol/Acetone racemic->dissolve add_resolving Add D-(+)-Dibenzoyltartaric Acid dissolve->add_resolving crystallize Crystallize Diastereomeric Salt add_resolving->crystallize filter Filter crystallize->filter hydrolyze Hydrolyze with NaOH filter->hydrolyze product (R)-3-quinuclidinol hydrolyze->product

Caption: Workflow for the chemical resolution of racemic 3-quinuclidinol.

G Workflow for Asymmetric Hydrogenation cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification substrate 3-Quinuclidinone mix Mix Reagents substrate->mix catalyst Ru-Chiral Catalyst catalyst->mix solvent Ethanol solvent->mix base Base base->mix pressurize Pressurize with H₂ mix->pressurize heat Heat pressurize->heat depressurize Depressurize heat->depressurize isolate Isolate Product depressurize->isolate recrystallize Recrystallize isolate->recrystallize product (R)-3-quinuclidinol recrystallize->product

Caption: Workflow for the asymmetric hydrogenation of 3-quinuclidinone.

G Workflow for Biocatalytic Reduction with Whole Cells cluster_0 Bioreaction cluster_1 Incubation cluster_2 Product Isolation cells Whole Cells (e.g., Nocardia sp.) mix Mix Components cells->mix substrate 3-Quinuclidinone substrate->mix cosubstrate Glucose cosubstrate->mix buffer Phosphate Buffer buffer->mix incubate Incubate with Shaking mix->incubate centrifuge Centrifuge to Remove Cells incubate->centrifuge basify Basify Supernatant centrifuge->basify extract Extract with Organic Solvent basify->extract evaporate Evaporate Solvent extract->evaporate product (R)-3-quinuclidinol evaporate->product

Caption: Workflow for whole-cell biocatalytic reduction of 3-quinuclidinone.

G Workflow for Biocatalytic Hydrogenation in Flow cluster_0 Reagent Preparation cluster_1 Flow Reaction cluster_2 Product Collection substrate_sol Solution of 3-Quinuclidinone and NAD⁺ in Buffer pump Pump Solution substrate_sol->pump reactor Flow Reactor with Immobilized Biocatalyst pump->reactor collect Collect Product Stream reactor->collect h2_supply H₂ Supply h2_supply->reactor product (R)-3-quinuclidinol collect->product

Caption: Workflow for continuous flow biocatalytic hydrogenation.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the proper disposal of (R)-(-)-3-Quinuclidinol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling and disposal. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Adherence to safety protocols is critical.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, personnel must wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles with side protection and a face shield.[3]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing.[1][4]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[5] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.

Hazard Summary Table: The following table summarizes the key hazard classifications and corresponding precautionary statements for this compound.

Hazard ClassGHS CodePrecautionary Statements (Selected)Citations
Acute Toxicity, OralH302P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1]
Skin Corrosion/IrritationH314P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][6]
Serious Eye DamageH314P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
Respiratory IrritationH335P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Step-by-Step Disposal and Waste Management Plan

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[3] It should not be disposed of down the drain or in regular trash.[2][3]

  • Identify Waste Streams: Three primary waste streams should be considered:

    • Unused/Expired this compound: The pure chemical or any remaining stock solution.

    • Contaminated Labware: Items such as empty containers, pipette tips, gloves, and weighing paper that are contaminated with the chemical.

    • Spill Cleanup Debris: Absorbent materials and PPE used to clean up spills.

  • Use Appropriate Waste Containers:

    • All waste must be collected in containers that are compatible with the chemical, properly sealed to prevent leaks, and clearly labeled.[8]

    • For solid waste (pure chemical, contaminated solids), use a designated, sealable, and robust container.

    • Empty original containers that held this compound are considered hazardous waste and should be managed as such; they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., Corrosive, Toxic).[10]

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[8][10]

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • Keep waste containers tightly closed except when adding waste.[2][10]

    • Store away from incompatible materials, particularly strong oxidizing agents.[2]

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation, preferably within a chemical fume hood.[2]

  • Wear Full PPE: Don the appropriate PPE as described in Section 1.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid creating dust.[2][11]

    • It is recommended to cover the spill with an alkaline material such as soda ash or dry lime to neutralize any acidity before collection.[5]

    • Place the swept-up material and any contaminated absorbents into a designated hazardous waste container.[5]

  • Decontaminate: Wash the spill site thoroughly with soap and water after the material has been collected.[5][11]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[9]

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal.[11]

  • Provide Information: Be prepared to provide the waste manifest, including the chemical name, quantity, and hazard information.

  • Regulatory Compliance: The ultimate disposal must be carried out at an approved and licensed treatment, storage, and disposal facility (TSDF), in accordance with all local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR Parts 261.3).[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_chem Unused / Expired Chemical waste_type->pure_chem Pure contaminated_items Contaminated Labware (Gloves, Tips, Containers) waste_type->contaminated_items Contaminated spill_debris Spill Cleanup Debris waste_type->spill_debris Spill collect_waste Collect in Labeled, Compatible Container pure_chem->collect_waste contaminated_items->collect_waste spill_debris->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EH&S or Licensed Disposal Service store_waste->contact_ehs disposal Disposal at Approved Waste Facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (R)-(-)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-3-Quinuclidinol is a hazardous chemical that requires strict adherence to safety protocols to prevent severe skin burns, eye damage, and respiratory irritation.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), handling procedures, and disposal methods for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the handler and the chemical.[2] The following table summarizes the recommended PPE for handling this compound, which is a solid, powdered substance.[3]

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield offers a fuller range of protection against splashes.[5]
Hand Protection Chemical-resistant, impervious glovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[6] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[5][6] Double gloving is recommended.[5]
Body Protection Lab Coat, Coveralls, or Chemical Protective SuitWear a lab coat, long-sleeved shirts, and pants to cover the skin.[3] For more significant exposure risks, fire/flame resistant and impervious clothing or a full chemical protective suit may be necessary.[4][7]
Respiratory Protection NIOSH-approved RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation occurs.[4] An N-95 or N-100 particle mask may be sufficient for some activities, but a chemical cartridge-type respirator is needed for large spills.[5] Ensure proper fit-testing and training.[5]
Foot Protection Closed-toe Shoes or Safety BootsNon-slip soles are important to prevent falls, especially if powder spills are possible.[3]

Handling and Storage Protocols

Safe handling and storage are critical to minimize exposure and maintain the chemical's stability.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Dust Formation: Take measures to prevent the generation of dust during handling.[1][7]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][8] Contaminated clothing should be washed before reuse.[4][8]

  • Emergency Preparedness: An eyewash station and safety shower should be readily accessible.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Location: Store in a designated corrosives area.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][9]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these step-by-step procedures.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains or waterways.

  • Clean-up: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Classification: this compound and its container must be disposed of as hazardous waste.[10]

  • Method: Disposal should be carried out by a licensed professional waste disposal service.[11] One method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11]

  • Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[10][11]

Workflow and Safety Relationships

The following diagrams illustrate the logical flow of operations for safely handling this compound and the relationship between hazards and protective measures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards: - Corrosive - Irritant B Select & Don PPE: - Goggles/Face Shield - Gloves - Lab Coat - Respirator A->B Requires C Work in Fume Hood B->C Proceed to D Weigh & Transfer C->D E Avoid Dust Generation D->E F Decontaminate Glassware E->F After Use G Segregate Waste F->G H Dispose as Hazardous Waste G->H I Remove & Dispose of PPE H->I

Safe Handling Workflow for this compound

cluster_hazards Chemical Hazards cluster_ppe Protective Barriers (PPE) cluster_controls Engineering & Procedural Controls H1 Skin Corrosion P1 Impervious Gloves H1->P1 Mitigated by P4 Lab Coat/ Protective Suit H1->P4 Mitigated by C2 Proper Waste Disposal H1->C2 Contained by C3 Hand Washing H1->C3 Mitigated by H2 Eye Damage P2 Safety Goggles/ Face Shield H2->P2 Mitigated by H2->C2 Contained by H2->C3 Mitigated by H3 Respiratory Irritation P3 Respirator H3->P3 Mitigated by C1 Fume Hood H3->C1 Mitigated by H3->C2 Contained by H3->C3 Mitigated by

Hazard Mitigation Pathways

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-3-Quinuclidinol
Reactant of Route 2
(R)-(-)-3-Quinuclidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.